Benzyl 2,2-dimethylpiperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 2,2-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2)11-15-8-9-16(14)13(17)18-10-12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSAOWHLVZPQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1C(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680035 | |
| Record name | Benzyl 2,2-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846052-89-9 | |
| Record name | Benzyl 2,2-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of Benzyl 2,2-dimethylpiperazine-1-carboxylate
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of Benzyl 2,2-dimethylpiperazine-1-carboxylate. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both established data and scientifically grounded insights.
Introduction
This compound, a substituted piperazine derivative, is a valuable building block in modern organic synthesis. The piperazine moiety is a common scaffold in a multitude of biologically active compounds, owing to its ability to modulate physicochemical properties such as solubility and basicity, which are critical for drug efficacy.[1] The introduction of a gem-dimethyl group at the 2-position of the piperazine ring imparts specific steric and conformational constraints, which can be strategically exploited in the design of novel therapeutic agents. The benzyloxycarbonyl (Cbz) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making this compound a versatile intermediate for the synthesis of more complex molecules.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and application in synthetic chemistry. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and comparison with closely related analogs, such as Benzyl piperazine-1-carboxylate.
| Property | Value | Source |
| CAS Number | 846052-89-9 | [2] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | Calculated |
| Molecular Weight | 248.32 g/mol | [3] |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid | Inferred from analogs |
| Boiling Point | Not experimentally determined; expected to be higher than Benzyl piperazine-1-carboxylate (158-161 °C at 1.4 mmHg) due to increased molecular weight.[4] | Estimated |
| Melting Point | Not experimentally determined. The gem-dimethyl groups may disrupt crystal lattice packing, potentially leading to a lower melting point compared to unsubstituted analogs. | Estimated |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. The increased alkyl substitution likely enhances its lipophilicity. | Inferred |
| pKa | The pKa of the unprotected secondary amine is expected to be in the typical range for piperazines (around 8-9), though potentially influenced by the steric hindrance of the adjacent gem-dimethyl group. | Estimated |
Synthesis and Purification
A plausible and efficient synthetic route to this compound involves the selective N-protection of 2,2-dimethylpiperazine. The following protocol is based on well-established procedures for the Cbz-protection of piperazines.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
-
Reaction Setup: To a solution of 2,2-dimethylpiperazine (1.0 eq) in a suitable solvent system (e.g., a biphasic mixture of dichloromethane and water) is added a base such as sodium carbonate or triethylamine (2.0 eq). The mixture is cooled to 0 °C in an ice bath.
-
Addition of Protecting Group: Benzyl chloroformate (Cbz-Cl, 1.0-1.1 eq) is added dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectral Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: A multiplet around 7.3-7.4 ppm corresponding to the five protons of the benzyl group.
-
Benzylic Protons: A singlet at approximately 5.1-5.2 ppm for the two protons of the -CH₂- group of the benzyl ester.
-
Piperazine Protons: A series of multiplets in the range of 2.5-3.8 ppm corresponding to the protons on the piperazine ring. The presence of the gem-dimethyl group will lead to more complex splitting patterns compared to the unsubstituted analog.
-
Methyl Protons: A singlet at around 1.1-1.3 ppm integrating to six protons, corresponding to the two methyl groups at the C2 position.
-
Amine Proton: A broad singlet for the N-H proton of the secondary amine, which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the region of 155-156 ppm for the carbamate carbonyl carbon.
-
Aromatic Carbons: Signals between 127-137 ppm for the carbons of the phenyl ring.
-
Benzylic Carbon: A signal around 67-68 ppm for the -CH₂- carbon of the benzyl ester.
-
Piperazine Carbons: Signals in the range of 40-60 ppm for the carbons of the piperazine ring. The C2 carbon bearing the gem-dimethyl groups will be a quaternary carbon and is expected to appear in this region.
-
Methyl Carbons: A signal in the aliphatic region, typically around 20-25 ppm, for the two methyl carbons.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹ for the secondary amine.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ for the carbamate carbonyl group.
-
C-N Stretch: Absorptions in the fingerprint region (around 1200-1300 cm⁻¹) corresponding to C-N stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z = 248.32).
-
Chemical Reactivity and Applications
This compound is a valuable intermediate due to the orthogonal nature of the Cbz protecting group and the presence of a free secondary amine.
Deprotection of the Cbz Group
The benzyloxycarbonyl group is stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenolysis.
Caption: Deprotection of this compound via catalytic hydrogenolysis.
This deprotection strategy is particularly useful as it is performed under mild conditions that are compatible with many other functional groups.
Reactions of the Secondary Amine
The free secondary amine is a nucleophile and can undergo a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce substituents at the N4 position.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to introduce aromatic substituents.
The steric hindrance from the adjacent gem-dimethyl groups may influence the rate and feasibility of these reactions, a factor that can be exploited for selective synthesis.
Applications in Drug Discovery
Substituted piperazines are integral to the development of a wide range of pharmaceuticals, including antipsychotics, antihistamines, and anti-cancer agents.[5][6] The unique conformational properties imparted by the gem-dimethyl substitution in this compound make it an attractive starting material for the synthesis of novel drug candidates with potentially improved potency, selectivity, or pharmacokinetic profiles.
Conclusion
This compound is a synthetically versatile building block with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data for this specific compound is emerging, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. This guide provides a solid foundation for researchers to confidently incorporate this valuable intermediate into their synthetic strategies.
References
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 2023.
- Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations.
- 846052-89-9|Benzyl 2,2-dimethylpiperazine-1-carboxyl
- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor.
- (PDF) Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- 31166-44-6|Benzyl piperazine-1-carboxyl
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
- 1-BENZYLPIPERAZINE. Organic Syntheses.
- Benzyl piperazine-1-carboxyl
- Benzyl piperazine-1-carboxylate | Biochemical Reagent. MedchemExpress.com.
- 1-Z-Piperazine Benzyl piperazine-1-carboxyl
- 1-Boc-2-benzyl piperazine. Chem-Impex.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- 444666-46-0|Benzyl 2-methylpiperazine-1-carboxyl
- Benzyl 2,4-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 110707785. PubChem.
- Benzyl piperazine-1-carboxyl
- Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | C13H18N2O3 | CID 45072576. PubChem.
- Benzyl (3R)-3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 40424842. PubChem.
- Benzyl (S)-2-(cyanomethyl)
- Benzyl piperazine-1-carboxyl
- cis-Benzyl 3,5-dimethylpiperazine-1-carboxyl
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
- Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 2016.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 10421542. PubChem.
- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University, 2023.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. 846052-89-9|this compound|BLD Pharm [bldpharm.com]
- 3. Benzyl 2,4-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 110707785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Z-哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 2,2-dimethylpiperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 2,2-dimethylpiperazine-1-carboxylate, a key intermediate in medicinal chemistry. The document details a robust synthetic protocol, rooted in established principles of amine protection, and offers a thorough analysis of the spectroscopic techniques required for its structural elucidation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The structural versatility of the piperazine nucleus allows for fine-tuning of pharmacokinetic and pharmacodynamic properties through substitution at its two nitrogen atoms.[2] The introduction of a 2,2-dimethyl substitution pattern provides steric hindrance that can enhance metabolic stability and modulate binding affinity to biological targets.[3]
The selective functionalization of one nitrogen atom while the other remains available for further chemical modification is a common strategy in the synthesis of complex piperazine derivatives. This is typically achieved through the use of a protecting group. The benzyloxycarbonyl (Cbz) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[4] this compound is therefore a valuable building block for the synthesis of diverse N-substituted 2,2-dimethylpiperazine derivatives.[5]
Synthesis of this compound
The synthesis of the title compound is achieved through the N-protection of 2,2-dimethylpiperazine with benzyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated in the presence of a base.
Chemical Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Causality Behind Experimental Choices
-
Choice of Starting Material: 2,2-dimethylpiperazine is a commercially available starting material. Its synthesis can be achieved through various routes, including the reduction of 3,3-dimethylpiperazin-2-one.[6]
-
Choice of Protecting Group: The benzyloxycarbonyl (Cbz) group is selected for its robustness and orthogonal deprotection conditions (typically catalytic hydrogenolysis), which are mild and do not interfere with many other functional groups.[4] Benzyl chloroformate is the common reagent for introducing the Cbz group.[7]
-
Choice of Base: An aqueous solution of a mild inorganic base like sodium bicarbonate or sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction.[4] This is crucial to drive the reaction to completion and to prevent the protonation of the starting amine, which would render it unreactive.
-
Choice of Solvent System: A biphasic solvent system, such as dichloromethane and water, is often employed. The organic solvent solubilizes the starting materials and the product, while the aqueous phase contains the base and sequesters the salt byproduct.
-
Temperature Control: The reaction is typically carried out at a reduced temperature (0-5 °C) initially to control the exothermicity of the reaction between benzyl chloroformate and the amine.
Detailed Experimental Protocol
This protocol is based on established procedures for the N-Cbz protection of piperazines.[7]
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylpiperazine (1.0 eq.) in dichloromethane.
-
Addition of Base: Add an aqueous solution of sodium bicarbonate (2.0 eq.).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Benzyl Chloroformate: Add benzyl chloroformate (1.05 eq.) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are as follows:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₂ | ~1.3 - 1.5 | s | 6H |
| -CH₂- (piperazine ring) | ~2.8 - 3.0 | t | 2H |
| -CH₂- (piperazine ring) | ~3.2 - 3.4 | t | 2H |
| -NH- | ~1.5 - 2.5 (broad) | br s | 1H |
| -O-CH₂-Ph | ~5.1 - 5.2 | s | 2H |
| Aromatic-H | ~7.2 - 7.4 | m | 5H |
-
Rationale: The gem-dimethyl protons are expected to appear as a sharp singlet in the upfield region. The methylene protons of the piperazine ring will likely appear as two distinct triplets due to their different chemical environments. The benzylic protons will be a singlet, and the aromatic protons will appear as a multiplet in the downfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts (in ppm, relative to CDCl₃ at 77.16 ppm) are:
| Carbon | Expected Chemical Shift (ppm) |
| C(CH₃)₂ | ~25 - 30 |
| C(CH₃)₂ | ~50 - 55 |
| -CH₂- (piperazine ring) | ~40 - 45 |
| -CH₂- (piperazine ring) | ~45 - 50 |
| -O-CH₂-Ph | ~67 - 68 |
| Aromatic-C | ~127 - 129 |
| Aromatic-C (ipso) | ~136 - 137 |
| C=O (Carbamate) | ~155 - 156 |
-
Rationale: The aliphatic carbons of the piperazine ring and the gem-dimethyl groups will appear in the upfield region. The benzylic carbon will be around 67 ppm, and the aromatic carbons will be in the 127-137 ppm range. The carbamate carbonyl carbon is expected to be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | ~3300 - 3400 (broad) |
| C-H Stretch (Aromatic) | ~3030 - 3100 |
| C-H Stretch (Aliphatic) | ~2850 - 2960 |
| C=O Stretch (Carbamate) | ~1690 - 1710 (strong) |
| C=C Stretch (Aromatic) | ~1450 - 1600 |
| C-N Stretch | ~1220 - 1250 |
| C-O Stretch | ~1100 - 1150 |
-
Rationale: The most characteristic peak will be the strong carbonyl stretch of the carbamate group. The N-H stretch of the secondary amine, and the various C-H, C-N, and C-O stretches will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z = 248.1525 (for C₁₄H₂₀N₂O₂)
-
Major Fragmentation Pathways:
-
Loss of the benzyl group (C₇H₇•, m/z = 91) to give a fragment at m/z = 157.
-
Loss of the benzyloxy group (C₇H₇O•, m/z = 107) to give a fragment at m/z = 141.
-
Cleavage of the piperazine ring.
-
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures. Based on the safety data for a constitutional isomer, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
Benzyl chloroformate , the reactant, is a lachrymator and is corrosive. It causes severe skin burns and eye damage and may cause respiratory irritation.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Lab coat.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
Seek immediate medical attention if symptoms persist or in case of significant exposure.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The provided synthetic protocol is robust and based on well-established chemical principles. The detailed characterization data, including predicted NMR, IR, and MS spectra, provides a framework for the verification of the synthesized product. Adherence to the safety guidelines is crucial for the safe handling of the chemicals involved. This guide serves as a valuable resource for scientists working on the development of novel piperazine-based compounds in the field of drug discovery.
References
-
PubChem. Benzyl piperazine-1-carboxylate. Available at: [Link]
-
MySkinRecipes. 2,2-Dimethylpiperazine. Available at: [Link]
-
Organic Syntheses. 1-BENZYLPIPERAZINE. Available at: [Link]
-
de Freitas, R. L. et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611. Available at: [Link]
-
PubChem. Benzyl 2,4-dimethylpiperazine-1-carboxylate. Available at: [Link]
-
PubChem. Benzyl (3R)-3-methylpiperazine-1-carboxylate. Available at: [Link]
-
PharmacologyOnLine. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Available at: [Link]
-
Singh, S. et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]
-
Wikipedia. Benzyl chloroformate. Available at: [Link]
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | C13H18N2O3 | CID 45072576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyl Chloroformate [commonorganicchemistry.com]
- 8. 846052-89-9|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Analysis of Benzyl 2,2-dimethylpiperazine-1-carboxylate: A Technical Guide
An In-depth Examination of the Structural Elucidation of a Key Pharmaceutical Intermediate
Introduction
The structural integrity of Benzyl 2,2-dimethylpiperazine-1-carboxylate is confirmed through a combination of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each of these methods provides unique and complementary information about the molecule's atomic arrangement, functional groups, and overall mass.
Molecular Structure and Properties:
-
Chemical Name: this compound
-
Molecular Weight: 248.32 g/mol [2]
-
Structure:
Caption: Chemical structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration values in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be constructed.
A. Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group and the piperazine ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |
| ~ 7.35 | Multiplet | 5H | Ar-H (Phenyl) | The five protons on the phenyl ring are in a complex environment and are expected to resonate as a multiplet in the aromatic region. |
| ~ 5.15 | Singlet | 2H | -O-CH₂ -Ph | The benzylic protons are adjacent to an oxygen atom, which deshields them, causing a downfield shift. The absence of adjacent protons results in a singlet. |
| ~ 3.60 | Triplet | 2H | Piperazine ring CH₂ | These protons are adjacent to a methylene group, leading to a triplet splitting pattern. |
| ~ 2.80 | Triplet | 2H | Piperazine ring CH₂ | These protons are also adjacent to a methylene group, resulting in a triplet. |
| ~ 2.50 | Singlet | 1H | NH | The N-H proton signal can be broad and its chemical shift is solvent-dependent. It is often observed as a singlet. |
| ~ 1.30 | Singlet | 6H | -C(CH₃ )₂ | The six protons of the two methyl groups are equivalent and are not coupled to any other protons, resulting in a sharp singlet in the aliphatic region. |
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale for the Prediction |
| ~ 155 | C=O (Carbamate) | The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield. |
| ~ 137 | Ar-C (Quaternary) | The quaternary carbon of the phenyl ring attached to the benzylic group. |
| ~ 128.5 | Ar-C H | Aromatic carbons of the phenyl ring. |
| ~ 128.0 | Ar-C H | Aromatic carbons of the phenyl ring. |
| ~ 127.8 | Ar-C H | Aromatic carbons of the phenyl ring. |
| ~ 67 | -O-C H₂-Ph | The benzylic carbon is attached to an electronegative oxygen atom, causing a downfield shift. |
| ~ 55 | -C (CH₃)₂ | The quaternary carbon of the piperazine ring bearing the two methyl groups. |
| ~ 48 | Piperazine ring C H₂ | Carbon atoms of the piperazine ring adjacent to the nitrogen atoms. |
| ~ 45 | Piperazine ring C H₂ | Carbon atoms of the piperazine ring adjacent to the nitrogen atoms. |
| ~ 25 | -C(C H₃)₂ | The carbons of the two equivalent methyl groups appear in the aliphatic region. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Vibration | Functional Group | Significance |
| ~ 3300 | N-H Stretch | Secondary Amine | Indicates the presence of the N-H bond in the piperazine ring. |
| 3100-3000 | C-H Stretch | Aromatic | Characteristic of C-H bonds in the phenyl ring. |
| 2950-2850 | C-H Stretch | Aliphatic | Corresponds to the C-H bonds of the methyl and methylene groups. |
| ~ 1690 | C=O Stretch | Carbamate | A strong absorption band characteristic of the carbonyl group in the carbamate linkage. This is a key diagnostic peak. |
| 1600, 1480 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |
| ~ 1240 | C-N Stretch | Amine/Carbamate | Associated with the stretching vibrations of the C-N bonds. |
| ~ 1100 | C-O Stretch | Ester | Corresponds to the C-O bond of the carbamate group. |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 248.32, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of the benzyl group: A significant fragment would be observed at m/z = 157, resulting from the cleavage of the benzyl group (C₇H₇, mass = 91).
-
Formation of the benzyl cation: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).
-
Fragmentation of the piperazine ring: Various fragments resulting from the cleavage of the piperazine ring would also be expected, providing further structural information.
-
IV. Experimental Protocols
While specific experimental data for this compound is not provided in the search results, the following are generalized, industry-standard protocols for acquiring the spectroscopic data discussed.
A. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
B. IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. For a liquid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
C. Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization: Ionize the sample to generate charged molecules.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and generate a mass spectrum.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
V. Visualization of Spectroscopic Relationships
The following diagram illustrates the complementary nature of the different spectroscopic techniques in the structural elucidation of this compound.
Caption: Workflow illustrating the contribution of each spectroscopic technique to the final structural verification.
Conclusion
The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and quality assessment. While this guide presents a theoretical interpretation based on established principles, access to actual experimental data from suppliers such as BLD Pharm or through dedicated analytical services is essential for definitive characterization in a research or industrial setting. The methodologies and predicted data herein serve as a valuable reference for scientists and professionals working with this and related heterocyclic compounds, ensuring the integrity and quality of materials used in drug discovery and development.
References
Please note that while the following sources confirm the existence and basic properties of the compound, they do not provide the full spectroscopic data discussed in this guide. The spectral interpretations are based on established chemical principles.
- Google Patents.
-
The Royal Society of Chemistry. Contents. [Link]
-
Arctom. CAS NO. 846052-89-9 | this compound. [Link]
- Google Patents.
- Google Patents. CN1634901A - Process for preparing N-benzyl piperazine.
-
Elsevier. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]
- Google Patents. (12)
- Google Patents. ( 12 )
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0005812). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
-
Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
The Royal Society of Chemistry. 3. Infrared spectroscopy. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
PhytoBank. 1H NMR Spectrum (PHY0014927). [Link]
-
Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0000305). [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]
Sources
- 1. CAS 846052-89-9: benzyl 2,2-dimethylpiperazine-1-carboxyla… [cymitquimica.com]
- 2. 846052-89-9|this compound|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 846052-89-9 CAS MSDS (1-CBZ-2,2-DIMETHYL-PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Benzyl 2,2-dimethylpiperazine-1-carboxylate as a building block in organic synthesis
An In-Depth Technical Guide to Benzyl 2,2-dimethylpiperazine-1-carboxylate as a Building Block in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. The strategic incorporation of a gem-dimethyl group at the C2 position of the piperazine ring introduces unique conformational constraints and steric properties that can be leveraged to enhance potency, selectivity, and pharmacokinetic profiles of target molecules. This document details the synthesis of the title compound, provides in-depth protocols for its key synthetic transformations—including N-alkylation and N-arylation—and discusses the strategic considerations for the subsequent removal of the benzyloxycarbonyl (Cbz) protecting group. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers in drug discovery and process development.
Introduction: The Strategic Value of the 2,2-Dimethylpiperazine Scaffold
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved drugs.[1] Its prevalence is due to the advantageous physicochemical properties it imparts, such as improved aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The introduction of substituents onto the piperazine core allows for fine-tuning of a compound's pharmacological profile.
This compound emerges as a particularly strategic building block for several key reasons:
-
Monofunctionalization: The benzyloxycarbonyl (Cbz) group at the N1 position effectively blocks one of the two reactive secondary amines, permitting selective functionalization at the N4 position.[2]
-
Conformational Rigidity: The gem-dimethyl group at the C2 position restricts the conformational flexibility of the piperazine ring. This pre-organization can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Steric Influence: The steric bulk of the dimethyl group can be used to probe steric pockets within a binding site or to shield adjacent functional groups from metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.
-
Chiral Potential: While the title compound is achiral, the synthetic routes to piperazines can be adapted to create chiral derivatives, making this scaffold versatile for asymmetric synthesis.[3]
This guide will explore the practical synthesis and application of this building block, providing the necessary detail for its successful implementation in a research or development setting.
Figure 1: Logical structure of the technical guide.
Synthesis of this compound
The most direct and reliable method for the synthesis of the title compound is the reaction of 2,2-dimethylpiperazine with benzyl chloroformate (Cbz-Cl). This is a standard N-protection reaction.[4]
Experimental Protocol: Synthesis
Reaction Scheme:
Materials:
-
2,2-Dimethylpiperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,2-dimethylpiperazine (1.0 eq.) in dichloromethane (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add sodium carbonate (1.5 eq.) or triethylamine (1.2 eq.) to the stirred solution.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (1.05 eq.) dropwise to the cooled suspension. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure compound.
Scientific Rationale
The choice of base is crucial for this reaction. An inorganic base like sodium carbonate or a tertiary amine base like triethylamine is used to neutralize the hydrochloric acid generated during the acylation reaction.[4] Performing the reaction at 0 °C initially helps to control the exothermicity of the reaction and minimize potential side reactions. The use of a slight excess of benzyl chloroformate ensures complete conversion of the starting piperazine. The aqueous work-up is designed to remove the base, any remaining salts, and water-soluble impurities.
Key Synthetic Transformations
The primary utility of this compound lies in the selective functionalization of the N4-position. The most common transformations are N-alkylation and N-arylation.
N-Alkylation
N-alkylation can be achieved through two principal methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.[2]
This method is a straightforward nucleophilic substitution reaction.
Step-by-Step Procedure:
-
Suspension: To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).
-
Alkyl Halide Addition: Add the desired alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
Scientific Rationale: A weak inorganic base like K₂CO₃ is sufficient to act as a proton scavenger without promoting side reactions. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction. Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.
Reductive amination is a milder alternative to direct alkylation and is particularly useful for introducing more complex alkyl groups.[2]
Step-by-Step Procedure:
-
Iminium Formation: Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.1-1.5 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation. Stir at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.[2]
Scientific Rationale: This two-step, one-pot procedure first forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is the preferred reducing agent as it is selective for iminiums over carbonyls and is less sensitive to moisture than other hydrides like sodium borohydride.
Figure 2: Workflow for N-Alkylation methods.
N-Arylation
The formation of an N-aryl bond is typically accomplished using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[5] This reaction has broad scope and functional group tolerance.
General Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Key Components:
-
Aryl Halide (Ar-X): Aryl bromides, chlorides, or triflates are commonly used.
-
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Phosphine Ligand: A wide variety of ligands can be used, with sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) often providing the best results.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used.
General Procedure Outline:
-
To an oven-dried flask, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl halide and this compound.
-
Add the anhydrous solvent and heat the reaction mixture (typically 80-110 °C) until the starting materials are consumed.
-
After cooling, the reaction is typically diluted with an organic solvent, filtered through celite to remove palladium residues, and then subjected to an aqueous work-up and purification by column chromatography.
Scientific Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the piperazine nitrogen to the palladium center, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical as it influences the rates of these elementary steps and prevents catalyst decomposition.[6]
Application in Medicinal Chemistry: A Representative Example
While a specific blockbuster drug may not originate from this exact starting material, its structural motif is highly relevant. For instance, the drug Vortioxetine (an antidepressant) contains a 2,4-dimethylphenyl group attached to a piperazine.[2] The synthesis of analogs of such drugs often involves the coupling of a substituted piperazine with an aryl halide, a reaction for which this compound is an ideal precursor.
Table 1: Representative Synthetic Transformations
| Transformation | Reagents & Conditions | Typical Yield Range | Reference |
| Direct Alkylation | Benzyl bromide, K₂CO₃, DMF, 80 °C | 70-95% | |
| Reductive Amination | Cyclohexanone, NaBH(OAc)₃, DCE, rt | 75-90% | [2] |
| N-Arylation | 4-Bromotoluene, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | 60-85% | [5] |
(Yields are representative for N-substituted piperazines and may vary depending on the specific substrates and conditions used.)
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The final step after functionalizing the N4-position is often the removal of the Cbz group to liberate the N1 amine, which can then be used for further derivatization or may be required for biological activity. Several reliable methods exist for Cbz deprotection.
Method 1: Catalytic Hydrogenolysis
This is the most common and often cleanest method for Cbz removal.
Step-by-Step Procedure:
-
Dissolve the Cbz-protected piperazine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol% by weight).
-
Place the reaction mixture under an atmosphere of hydrogen gas (from a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within a few hours.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine.
Scientific Rationale: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen. The byproducts are toluene and carbon dioxide, which are volatile and easily removed, leading to a very clean reaction. This method is not suitable for substrates containing other reducible functional groups like alkenes, alkynes, or nitro groups.
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 3. Benzyl 2,4-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 110707785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 73012224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Potential Applications of Benzyl 2,2-dimethylpiperazine-1-carboxylate in Medicinal Chemistry
Abstract: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a highly attractive moiety for drug design.[4][5] This guide introduces Benzyl 2,2-dimethylpiperazine-1-carboxylate, a largely unexplored derivative, as a versatile starting point for the development of novel therapeutics. We will delve into its synthesis, chemical properties, and, most importantly, its potential applications across several therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, actionable experimental protocols to unlock the potential of this promising chemical entity.
Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery
The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. This simple structure belies its profound impact on drug discovery. The presence of two nitrogen atoms allows for the modulation of basicity and the introduction of diverse substituents, enabling fine-tuning of both pharmacokinetic and pharmacodynamic properties.[4][6]
Physicochemical Properties and Pharmacokinetic Advantages
Piperazine-containing compounds often exhibit improved aqueous solubility and a favorable pKa, which can lead to better absorption and distribution in the body.[3] The ability of the nitrogen atoms to form hydrogen bonds or ionic interactions with biological targets is a key contributor to the pharmacological effects of many piperazine-based drugs.[7] Furthermore, the piperazine ring can act as a rigid spacer or a flexible linker, allowing for the precise positioning of pharmacophoric groups for optimal target engagement.[4]
The Role of N-Substitution in Modulating Biological Activity
The true versatility of the piperazine scaffold lies in the ease of substitution at its nitrogen atoms. N-acyl or N-aryl piperazines are common motifs in approved drugs.[7] These substitutions can dramatically alter the biological activity of the parent molecule, transforming a simple scaffold into a potent and selective therapeutic agent.
The Significance of the Benzyl Carbamate Protecting Group in Synthesis
The benzyl carbamate (Cbz or Z) group in this compound serves as a readily removable protecting group for one of the piperazine nitrogens. This allows for selective functionalization of the other nitrogen atom. The Cbz group can be easily cleaved by hydrogenolysis, a clean and efficient reaction, making it an ideal choice for multi-step synthetic campaigns.[8]
Introducing this compound: A Novel Scaffold for Exploration
This compound presents a unique opportunity for medicinal chemists. The gem-dimethyl substitution at the 2-position is anticipated to impart several interesting properties. It may sterically hinder metabolism at the adjacent carbon atoms, potentially increasing the metabolic stability and half-life of derivative compounds. Furthermore, the dimethyl groups will influence the conformational flexibility of the piperazine ring, which could lead to enhanced selectivity for specific biological targets.
Synthesis and Chemical Properties
While specific literature on the synthesis of this compound is scarce, its preparation can be reasonably extrapolated from established methods for similar compounds.
Proposed Synthetic Routes
A plausible synthetic route would involve the reaction of a suitably protected 2,2-dimethylpiperazine with benzyl chloroformate. The synthesis of the 2,2-dimethylpiperazine precursor is a key step that can be achieved through various published methods for substituted piperazines.
Step 1: Synthesis of 2,2-dimethylpiperazine
This protocol is adapted from general methods for synthesizing substituted piperazines.
-
Reaction Setup: To a solution of ethylenediamine in a suitable solvent such as ethanol, add 2,2-dimethyl-1,3-dibromopropane under an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove any precipitated salts. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2,2-dimethylpiperazine.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 2,2-dimethylpiperazine in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), along with a base like triethylamine or diisopropylethylamine (DIPEA).
-
Addition of Benzyl Chloroformate: Cool the solution to 0°C in an ice bath. Slowly add a solution of benzyl chloroformate in the same solvent dropwise to the reaction mixture.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Key Chemical Properties and Reactivity
The primary reactive sites of this compound are the two nitrogen atoms.
The benzyl carbamate can be readily removed via hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This regenerates the free amine at the 1-position, allowing for further derivatization.
The secondary amine at the 4-position is available for a wide range of chemical transformations, including:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce alkyl substituents.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to introduce aryl or heteroaryl moieties.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
The Influence of the 2,2-dimethyl Substitution on Conformation and Metabolism
The gem-dimethyl group is expected to have a significant impact on the molecule's properties. It can restrict the conformational freedom of the piperazine ring, potentially locking it into a preferred chair or boat conformation. This can be advantageous for improving binding affinity and selectivity to a biological target. From a pharmacokinetic perspective, the methyl groups can act as metabolic blockers, preventing enzymatic oxidation at the adjacent carbon and potentially at the nearby nitrogen, thereby increasing the compound's metabolic stability.
Potential Therapeutic Applications and Drug Design Strategies
The versatility of the this compound scaffold makes it a promising starting point for drug discovery in multiple therapeutic areas.[2][3][9]
Rationale for Exploration in Central Nervous System (CNS) Disorders
Piperazine derivatives have a rich history in the development of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[10][11] Many of these compounds act on monoamine pathways by modulating serotonin and dopamine receptors.[10]
The piperazine moiety is a well-known pharmacophore for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors. By appending appropriate aryl or heteroaryl groups to the N-4 position of the 2,2-dimethylpiperazine core, it is possible to design novel ligands with tailored selectivity profiles for these receptors.
Many successful antipsychotic and antidepressant drugs, such as aripiprazole and vortioxetine, feature a piperazine core.[11] The unique conformational constraints imposed by the 2,2-dimethyl substitution could lead to novel compounds with improved efficacy and reduced side effect profiles compared to existing treatments.
Caption: CNS drug discovery workflow.
Applications in Oncology
The piperazine scaffold is also prevalent in oncology, particularly in the design of kinase inhibitors.[9]
Many kinase inhibitors utilize a piperazine moiety to improve solubility and to project vectors towards the solvent-exposed region of the ATP-binding pocket. The N-4 nitrogen of the 2,2-dimethylpiperazine core can be functionalized with various pharmacophoric groups known to interact with specific kinases.
Beyond kinase inhibition, piperazine derivatives have demonstrated broad anti-proliferative activity against various cancer cell lines.[12] The mechanism of action can vary, from inducing apoptosis to inhibiting cell cycle progression.[9] A library of derivatives based on the this compound scaffold could be screened against a panel of cancer cell lines to identify novel anti-cancer agents.
Potential in Infectious Diseases
Piperazine derivatives have shown promise as antimicrobial, antifungal, and antiparasitic agents.[13] The development of new anti-infective agents is a critical area of research due to the rise of drug-resistant pathogens.
The structural features of this compound can be leveraged to design novel anti-infective compounds. For instance, the introduction of specific side chains known to disrupt bacterial cell walls or inhibit essential enzymes could lead to potent new antibiotics.
Cardiovascular and Metabolic Diseases
The piperazine ring is also found in drugs used to treat cardiovascular and metabolic disorders.[7] This is often due to their ability to modulate the activity of ion channels or GPCRs involved in these disease processes.
By systematically varying the substituents on the piperazine core, it is possible to explore the vast chemical space and identify novel modulators of cardiovascular and metabolic targets.
Experimental Protocols for Lead Generation and Optimization
General Protocol for Library Synthesis via Parallel Chemistry
-
Scaffold Preparation: Synthesize and purify several grams of this compound as the starting material.
-
Reaction Plate Setup: In a 96-well reaction block, dispense a solution of the starting material in a suitable solvent (e.g., DCM or dichloroethane).
-
Reagent Addition: To each well, add a different aldehyde or ketone for reductive amination, or a different aryl halide and palladium catalyst for Buchwald-Hartwig coupling.
-
Reaction and Work-up: Seal the reaction block and heat as required. After the reaction is complete, perform a parallel work-up, which can involve liquid-liquid extraction or solid-phase extraction.
-
Purification and Analysis: Purify the compounds using high-throughput purification techniques like mass-directed preparative HPLC. The purity and identity of each compound are confirmed by LC-MS and NMR.
High-Throughput Screening (HTS) Cascade for a Hypothetical Target
The following table outlines a typical HTS cascade for identifying inhibitors of a hypothetical kinase target.
| Phase | Assay Type | Purpose | Key Metrics |
| Primary Screen | Biochemical Assay (e.g., TR-FRET, FP) | Identify initial hits from the compound library. | % Inhibition, Z' |
| Hit Confirmation | Dose-Response Curve in Biochemical Assay | Confirm activity and determine potency. | IC50 |
| Orthogonal Assay | Different Biochemical Assay Format | Rule out assay artifacts. | IC50 |
| Cellular Assay | Target Engagement or Phenotypic Assay | Confirm activity in a cellular context. | EC50 |
| Selectivity Profiling | Panel of Related Kinases | Determine selectivity against other kinases. | IC50 values |
| Lead Optimization | Further Cellular Assays, ADME Profiling | Guide medicinal chemistry efforts. | Various |
Lead Optimization Strategies
Caption: The iterative cycle of lead optimization.
Once a promising lead compound is identified, the lead optimization phase begins. This involves a multidisciplinary effort to improve the compound's potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) is systematically explored by synthesizing and testing a focused library of analogs.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its unique structural features, particularly the 2,2-dimethyl substitution, offer intriguing possibilities for enhancing metabolic stability and target selectivity. The synthetic accessibility and the vast chemical space that can be explored through derivatization make it an attractive starting point for drug discovery campaigns in CNS disorders, oncology, infectious diseases, and beyond. The experimental strategies and protocols outlined in this guide provide a roadmap for researchers to begin unlocking the full therapeutic potential of this versatile chemical entity. As our understanding of disease biology continues to evolve, scaffolds like this compound will be invaluable tools in the hands of innovative medicinal chemists.
References
- CN109627190B - Synthesis method of benzyl carbazate - Google P
- CN1634901A - Process for preparing N-benzyl piperazine - Google P
- 1 - Organic Syntheses Procedure. (URL: )
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (URL: [Link])
-
Piperazine Scaffold Research Articles - Page 1 | R Discovery. (URL: [Link])
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: [Link])
-
Benzyl 2,4-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 110707785 - PubChem. (URL: [Link])
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. (URL: [Link])
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (URL: [Link])
- WO2002048124A2 - Piperazine derivatives - Google P
-
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (URL: [Link])
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (URL: [Link])
-
[PDF] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | Semantic Scholar. (URL: [Link])
-
(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate. (URL: [Link])
-
A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (URL: [Link])
-
Piperazine skeleton in the structural modification of natural products: a review - PMC. (URL: [Link])
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE. (URL: [Link])
-
Piperazine-containing anticancer agents having metal complexes. - ResearchGate. (URL: [Link])
-
Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities - MDPI. (URL: [Link])
-
The medicinal chemistry of piperazines: A review - PubMed. (URL: [Link])
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed. (URL: [Link])
- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde. (URL: )
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Biological Potential of Benzyl 2,2-dimethylpiperazine-1-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Piperazine Scaffold and the Strategic Importance of 2,2-Dimethyl and Benzyl Carboxylate Moieties
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2] Its prevalence stems from its versatile structure, which allows for substitutions at the 1 and 4 positions, enabling the fine-tuning of physicochemical and pharmacological properties.[1] This guide focuses on a specific, yet underexplored, class of piperazine derivatives: those bearing a benzyl 2,2-dimethylpiperazine-1-carboxylate core.
The introduction of gem-dimethyl groups at the C2 position of the piperazine ring is a strategic design element. This substitution can enhance metabolic stability by sterically hindering enzymatic degradation, a common challenge in drug development.[3] Furthermore, the benzyl carboxylate group at the N1 position not only serves as a protecting group during synthesis but can also influence the molecule's lipophilicity and interaction with biological targets. This unique combination of structural features suggests that derivatives of this compound may possess novel biological activities worthy of investigation.
This technical guide will provide an in-depth exploration of the potential biological activities of this class of compounds, drawing upon the extensive literature on related piperazine derivatives. We will delve into the rationale behind experimental designs for evaluating their anticancer, antimicrobial, and antiviral potential, and provide detailed protocols for key assays.
Anticipated Biological Activities and Investigational Strategies
Given the broad spectrum of activity associated with the piperazine scaffold, derivatives of this compound are hypothesized to exhibit significant potential in several therapeutic areas. The following sections will explore these possibilities and outline robust experimental approaches for their evaluation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The piperazine moiety is a common feature in many anticancer agents.[2][4] Its derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways involved in cancer development.[2]
Based on existing research on piperazine-containing anticancer agents, derivatives of this compound could potentially exert their effects through various mechanisms. The aryl group of the benzyl moiety and any further substitutions on the second nitrogen of the piperazine ring will be critical determinants of activity. For instance, the introduction of different substituted aryl groups can modulate the electronic and steric properties of the molecule, influencing its binding affinity to target proteins such as kinases or other enzymes involved in cell proliferation.[5]
The gem-dimethyl substitution, by increasing metabolic stability, could lead to a more sustained therapeutic effect. Structure-activity relationship (SAR) studies would be crucial to understanding the impact of different substituents on anticancer potency. A library of derivatives with systematic variations in the benzyl group and the substituent at the N4 position should be synthesized to explore these relationships.
A systematic approach is required to evaluate the anticancer potential of these novel derivatives. The following workflow outlines the key experimental stages:
Figure 1: A generalized experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against various cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[6]
-
Normal cell line (e.g., MCF10A) for selectivity assessment[8]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound ID | Derivative Substituent | Cancer Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| BZP-DM-01 | 4-Chloro-benzyl (N4) | MCF-7 | Data to be generated | Data to be generated |
| BZP-DM-02 | 4-Methoxy-benzyl (N4) | MCF-7 | Data to be generated | Data to be generated |
| BZP-DM-03 | 3,4-Dichloro-benzyl (N4) | A549 | Data to be generated | Data to be generated |
| ... | ... | ... | ... | ... |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Piperazine derivatives have a long history of use as antimicrobial agents.[9] Their mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[10][11]
The antimicrobial activity of this compound derivatives will likely be influenced by their lipophilicity and electronic properties. The presence of the benzyl group can enhance membrane permeability, allowing the compound to reach intracellular targets. Modifications to the benzyl ring and the N4 substituent can be used to optimize activity against specific pathogens. For example, the introduction of halogen atoms on the aromatic rings has been shown to increase the antimicrobial potency of some heterocyclic compounds.[12]
The evaluation of antimicrobial activity typically involves a tiered approach, starting with primary screening to identify active compounds, followed by quantitative assays to determine their potency.
Figure 2: A standard workflow for the evaluation of the antimicrobial activity of novel synthetic compounds.
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[13][14]
Objective: To determine the lowest concentration of the synthesized derivatives that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each compound in DMSO.
-
Serial Dilution: Perform a two-fold serial dilution of each compound in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control with a known antibiotic/antifungal.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Compound ID | Derivative Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BZP-DM-01 | 4-Chloro-benzyl (N4) | Data to be generated | Data to be generated | Data to be generated |
| BZP-DM-02 | 4-Methoxy-benzyl (N4) | Data to be generated | Data to be generated | Data to be generated |
| BZP-DM-03 | 3,4-Dichloro-benzyl (N4) | Data to be generated | Data to be generated | Data to be generated |
| ... | ... | ... | ... | ... |
Antiviral Activity: A Frontier for Piperazine Derivatives
The piperazine scaffold has also been explored for its antiviral potential against a range of viruses, including HIV, influenza, and noroviruses.[15][16][17]
The antiviral mechanism of piperazine derivatives can be diverse, ranging from inhibiting viral entry and replication to targeting viral enzymes like proteases or polymerases.[15] For derivatives of this compound, the specific antiviral activity will depend on the nature of the substituents and the target virus. For instance, bulky aromatic substituents on the piperazine ring have been shown to be important for binding to the active sites of viral proteases.
Antiviral screening requires specialized cell culture and virology techniques. A common approach involves using cell-based assays that measure the inhibition of viral replication.
Figure 3: A general workflow for the in vitro screening of novel antiviral compounds.
The CPE reduction assay is a common method for screening antiviral compounds.[18]
Objective: To evaluate the ability of the synthesized derivatives to protect host cells from virus-induced cell death.
Materials:
-
Synthesized this compound derivatives
-
Host cell line susceptible to the target virus (e.g., Vero cells for Herpes Simplex Virus)[18]
-
Target virus stock with a known titer
-
Cell culture medium and supplements
-
Sterile 96-well plates
-
Cell viability reagent (e.g., Neutral Red or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in 96-well plates and incubate to form a confluent monolayer.
-
Compound and Virus Addition: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the cell monolayers, followed by the addition of the virus at a specific multiplicity of infection (MOI).
-
Controls: Include a cell control (cells only), a virus control (cells and virus), and a positive control with a known antiviral drug.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
CPE Assessment: Assess the CPE visually using a microscope or quantify cell viability using a suitable reagent.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from dose-response curves. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Data Presentation:
| Compound ID | Derivative Substituent | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| BZP-DM-01 | 4-Chloro-benzyl (N4) | HSV-1 | Data to be generated | Data to be generated | Data to be generated |
| BZP-DM-02 | 4-Methoxy-benzyl (N4) | Influenza A | Data to be generated | Data to be generated | Data to be generated |
| BZP-DM-03 | 3,4-Dichloro-benzyl (N4) | HIV-1 | Data to be generated | Data to be generated | Data to be generated |
| ... | ... | ... | ... | ... | ... |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on the biological activities of its derivatives are currently limited, the extensive research on related piperazine compounds provides a strong rationale for their investigation as potential anticancer, antimicrobial, and antiviral agents. The strategic incorporation of the gem-dimethyl group offers a potential advantage in terms of improved metabolic stability, which could translate to enhanced in vivo efficacy.
The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis and screening of a diverse library of derivatives to establish clear structure-activity relationships. For the most promising lead compounds, further in-depth mechanistic studies and in vivo animal models will be necessary to validate their therapeutic potential. The exploration of this unique chemical space holds the promise of identifying novel drug candidates with improved pharmacological profiles.
References
-
Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
-
Development of an Antiviral Screening Protocol: One-Stone-Two-birds. (n.d.). Virology: Research and Treatment. [Link]
-
Antiviral Drug Screening. (n.d.). Virology Research Services. [Link]
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). protocols.io. [Link]
-
7 steps for screening antiviral drugs. (2024, September 29). DIFF Biotech. [Link]
-
Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). (n.d.). PubMed. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]
-
Inhibition of Noroviruses by Piperazine Derivatives. (n.d.). PMC - NIH. [Link]
-
Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. (n.d.). ResearchGate. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications. [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025, April 23). PMC - PubMed Central. [Link]
-
Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2025, April 1). PubMed. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (n.d.). PubMed. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. [Link]
-
Synthesis and biological activity of piperazine derivatives of phenothiazine. (n.d.). PubMed. [Link]
-
Development and evaluation of cationic amphiphilic antimicrobial 2,5-diketopiperazines. (n.d.). Frontiers in Chemistry. [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (n.d.). MDPI. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017, September 13). Semantic Scholar. [Link]
-
Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety. (2025, August 5). ResearchGate. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar. [Link]
-
Antimicrobial susceptibility testing - methods. (n.d.). Univerzita Komenského. [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). CORE. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. (n.d.). PubMed. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
2,2-Dimethylpiperazine. (n.d.). MySkinRecipes. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. (2018, December 6). TÜBİTAK Academic Journals. [Link]
-
Is anybody having an exact protocol for in-vitro cytotoxicity and anticancer assay by using alamar blue assay?. (2016, June 1). ResearchGate. [Link]
-
Recent Advances and Developments of in vitro Evaluation of Heterocyclic Moieties on Cancer Cell Lines. (n.d.). PubMed. [Link]
-
Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.). PMC. [Link]
Sources
- 1. Piperazine-substituted derivatives of favipiravir for Nipah virus inhibition: What do in silico studies unravel? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethylpiperazine [myskinrecipes.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
The Strategic Dance of Atoms: A Deep Dive into the Structure-Activity Relationships of Benzyl 2,2-Dimethylpiperazine-1-carboxylate Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a foundational structure renowned for its prevalence in a multitude of clinically successful drugs.[1][2] Its versatile nature allows for strategic modifications that can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising, class of piperazine derivatives: benzyl 2,2-dimethylpiperazine-1-carboxylate analogs. As a Senior Application Scientist, this document aims to provide not just a compilation of data, but a causal understanding of how subtle atomic alterations within this scaffold can translate into profound differences in biological activity, guiding the rational design of next-generation therapeutics.
The core structure, this compound, presents three key regions for chemical modification: the N-benzyl carboxylate group, the piperazine core itself with its gem-dimethyl substitution, and the potential for further substitution on the benzyl ring. Understanding the interplay between these regions is paramount to optimizing potency, selectivity, and drug-like properties.
The Core Scaffold: Unveiling the Significance of the 2,2-Dimethylpiperazine Moiety
The introduction of gem-dimethyl groups at the C2 position of the piperazine ring is a deliberate and impactful strategic choice in medicinal chemistry. This substitution pattern, often referred to as the "gem-dimethyl effect," can have profound consequences on the molecule's overall properties.[3]
One of the primary impacts of the 2,2-dimethyl substitution is the introduction of conformational rigidity.[4] The piperazine ring typically exists in a chair conformation, and the gem-dimethyl groups can restrict the ring's flexibility, locking it into a more defined three-dimensional shape. This conformational constraint can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the defined conformation can enhance selectivity by favoring interaction with a specific receptor subtype over others.
The steric bulk of the gem-dimethyl groups also plays a crucial role. It can shield adjacent functional groups from metabolic enzymes, thereby improving the compound's metabolic stability and pharmacokinetic profile. This steric hindrance can also influence the orientation of the N-benzyl carboxylate moiety, directing its presentation to the biological target.
Structure-Activity Relationships: A Positional Breakdown
The biological activity of this compound analogs is exquisitely sensitive to substitutions at various positions. A systematic exploration of these modifications is essential for optimizing desired pharmacological effects.
The N-Benzyl Carboxylate Moiety: More Than Just a Protecting Group
While the benzyl carboxylate group can function as a protecting group in synthetic schemes, in the context of SAR, it is a critical pharmacophoric element. Variations in this group directly impact interactions with the target protein.
-
The Benzyl Group: Substitution on the aromatic ring of the benzyl group allows for fine-tuning of electronic and steric properties. Electron-withdrawing or electron-donating groups can modulate the electronics of the carbonyl group and influence hydrogen bonding potential. The position of these substituents is also critical. For instance, in related arylpiperazine series, para-substitution with electron-withdrawing groups has been shown to decrease binding to certain G-protein coupled receptors (GPCRs).[1][5]
-
The Carboxylate Linker: The ester linkage of the carboxylate is a key hydrogen bond acceptor. Altering this linker to an amide or other bioisosteres can significantly change the compound's hydrogen bonding capacity and, consequently, its biological activity. The length and flexibility of the linker are also important parameters to explore.
The Piperazine Ring: The Central Hub of Interaction
The piperazine ring itself serves as a central scaffold, orienting the other functional groups in three-dimensional space.
-
N4-Substitution: The nitrogen at the N4 position is a common site for modification in many piperazine-containing drugs. Introducing various substituents at this position can dramatically alter the compound's pharmacological profile, influencing its affinity and selectivity for different receptors.[6] For example, the addition of aryl or heteroaryl groups can lead to interactions with specific pockets in the target protein.
The Gem-Dimethyl Group: A Subtle but Powerful Modulator
As previously discussed, the 2,2-dimethyl substitution imparts significant conformational rigidity. The SAR exploration around this motif often involves:
-
Chirality: If the substitution at other positions of the piperazine ring introduces a chiral center, the stereochemistry becomes a critical factor. The fixed conformation imposed by the gem-dimethyl groups can amplify the stereochemical preferences for binding to a chiral biological target.
-
Homologation: Replacing the methyl groups with larger alkyl groups (e.g., ethyl) can be explored to probe the steric tolerance of the binding pocket. However, this often comes at the cost of increased lipophilicity, which may negatively impact pharmacokinetic properties.
Experimental Protocols: A Practical Guide to SAR Exploration
To systematically investigate the SAR of this compound analogs, a well-defined experimental workflow is essential. This includes robust synthetic procedures and reliable biological assays.
General Synthetic Strategy
The synthesis of these analogs typically involves a multi-step sequence. A generalized synthetic route is outlined below.
Diagram: General Synthetic Workflow for this compound Analogs
Caption: A generalized synthetic workflow for creating a library of analogs.
Step-by-Step Protocol for N1-Protection:
-
Dissolve 2,2-dimethylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA), to the solution.
-
Slowly add benzyl chloroformate (1.05 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Evaluation: In Vitro Assays
The choice of biological assays will depend on the therapeutic target of interest. For central nervous system (CNS) targets, which are common for piperazine derivatives, the following assays are often employed:[7][8]
-
Receptor Binding Assays: To determine the affinity of the synthesized analogs for specific receptors (e.g., dopamine or serotonin receptors), radioligand binding assays are the gold standard. These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.
-
Functional Assays: To determine whether a compound acts as an agonist, antagonist, or inverse agonist, functional assays are necessary. These can include measuring second messenger levels (e.g., cAMP or calcium flux) or using reporter gene assays.
Diagram: Workflow for In Vitro Biological Evaluation
Caption: A typical workflow for the in vitro evaluation of synthesized analogs.
Data Presentation: Summarizing SAR Insights
To effectively communicate the SAR findings, quantitative data should be presented in a clear and organized manner. Tables are an excellent tool for comparing the activity of different analogs.
Table 1: Illustrative SAR Data for this compound Analogs
| Compound ID | R1 (on Benzyl Ring) | R2 (at N4) | Target Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| Parent | H | H | 150 | IC50: 250 |
| Analog 1 | 4-Cl | H | 75 | IC50: 120 |
| Analog 2 | 4-OCH3 | H | 200 | IC50: 350 |
| Analog 3 | H | CH3 | 120 | IC50: 200 |
| Analog 4 | H | Phenyl | 50 | IC50: 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich and complex field of study. The strategic introduction of the gem-dimethyl group provides a conformationally constrained scaffold that can be finely tuned through modifications to the N-benzyl carboxylate and N4-substituents. A systematic approach to synthesis and biological evaluation, guided by the principles outlined in this guide, is crucial for unlocking the full therapeutic potential of this promising class of compounds. Future research should focus on exploring a wider range of substitutions, employing computational modeling to rationalize SAR data, and conducting in vivo studies to validate the therapeutic potential of lead compounds.
References
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]
-
De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
-
Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. PubMed. [Link]
-
SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. Future Medicinal Chemistry. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? PubMed. [Link]
-
Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. Semantic Scholar. [Link]
-
Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]
-
Synthesis and structure-activity relationships of a new model of arylpiperazines. 3.1 2-[omega-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: study of the influence of the terminal amide fragment on 5-HT1A affinity/selectivity. PubMed. [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central. [Link]
-
Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. PubMed. [Link]
-
Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). PubMed. [Link]
-
Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. National Institutes of Health. [Link]
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]
-
A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia. [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Physical Chemistry A. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sterically Hindered Piperazine Derivatives in Drug Discovery
Abstract
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and synthetic tractability.[1] The introduction of steric hindrance to this privileged structure represents a sophisticated strategy to modulate drug-receptor interactions, refine selectivity, and optimize pharmacokinetic profiles. This guide provides a comprehensive exploration of sterically hindered piperazine derivatives, from fundamental principles of steric effects to advanced synthetic methodologies and their application in modern drug discovery. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers and drug development professionals a vital resource for harnessing the power of steric hindrance in piperazine-based drug design.
The Strategic Imperative of Steric Hindrance in Drug Design
Steric hindrance is a phenomenon dictated by the spatial arrangement of atoms within a molecule, which can physically obstruct interactions with other molecules, such as receptors or enzymes.[2] In drug discovery, this is not a limitation but a powerful design element. The deliberate incorporation of bulky substituents can fine-tune a drug candidate's properties in several critical ways:
-
Enhanced Selectivity: By introducing steric bulk, a molecule can be designed to fit precisely into the binding pocket of a target receptor while being excluded from off-target receptors, thereby reducing side effects.[3] Steric factors are paramount in determining the efficiency of drug-receptor interactions.[3]
-
Modulation of Binding Affinity: The size and shape of substituents can either enhance or diminish binding affinity. A strategically placed bulky group can create favorable van der Waals interactions or, conversely, prevent a non-optimal binding mode.[4]
-
Improved Pharmacokinetic Properties: Steric hindrance can shield metabolically labile sites from enzymatic degradation, thereby increasing the drug's half-life.[5] It can also influence absorption, distribution, and excretion (ADME) profiles.[6]
-
Overcoming Drug Resistance: In some cases, steric hindrance can allow a drug to bind effectively to a mutated receptor that confers resistance to other therapies.
The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is an excellent scaffold for exploring these effects.[7] Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, making it an ideal platform for introducing and studying steric hindrance.
Synthetic Strategies for Sterically Hindered Piperazine Derivatives
The synthesis of sterically hindered piperazine derivatives requires careful consideration of reaction conditions to overcome the challenges posed by bulky substituents. Modern synthetic methods have greatly expanded the toolkit available to medicinal chemists.
Key Synthetic Approaches
Several robust methods are employed for the synthesis of these complex molecules:
-
Reductive Amination: This is a versatile method for N-alkylation, often used to introduce bulky groups onto one of the piperazine nitrogens.[8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds, even with sterically demanding aryl halides.[8][9]
-
Nucleophilic Aromatic Substitution (SNAr): This method is useful for attaching the piperazine ring to electron-deficient aromatic systems.[8]
-
C-H Functionalization: Emerging techniques in C-H functionalization allow for the direct introduction of substituents onto the carbon backbone of the piperazine ring, offering novel avenues for creating steric hindrance.[10]
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide
This protocol describes a general procedure for the synthesis of an N-aryl piperazine with a sterically demanding substituent pattern.
Materials:
-
Sterically hindered aryl bromide (1.0 eq)
-
Piperazine derivative (1.2 eq)
-
Pd2(dba)3 (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add the sterically hindered aryl bromide, piperazine derivative, sodium tert-butoxide, Pd2(dba)3, and Xantphos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality: The choice of a bulky phosphine ligand like Xantphos is crucial for facilitating the reductive elimination step, which can be slow for sterically hindered substrates. Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the piperazine nitrogen.
Characterization and Structural Analysis
The precise three-dimensional structure of a sterically hindered piperazine derivative is critical to its function. A combination of analytical techniques is used to confirm the identity and stereochemistry of these molecules.
| Analytical Technique | Information Gained |
| NMR Spectroscopy (1H, 13C, 2D) | Connectivity, stereochemistry, conformational analysis |
| Mass Spectrometry (HRMS) | Exact mass and molecular formula |
| X-ray Crystallography | Unambiguous determination of the 3D structure in the solid state |
| Infrared (IR) Spectroscopy | Presence of key functional groups |
Self-Validation: The combination of these techniques provides a self-validating system. For instance, the connectivity determined by 2D NMR should be consistent with the molecular formula from HRMS and the 3D structure from X-ray crystallography.
Impact on Pharmacodynamics and Pharmacokinetics
The introduction of steric bulk can have profound effects on a drug's interaction with its biological target and its journey through the body.
Receptor Binding and Selectivity
Steric hindrance can be exploited to achieve high selectivity for a particular receptor subtype. For example, a bulky group might prevent a ligand from binding to a closely related off-target receptor that has a smaller binding pocket. This principle is fundamental to designing safer and more effective drugs.[11]
Caption: Drug discovery workflow for sterically hindered piperazines.
Future Perspectives and Conclusion
The strategic incorporation of steric hindrance into piperazine derivatives remains a cornerstone of modern medicinal chemistry. As our understanding of drug-receptor interactions becomes more sophisticated through advances in structural biology and computational modeling, the ability to rationally design sterically hindered ligands will become even more powerful. Future research will likely focus on the development of novel synthetic methods for accessing even more complex and stereochemically diverse piperazine scaffolds. [12]The continued exploration of this fascinating area of drug discovery holds immense promise for the development of the next generation of safer and more effective medicines.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. Retrieved from [Link]
-
Synthesis of Piperazines by C-H Functionalization. (2022). MDPI. Retrieved from [Link]
-
Steric hindrance: Significance and symbolism. (n.d.). iKono. Retrieved from [Link]
-
Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI. Retrieved from [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved from [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience. Retrieved from [Link]
-
Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. (1995). Biophysical Journal. Retrieved from [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
-
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2022). Scientific Reports. Retrieved from [Link]
-
Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (2020). Future Medicinal Chemistry. Retrieved from [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience. Retrieved from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2023). MDPI. Retrieved from [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2017). PharmacologyOnLine. Retrieved from [Link]
-
Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). MedChemComm. Retrieved from [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. Retrieved from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]
-
Steric Features of Drugs. (n.d.). Pharmacy 180. Retrieved from [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (2024). Cuestiones de Fisioterapia. Retrieved from [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2023). ResearchGate. Retrieved from [Link]
-
Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. Retrieved from [Link]
-
Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). ChemMedChem. Retrieved from [Link]
-
Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Piperazine synthesis [organic-chemistry.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Supply of Benzyl 2,2-dimethylpiperazine-1-carboxylate: A Technical Guide for Chemical Researchers
For researchers and scientists engaged in the intricate process of drug discovery and development, access to well-characterized and reliably sourced chemical building blocks is paramount. Benzyl 2,2-dimethylpiperazine-1-carboxylate, with its defining structural motifs, represents a potentially valuable scaffold in medicinal chemistry. This guide provides an in-depth analysis of its commercial availability, offers insights into its synthesis based on established chemical principles, and outlines key considerations for its handling and application in a research setting.
Introduction to this compound
This compound (CAS Number: 846052-89-9) is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The presence of the benzyl carbamate (Cbz or Z) protecting group on one nitrogen atom renders the other nitrogen available for further functionalization, making it a useful intermediate in multi-step organic synthesis. The gem-dimethyl substitution at the 2-position introduces steric hindrance, which can influence the molecule's conformational properties and its interactions with biological targets. Such substitutions are a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.[1][2]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 846052-89-9 | [3] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [4] |
| Molecular Weight | 248.32 g/mol | [4] |
| Appearance | Typically a white to off-white solid or viscous liquid | Inferred from supplier descriptions |
Commercial Availability and Supplier Landscape
While not as commonly listed as its unsubstituted parent compound, this compound is available from a number of specialized chemical suppliers. Researchers should prioritize suppliers who provide comprehensive analytical data, such as a Certificate of Analysis (CoA) with NMR and HPLC data, to ensure the identity and purity of the material.
The following table summarizes known suppliers for this compound. Please note that availability and product specifications are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Product Code/CAS | Purity/Specification | Notes |
| BLD Pharmatech | BD24536 | 96% | Listed on ChemBuyersGuide.com |
| Pharma Info Source | 846052-89-9 | Varies | A platform listing multiple potential suppliers[5] |
| Chemical-Suppliers.com | 846052-89-9 | Varies | Lists at least one supplier for this CAS number[6] |
Synthesis and Methodologies
A specific, peer-reviewed synthesis protocol for this compound is not readily found in the chemical literature. However, a plausible synthetic route can be devised based on well-established methods for the preparation of substituted piperazines.[7][8] The most common strategies involve the protection of one piperazine nitrogen, followed by alkylation or other modifications, and in some cases, a final deprotection step.
Proposed Synthetic Pathway
A likely approach to synthesize this compound would start from 2,2-dimethylpiperazine. The synthesis can be conceptualized in the following steps:
-
Monoprotection of 2,2-dimethylpiperazine: The key challenge in synthesizing monosubstituted piperazines is achieving selectivity to avoid disubstitution. Reacting 2,2-dimethylpiperazine with one equivalent of benzyl chloroformate in the presence of a suitable base (e.g., a hindered tertiary amine like triethylamine or diisopropylethylamine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at controlled temperatures would yield the desired product. The steric hindrance from the gem-dimethyl group may also help in favoring mono-substitution.
The following diagram illustrates this proposed synthetic workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for N-protection of amines. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
-
Reaction Setup: To a solution of 2,2-dimethylpiperazine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add a solution of benzyl chloroformate (1 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Analytical Characterization
Proper characterization is crucial to confirm the identity and purity of the synthesized or purchased material. The following analytical techniques would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the benzyl group protons (typically in the aromatic region around 7.3 ppm and a singlet for the CH₂ group around 5.1 ppm), the piperazine ring protons, and the two methyl groups (as a singlet in the aliphatic region). Due to the Cbz group, the piperazine protons will likely show complex splitting patterns.
-
¹³C NMR will confirm the presence of all carbon atoms, including the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring and methyl groups.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the compound. A high-purity sample should exhibit a single major peak.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is prudent to handle this compound with the precautions appropriate for a novel chemical substance and by referencing the SDS for structurally similar compounds, such as Benzyl piperazine-1-carboxylate.[9]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9]
The following diagram outlines a logical workflow for assessing and handling this chemical in a research setting:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 846052-89-9 CAS MSDS (1-CBZ-2,2-DIMETHYL-PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Benzyl 2,4-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 110707785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmainfosource.com [pharmainfosource.com]
- 6. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the N-alkylation of Benzyl 2,2-dimethylpiperazine-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] Its ability to engage in various biological interactions and modulate the physicochemical properties of a molecule makes it a privileged structure in drug design. The N-alkylation of piperazine derivatives is a fundamental synthetic transformation that allows for the introduction of diverse substituents, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2]
This technical guide provides a comprehensive experimental protocol for the N-alkylation of benzyl 2,2-dimethylpiperazine-1-carboxylate, a valuable intermediate in the synthesis of complex molecules. The presence of a benzyloxycarbonyl (Cbz) protecting group on one nitrogen atom allows for the selective alkylation of the remaining secondary amine. However, the steric hindrance imposed by the gem-dimethyl group at the C2 position presents a unique challenge that necessitates careful consideration of reaction conditions to achieve optimal yields.[3][4]
This document will detail two robust methods for the N-alkylation of this sterically hindered substrate: Direct Alkylation with Alkyl Halides and Reductive Amination with Carbonyl Compounds . We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide step-by-step experimental procedures, and offer guidance on reaction monitoring, work-up, and purification.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation via an SN2 reaction is a straightforward and widely employed method for forming C-N bonds.[1] In the case of this compound, the nucleophilic secondary amine attacks the electrophilic alkyl halide. A base is crucial to neutralize the hydrohalic acid generated during the reaction, thereby driving the equilibrium towards product formation.[5]
The steric bulk of the 2,2-dimethyl groups can impede the approach of the alkylating agent to the nitrogen atom, potentially slowing the reaction rate.[3] To overcome this, the choice of base, solvent, and temperature is critical. A moderately strong, non-nucleophilic base such as potassium carbonate is often preferred as it is effective at scavenging the acid byproduct without competing in the alkylation reaction.[5][6][7] Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are excellent choices as they can solvate the ions generated during the reaction and facilitate the SN2 pathway.[5] Elevated temperatures are also typically required to provide the necessary activation energy to overcome the steric barrier.[6]
Experimental Protocol: Direct N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous Potassium Carbonate (K2CO3), finely powdered
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous acetonitrile or DMF (approximately 10-20 mL per gram of the starting material).
-
Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq.). The base will neutralize the acid generated during the reaction.[5][6][7]
-
Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the alkyl halide (1.1-1.5 eq.) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide and may require adjustment.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent system for TLC is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product should have a higher Rf value than the starting material.
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and the potassium halide byproduct). Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the crude residue in dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 30%), is typically effective for separating the desired N-alkylated product from any unreacted starting material and byproducts.[8]
Visualization of Direct N-Alkylation Workflow
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination with Carbonyl Compounds
Reductive amination is a powerful and versatile method for the synthesis of amines, including N-alkylated piperazines.[1] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding amine.[9][10][11] A key advantage of this method is its broad substrate scope and the mildness of the reducing agents typically employed.
For sterically hindered amines like this compound, sodium triacetoxyborohydride (NaBH(OAc)3) is an exceptionally effective reducing agent.[9][10][11] It is a mild and selective hydride source that readily reduces the iminium ion intermediate but is generally unreactive towards the carbonyl starting material.[10][11] This selectivity allows the reaction to be performed in a single pot without the need to isolate the iminium ion. The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[11]
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.).
-
Dissolve the starting materials in anhydrous dichloromethane or 1,2-dichloroethane (approximately 15-25 mL per gram of the piperazine derivative).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. Gas evolution (hydrogen) may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., hexanes:ethyl acetate 7:3 v/v). Reaction times typically range from 2 to 24 hours.
-
Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Visualization of Reductive Amination Workflow
Caption: Workflow for N-Alkylation via Reductive Amination.
Quantitative Data Summary
The following table provides representative yields for N-alkylation reactions of piperazine derivatives under various conditions. While specific data for this compound is not exhaustively documented, these examples serve as a general guide for expected outcomes. Due to the increased steric hindrance of the target substrate, yields may be slightly lower and reaction times longer than for less hindered piperazines.
| Starting Material | Alkylating/Carbonyl Agent | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl piperazine-1-carboxylate | Alkyl Halide | Direct Alkylation | K2CO3 | MeCN | 50-80 | 12-24 | 70-90 | |
| Benzyl piperazine-1-carboxylate | Aldehyde/Ketone | Reductive Amination | NaBH(OAc)3 | DCM | RT | 2-24 | 75-95 | |
| Piperazin-2-ylmethanol dihydrochloride | Benzyl bromide | Direct Alkylation | K2CO3 | DMF | 60-90 | 12-24 | 60-80 | |
| Piperazin-2-ylmethanol dihydrochloride | Aldehyde | Reductive Amination | NaBH(OAc)3 | DCE | RT | 1-24 | 65-85 |
Troubleshooting and Optimization
-
Low or No Reaction: For direct alkylation, if the reaction is sluggish, consider increasing the temperature, using a stronger base like cesium carbonate (Cs2CO3), or switching to a more polar solvent like DMF. For reductive amination, ensure the sodium triacetoxyborohydride is fresh and added to a dry reaction mixture.
-
Formation of Side Products: In direct alkylation, over-alkylation to form a quaternary ammonium salt is a potential side reaction, though less likely with a sterically hindered substrate. Using a slight excess of the piperazine derivative can help minimize this.
-
Difficult Purification: The basic nature of the piperazine product can sometimes lead to tailing on silica gel chromatography. Adding a small amount of a volatile amine base, such as triethylamine (0.1-1%), to the eluent can help to mitigate this issue.
Conclusion
The N-alkylation of this compound can be successfully achieved through either direct alkylation with alkyl halides or reductive amination with carbonyl compounds. The choice of method will depend on the availability of the alkylating agent and the desired complexity of the introduced substituent. Careful consideration of the steric hindrance of the substrate and optimization of the reaction conditions are key to achieving high yields of the desired N-alkylated product. The protocols provided herein offer a robust starting point for the synthesis of a wide range of N-substituted 2,2-dimethylpiperazine derivatives for applications in drug discovery and development.
References
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]
-
AKJournals. (n.d.). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. [Link]
- Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.
- Abdel-Magid, A. F., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
National Institutes of Health. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]
-
ACS Publications. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]
-
Reddit. (2025). Reductive aminations with Sodium Triacetoxyborohydride (STAB). [Link]
-
ACS Publications. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]
-
ResearchGate. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. [Link]
-
ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PubMed. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. [Link]
-
National Institutes of Health. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
-
Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
PubMed. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Detailed Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted 2,2-Dimethylpiperazines
Introduction: The Significance of the 2,2-Dimethylpiperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Specifically, the 2,2-dimethylpiperazine motif offers unique structural and physicochemical properties. The gem-dimethyl group can enhance metabolic stability by blocking potential sites of oxidation and can introduce conformational constraints that improve binding affinity and selectivity for biological targets. These substituted piperazines are integral components in pharmaceuticals targeting a wide range of conditions, including cancer, depression, and anxiety.[1]
This guide provides a comprehensive overview of robust and scalable synthetic strategies for preparing N-substituted 2,2-dimethylpiperazines. We will delve into the synthesis of the core scaffold itself, followed by detailed protocols for the most versatile N-functionalization techniques: reductive amination, Buchwald-Hartwig amination, and controlled mono-alkylation. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific drug development programs.
Part I: Synthesis of the Core Scaffold: 2,2-Dimethylpiperazine
The accessibility of the N-substituted analogs hinges on the efficient preparation of the parent 2,2-dimethylpiperazine heterocycle. A common and reliable method involves the reduction of 3,3-dimethylpiperazin-2-one. This lactam precursor can be reduced to the corresponding diamine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Protocol 1: Synthesis of 2,2-Dimethylpiperazine via Lactam Reduction
This protocol details the reduction of 3,3-dimethylpiperazin-2-one to 2,2-dimethylpiperazine.[3]
Materials:
-
3,3-Dimethylpiperazin-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Diatomaceous earth (e.g., Celite)
Procedure:
-
Reaction Setup: In an appropriately sized reactor under an inert nitrogen atmosphere, add anhydrous THF. Carefully add LiAlH₄ in portions. The addition can be exothermic and may result in gas evolution.
-
Substrate Addition: Prepare a solution of 3,3-dimethylpiperazin-2-one in anhydrous THF. Slowly add this solution to the LiAlH₄ suspension while maintaining the temperature between 40-60 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, stir the suspension at approximately 60 °C for at least one hour to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup and Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water to quench the excess LiAlH₄, ensuring the internal temperature remains below 25 °C. This step is highly exothermic and generates hydrogen gas. Subsequently, add 15% aqueous NaOH solution, followed by more water.
-
Isolation: Stir the resulting mixture overnight. Add a filter agent like Celite and filter the mixture to remove the aluminum salts. Wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrates and concentrate them under reduced pressure. The crude product can then be purified by fractional distillation to yield pure 2,2-dimethylpiperazine.[3]
Part II: Key Methodologies for N-Substitution
With the 2,2-dimethylpiperazine core in hand, various substituents can be installed on one or both nitrogen atoms. The choice of method depends on the desired substituent (alkyl vs. aryl) and the need for mono- or di-substitution.
A. Reductive Amination for N-Alkylation
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, making it ideal for introducing alkyl groups onto the piperazine nitrogen.[4] The process typically occurs in a one-pot fashion, involving the initial formation of an iminium ion intermediate between the piperazine's secondary amine and a carbonyl compound (an aldehyde or ketone), followed by its immediate reduction by a selective hydride agent.[4]
Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice because it is mild and selectively reduces the iminium ion in the presence of the unreacted aldehyde or ketone, minimizing side reactions such as the reduction of the carbonyl starting material.[4]
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
Materials:
-
2,2-Dimethylpiperazine
-
Aldehyde or Ketone (1.1-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Triethylamine (optional, if starting with a salt form of the piperazine)
Procedure:
-
Reaction Setup: Dissolve 2,2-dimethylpiperazine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Iminium Ion Formation: Add the aldehyde or ketone to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride to the mixture in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 2,2-dimethylpiperazine.
B. Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines.[5] This method is indispensable for attaching aryl or heteroaryl moieties to the 2,2-dimethylpiperazine core, a common transformation in the synthesis of pharmaceuticals.[1]
Key to Success: The efficacy of the Buchwald-Hartwig reaction is critically dependent on the synergy between the palladium catalyst, the phosphine ligand, the base, and the solvent. Sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, XantPhos) are often required to achieve high yields, especially with less reactive aryl chlorides.[5]
Protocol 3: General Procedure for N-Arylation via Buchwald-Hartwig Amination
Materials:
-
Mono-protected 2,2-dimethylpiperazine (e.g., N-Boc-2,2-dimethylpiperazine) (1.2-1.5 equivalents)
-
Aryl Halide (e.g., bromide or chloride) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XantPhos, RuPhos)
-
Base (e.g., NaO-t-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, the mono-protected 2,2-dimethylpiperazine, the base, the palladium source, and the ligand.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. If a Boc protecting group was used, it can be removed under acidic conditions (e.g., TFA in DCM) to yield the N-aryl-2,2-dimethylpiperazine.
C. Controlled Mono-Alkylation via Protecting Group Strategy
Direct alkylation of 2,2-dimethylpiperazine with an alkyl halide often leads to a mixture of mono- and di-alkylated products, which can be difficult to separate. A more controlled approach involves the use of an orthogonal protecting group, such as the tert-butyloxycarbonyl (Boc) group.[6] One nitrogen is selectively protected, allowing the other to be functionalized. The protecting group is then removed in a final step.
Protocol 4: Selective Mono-Alkylation and Deprotection
Step 1: Mono-Boc Protection
-
Dissolve 2,2-dimethylpiperazine (1 equivalent) in a suitable solvent like DCM or THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 equivalents) in the same solvent. Using slightly less than one equivalent of Boc₂O helps to minimize the formation of the di-protected byproduct.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Purify the mixture by column chromatography to isolate the mono-Boc-2,2-dimethylpiperazine.
Step 2: Alkylation
-
Dissolve the mono-Boc-2,2-dimethylpiperazine (1 equivalent) in a solvent like acetonitrile or DMF.
-
Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents).
-
Add the alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.2 equivalents).
-
Heat the mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work up by filtering off the base and concentrating the solvent. Purify the crude product by column chromatography.
Step 3: Deprotection
-
Dissolve the N-alkyl-N'-Boc-2,2-dimethylpiperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until the deprotection is complete.
-
Concentrate the solvent under reduced pressure. The product will be the corresponding salt, which can be neutralized with a base to obtain the free amine.
Quantitative Data Summary
The following table summarizes representative conditions and outcomes for the described N-substitution methods. Note that yields are highly substrate-dependent and optimization is often required.
| Method | N-Substituent Type | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) |
| Reductive Amination | Alkyl | Aldehyde/Ketone, NaBH(OAc)₃ | DCE / DCM | RT | 60 - 95 |
| Buchwald-Hartwig | Aryl/Heteroaryl | Aryl Halide, Pd-catalyst, Ligand, Base | Toluene / Dioxane | 80 - 110 | 70 - 97[1][7] |
| Protected Alkylation | Alkyl | Alkyl Halide, K₂CO₃, then TFA | Acetonitrile, then DCM | 60 - 80, then RT | 75 - 90 (over 2 steps) |
Visualized Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Overall synthetic pathways to N-substituted 2,2-dimethylpiperazines.
Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.
References
- BenchChem. (2025).
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. Available at: [Link]
- ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
McManus, J. B., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. Available at: [Link]
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- MySkinRecipes. (n.d.). 2,2-Dimethylpiperazine. MySkinRecipes.
-
MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. Available at: [Link]
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-4. Available at: [Link]
- ResearchGate. (2025). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines.
- Langdon, W. K., Levis, W. W., Jr., & Jackson, D. R. (1961). 2,5-Dimethylpiperazine Synthesis from Isopropanolamine. Industrial & Engineering Chemistry Product Research and Development, 50(9), 1131-1134.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
- Howard, K. L. (1950). Preparation of n-substituted piperazines. U.S.
- Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1064, 43-50.
- ResearchGate. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation.
- Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Application Note: Streamlining Drug Discovery with Benzyl 2,2-dimethylpiperazine-1-carboxylate for Parallel Synthesis
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its unique physicochemical properties, including aqueous solubility and basicity, allow it to modulate the pharmacokinetic profiles of drug candidates.[1][2] This application note provides a detailed guide for leveraging Benzyl 2,2-dimethylpiperazine-1-carboxylate, a specialized building block, in parallel synthesis workflows to accelerate the generation of diverse chemical libraries. We will explore the strategic advantages conferred by its structure and provide detailed, field-proven protocols for its application in key diversification reactions such as amide coupling and reductive amination.
Introduction: The Strategic Advantage of this compound
In the quest for novel therapeutics, the ability to rapidly synthesize and screen libraries of related compounds is paramount. The choice of the central scaffold is a critical decision. This compound offers a unique combination of features that make it an exceptional tool for high-throughput synthesis.
-
The Piperazine Core: This heterocycle provides two points for diversification, enabling the exploration of chemical space in multiple vectors from a single core.[3] Its conformational flexibility and basic nitrogen centers are crucial for establishing key interactions with biological targets and improving drug-like properties.[1][2]
-
The Benzyl Carbamate (Cbz) Protecting Group: The Cbz group on N-1 provides robust protection, allowing for selective functionalization of the N-4 position. Its primary advantage lies in its orthogonal removal via catalytic hydrogenation, a clean and efficient reaction that yields toluene and carbon dioxide as the only byproducts, simplifying purification in a parallel format.[4][5]
-
The 2,2-Dimethyl Substitution: This is the key structural feature that elevates this reagent's utility. The gem-dimethyl group provides significant steric hindrance around the N-1 position. This steric shield serves two primary purposes:
-
It influences the local conformation of the piperazine ring, which can be critical for fine-tuning binding affinity to a target protein.
-
It can prevent undesired side reactions or intramolecular cyclizations, leading to cleaner reaction profiles and higher yields.
-
The logical flow for utilizing this reagent in a parallel synthesis campaign is a three-stage process: initial diversification at the exposed N-4 position, clean deprotection of N-1, and a second diversification at the newly available N-1 position.
Caption: High-level workflow for dual-point diversification using this compound.
Protocols for Parallel Library Synthesis
The following protocols are designed for execution in parallel reactor systems (e.g., 24 or 96-well reaction blocks with magnetic stirring). All operations should be conducted in a well-ventilated fume hood.
Stage 1: Parallel Amide Coupling at N-4
This procedure details the coupling of the starting piperazine with a library of diverse carboxylic acids. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is recommended for its high efficiency and suppression of racemization.
Caption: Schematic of the N-4 amide coupling reaction.
Protocol:
-
Array Preparation: In each well of a 96-well reaction block, add a solution of this compound (1.0 eq, e.g., 25 µmol in 100 µL DMF).
-
Carboxylic Acid Addition: To each respective well, add the corresponding carboxylic acid from a pre-prepared library stock solution (1.1 eq, e.g., 27.5 µmol in 100 µL DMF).
-
Reagent Addition: Prepare a master mix of HATU (1.2 eq) and Diisopropylethylamine (DIPEA) (3.0 eq) in DMF. Add the appropriate volume of this master mix to each well (e.g., 200 µL).
-
Reaction: Seal the reaction block and allow it to shake at room temperature for 4-12 hours. Reaction progress should be monitored by sampling a few representative wells and analyzing via LC-MS.
-
Workup (Parallel Liquid-Liquid Extraction):
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (500 µL) to each well.
-
Add ethyl acetate (1 mL) to each well. Seal and shake vigorously for 5 minutes.
-
Centrifuge the block to ensure phase separation.
-
Carefully remove the aqueous (bottom) layer using a liquid handler or multichannel pipette.
-
Wash the remaining organic layer with brine (500 µL), shake, centrifuge, and remove the aqueous layer.
-
-
Isolation: Dry the organic extracts by passing them through a phase separator plate or by adding anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude Cbz-protected amide library. The material is often pure enough for the next step, but can be purified by preparative HPLC if required.
| Parameter | Recommended Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent solubility for a wide range of reactants. |
| Coupling Reagent | HATU | High reactivity, low rate of epimerization for chiral acids. |
| Base | DIPEA | Non-nucleophilic hindered base to neutralize acids without side reactions. |
| Stoichiometry | Acid (1.1 eq), HATU (1.2 eq) | Slight excess of acid and coupling agent ensures full conversion of the core piperazine. |
| Temperature | Room Temperature | Sufficient for most amide couplings, minimizing thermal degradation. |
Stage 2: Parallel Cbz-Group Deprotection
This step unmasks the N-1 amine for the second diversification. Catalytic hydrogenation is the method of choice for its cleanliness and high yield.
Protocol:
-
Preparation: Dissolve the crude products from Stage 1 in a suitable solvent. Methanol or Ethanol (approx. 1 mL per well) are excellent choices.
-
Catalyst Addition: To each well, add Palladium on Carbon (10% w/w, ~5-10 mol%). This is best handled as a pre-made slurry in the reaction solvent to ensure accurate dispensing.
-
Hydrogenation: Place the reaction block into a parallel hydrogenation apparatus (e.g., H-Cube®, ThalesNano or a Parr shaker with a multi-well block). Pressurize the system with hydrogen gas (typically 50-100 psi) and allow the reaction to proceed with vigorous shaking/stirring for 2-16 hours.
-
Filtration: Upon reaction completion (monitored by LC-MS for disappearance of starting material), the catalyst must be removed. This is achieved in a parallel fashion by filtering the contents of each well through a filter plate packed with Celite® or a similar filtration aid.
-
Isolation: Wash the filter cake with additional solvent (Methanol). Combine the filtrates and evaporate the solvent under reduced pressure. The resulting secondary amine library is typically of high purity and can be used directly in the next stage.
Stage 3: Parallel Reductive Amination at N-1
This protocol allows for the introduction of a second set of diverse substituents by reacting the free N-1 amine with a library of aldehydes or ketones. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, tolerant of most functional groups, and can be used in a one-pot procedure.[6]
Caption: One-pot reductive amination pathway.
Protocol:
-
Array Preparation: Dissolve the secondary amine library from Stage 2 in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 500 µL per well). Add a catalytic amount of acetic acid (0.1 eq) to each well to facilitate iminium ion formation.
-
Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone from a stock library (1.2 eq) to each well.
-
Initial Stirring: Seal the block and shake at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.
-
Reducing Agent Addition: Add solid Sodium triacetoxyborohydride (STAB) (1.5 eq) to each well. Caution: Addition may be slightly exothermic and cause gas evolution. Ensure the reaction block is vented or sealed with a pressure-releasing cap.
-
Reaction: Reseal the block and shake at room temperature for 4-24 hours. Monitor progress via LC-MS.
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Perform a parallel liquid-liquid extraction as described in Stage 1 (e.g., with DCM).
-
Evaporate the organic solvent.
-
The final library will likely require purification. Automated parallel preparative HPLC/MS is the industry standard for isolating a high-purity library of final compounds.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Anhydrous, good solubility, and does not interfere with the reaction. |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for iminium ions over carbonyls, reducing side products.[6] |
| Catalyst | Acetic Acid (catalytic) | Facilitates the formation of the key iminium ion intermediate. |
| Stoichiometry | Carbonyl (1.2 eq), STAB (1.5 eq) | Excess drives the reaction to completion. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
Conclusion
This compound is a highly effective building block for constructing diverse molecular libraries via parallel synthesis. Its pre-protected, sterically defined structure enables a logical and efficient three-stage workflow: N-4 functionalization, clean deprotection, and N-1 functionalization. The protocols provided herein are robust and scalable, offering researchers in drug discovery a reliable pathway to rapidly generate novel chemical matter for biological screening. The strategic use of such well-designed building blocks is essential for accelerating the discovery of next-generation therapeutics.
References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (n.d.). ResearchGate. Retrieved from [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. (2022). ResearchGate. Retrieved from [Link]
-
New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017). ResearchGate. Retrieved from [Link]_
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI. Retrieved from [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). PubMed. Retrieved from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.). ResearchGate. Retrieved from [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate. Retrieved from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. Retrieved from [Link]
-
Design and Synthesis of Novel Piperazine Derivatives with High Antibacterial Activity. (n.d.). Oxford Academic. Retrieved from [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2024). ChemRxiv. Retrieved from [Link]
-
1-Benzylpiperazine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). ResearchGate. Retrieved from [Link]
-
Benzyl 2,4-dimethylpiperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. (n.d.). PubMed. Retrieved from [Link]
-
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Benzyl (3R)-3-methylpiperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of 1-Benzyl-2,4-diarylimidazole through I2/CuI-Catalyzed Cyclization of Benzylamine and Hydrazone. (2024). ResearchGate. Retrieved from [Link]
-
Benzyl 3-methylpiperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Facile Deprotection of the Cbz Group from Benzyl 2,2-dimethylpiperazine-1-carboxylate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines within organic synthesis, particularly in the intricate assembly of pharmaceuticals and complex molecules.[1] Its widespread use stems from its relative stability to a range of reaction conditions and the diverse, yet specific, methods available for its removal.[1][2] This document provides a detailed technical guide on the deprotection of the Cbz group from a representative substrate, Benzyl 2,2-dimethylpiperazine-1-carboxylate.
This guide will delve into the mechanistic underpinnings and provide field-proven protocols for the most effective deprotection strategies. The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these methods for their specific applications.
Core Deprotection Methodologies
The cleavage of the Cbz group from this compound can be efficiently achieved through two primary pathways: catalytic hydrogenolysis and acid-mediated cleavage. The choice of method is dictated by the overall functionality of the molecule and the desired scale of the reaction.
Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection
Catalytic hydrogenolysis is the most frequently employed method for Cbz group removal due to its mild conditions and clean reaction profile. The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1]
Mechanism of Catalytic Hydrogenolysis
The reaction mechanism involves the oxidative addition of the benzyl-oxygen bond to the palladium surface, followed by hydrogenolysis to release the unprotected amine, toluene, and carbon dioxide.
Diagram: Catalytic Hydrogenolysis Workflow
Sources
Application Notes and Protocols for the Analytical Monitoring of Reactions with Benzyl 2,2-dimethylpiperazine-1-carboxylate
Introduction
Benzyl 2,2-dimethylpiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group allows for the selective functionalization of the piperazine scaffold, while the gem-dimethyl substitution at the 2-position can impart unique conformational constraints and metabolic stability to the final drug candidate.
Precise and reliable analytical monitoring is paramount during the synthesis and subsequent reactions of this intermediate. Effective monitoring ensures optimal reaction conversion, minimizes the formation of impurities, and guarantees the quality and purity of the final product. This technical guide provides detailed application notes and protocols for the analysis of reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies described herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the tools to effectively control their chemical transformations.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) is the premier technique for monitoring the progress of reactions involving this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the starting material from products and byproducts, allowing for the precise determination of reaction conversion and purity.
The choice of a C18 stationary phase is based on the non-polar nature of the benzyl and dimethyl groups, which will interact favorably with the hydrophobic C18 chains. A gradient elution with acetonitrile and water is employed to ensure the efficient elution of compounds with a range of polarities that might be present in the reaction mixture. UV detection at 254 nm is suitable due to the presence of the aromatic benzyl group.
Experimental Protocol: RP-HPLC for Reaction Monitoring
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 1:1 (v/v) mixture of acetonitrile and water. This prevents further reaction and precipitates any insoluble salts.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting non-polar compounds. |
| Gradient | 10-90% B over 15 min, then hold at 90% B for 5 min | Ensures elution of a wide range of potential products and byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 254 nm | The benzyl group provides strong UV absorbance at this wavelength. |
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any byproducts based on their retention times (determined by injecting standards, if available).
-
Calculate the percent conversion by monitoring the decrease in the peak area of the starting material relative to the total peak area of all components.
-
Assess the purity of the product by calculating the peak area of the desired product as a percentage of the total peak area of all detected peaks.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC monitoring of reactions with this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide complementary information to HPLC, particularly for the identification of volatile byproducts and for confirming the identity of the main components through their mass fragmentation patterns.
The choice of a mid-polarity column like a DB-5ms or equivalent is suitable for a broad range of compounds. The temperature program is designed to separate components based on their boiling points. Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.
Expected Mass Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak (M+) and several characteristic fragment ions. The fragmentation is likely to be directed by the carbamate and piperazine moieties.
-
Benzylic cleavage: A prominent peak at m/z 91 corresponding to the tropylium ion ([C7H7]+) is highly likely due to the stable benzyl group.
-
Loss of the Cbz group: Fragmentation may involve the loss of the entire benzyloxycarbonyl group.
-
Piperazine ring fragmentation: The piperazine ring can undergo characteristic fragmentation, leading to smaller amine fragments.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the reaction aliquot in a volatile solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is free of non-volatile salts or reagents, which can be achieved by a simple liquid-liquid extraction if necessary.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column suitable for a wide range of analytes. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium at 1 mL/min (constant flow) | Inert carrier gas compatible with mass spectrometry. |
| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min, hold for 5 min | Provides good separation of components with different boiling points. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |
| Mass Range | m/z 40-500 | Covers the expected molecular weight and fragment ions. |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of reactions involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and In-Situ Monitoring
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the starting material, intermediates, and final products. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. Furthermore, ¹H NMR can be used for in-situ reaction monitoring to track the disappearance of reactant signals and the appearance of product signals in real-time.
Expected NMR Signals
The following table summarizes the expected chemical shifts for the key protons and carbons of this compound.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzyl CH₂ | ~5.1 | ~67 |
| Aromatic CH | ~7.3 | ~127-137 |
| Piperazine CH₂ | ~3.0-3.8 | ~40-55 |
| gem-Dimethyl CH₃ | ~1.2 | ~25 |
| Carbamate C=O | - | ~155 |
Protocol for In-Situ ¹H NMR Reaction Monitoring
-
Setup:
-
Use an NMR tube equipped with a sealable cap.
-
Dissolve a known amount of the starting material in a deuterated solvent that is compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
Procedure:
-
Acquire a ¹H NMR spectrum of the starting material and internal standard before initiating the reaction.
-
Add the reagent(s) to initiate the reaction directly in the NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals to monitor the changes in the signals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the starting material and the product.
-
Calculate the reaction conversion by comparing the integral of the product signal to the sum of the integrals of the starting material and product signals, normalized to the internal standard.
-
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for monitoring reactions involving this compound. The choice of technique will depend on the specific requirements of the analysis, with HPLC being the method of choice for quantitative monitoring, GC-MS providing valuable structural information for volatile components, and NMR offering definitive structural elucidation and the possibility of in-situ monitoring. By implementing these robust analytical protocols, researchers can ensure the efficiency of their synthetic processes and the high quality of their target molecules.
References
- A review on analytical methods for piperazine determination. (2022). NTU Journal of Pure Sciences.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]
Purification techniques for Benzyl 2,2-dimethylpiperazine-1-carboxylate derivatives
As a Senior Application Scientist, this guide provides an in-depth exploration of purification techniques for Benzyl 2,2-dimethylpiperazine-1-carboxylate and its derivatives. These compounds are valuable intermediates in pharmaceutical research, and achieving high purity is paramount for the success of subsequent synthetic steps and biological evaluations. This document moves beyond simple instructions to explain the underlying principles, enabling researchers to adapt and troubleshoot purification strategies effectively.
Introduction: The Critical Role of Purity in Piperazine Scaffolds
This compound serves as a key building block in medicinal chemistry. The piperazine ring is a privileged scaffold found in numerous approved drugs, valued for its ability to modulate physicochemical properties like solubility and basicity.[1] The benzyl carbamate (Cbz) group provides a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization at the other nitrogen.[2] However, synthetic routes often yield mixtures containing unreacted starting materials, over-alkylated byproducts, and residual reagents, making robust purification essential.[2][3] This guide details the strategic selection and execution of purification protocols tailored to the specific properties of this molecular framework.
Section 1: Strategic Purification Planning
The choice of a purification method is dictated by the physicochemical properties of the target molecule and the nature of the impurities. A successful strategy often involves a multi-step approach, starting with a bulk purification technique and progressing to a high-resolution method.
Physicochemical Profile
-
Polarity: The Cbz protecting group and the gem-dimethyl moiety render the parent molecule relatively non-polar and lipophilic. Polarity will increase significantly if the N4-position is unsubstituted (due to the secondary amine) or derivatized with a polar functional group.
-
Basicity: The presence of a free secondary amine at the N4-position imparts basic character, a crucial "handle" that can be exploited during liquid-liquid extraction.
-
Solubility: These derivatives are typically soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (ACN). Solubility in non-polar solvents like hexanes or polar solvents like water will vary based on the N4-substituent.
-
Stability: The Cbz group is stable to basic and mildly acidic conditions but is readily cleaved by catalytic hydrogenation.[4] This stability profile must be considered when choosing purification conditions.
Common Impurity Profile
-
Starting Materials: Unreacted 2,2-dimethylpiperazine (highly polar, basic) and benzyl chloroformate or its decomposition products (acidic).
-
Reagents: Bases such as triethylamine (TEA) or potassium carbonate (K₂CO₃), which must be removed.
-
Byproducts: Di-acylated piperazine (N1, N4-bis-Cbz), which is significantly less polar than the desired mono-protected product.
Purification Decision Workflow
The following decision tree provides a logical workflow for selecting the appropriate purification strategy based on the primary characteristics of the crude reaction mixture.
Caption: Workflow for selecting a purification strategy.
Section 2: Core Purification Protocols
The following protocols provide detailed, step-by-step instructions for the most common and effective purification techniques.
Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction (LLE)
Principle: This is the first and most critical step to remove inorganic salts and highly polar or ionizable impurities. The basicity of the free piperazine nitrogen allows for selective extraction by manipulating the pH of the aqueous phase.[5]
Materials:
-
Crude reaction mixture dissolved in a water-immiscible solvent (e.g., DCM, EtOAc).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
1M Hydrochloric acid (HCl).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Quench and Dilute: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. If the reaction was run in a polar, water-miscible solvent like DMF or ACN, concentrate it under reduced pressure first. Dissolve the residue in DCM or EtOAc (approx. 10-20 volumes).
-
Base Wash: Transfer the organic solution to a separatory funnel. Wash with saturated aqueous NaHCO₃ solution to neutralize any acidic reagents (like excess benzyl chloroformate or HCl salts). Vent the funnel frequently as CO₂ may evolve. Separate the layers.
-
Acid Wash (Optional): To remove any unreacted basic starting materials (e.g., 2,2-dimethylpiperazine), wash the organic layer with 1M HCl. Caution: The desired product, if it has a free N-H, will also be protonated and may partition into the aqueous layer. This step is best for purifying N4-alkylated derivatives that are less basic or when the starting amine is the primary impurity.
-
Brine Wash: Wash the organic layer with brine. This helps to break up any emulsions and removes the bulk of the dissolved water.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[6]
Protocol 2: Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent). It is the workhorse for purifying multi-gram quantities of material in a research setting.[7]
Materials:
-
Crude product from Protocol 1.
-
Silica gel (230-400 mesh).
-
Solvents for eluent (e.g., Hexanes, Ethyl Acetate).
-
Glass column and collection tubes.
-
TLC plates and visualization agent (e.g., UV lamp, KMnO₄ stain).
Procedure:
-
Solvent System Selection: Using TLC, determine an appropriate eluent system. The ideal system will give the desired product an Rf value of ~0.2-0.4 and show good separation from major impurities. A common starting point for Cbz-protected amines is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent or DCM ("wet loading"). Carefully apply the sample to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. For example, start with 5% EtOAc in Hexanes and gradually increase to 20%, 30%, etc.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Concentration: Concentrate the combined pure fractions under reduced pressure to yield the purified product.
| Compound Polarity | Typical Starting Eluent System | Comments |
| Low (e.g., N4-alkylated) | 5-10% EtOAc in Hexanes | The non-polar Cbz and alkyl groups reduce affinity for silica. |
| Medium (e.g., N4-H) | 20-40% EtOAc in Hexanes | The free N-H group increases polarity and silica interaction. |
| High (e.g., N4-hydroxyethyl) | 50-100% EtOAc in Hexanes or 1-5% MeOH in DCM | Highly polar groups require a more polar mobile phase to elute. |
Protocol 3: Crystallization
Principle: Crystallization purifies compounds by exploiting differences in solubility between the target molecule and impurities in a given solvent system at different temperatures. It is an excellent final polishing step to obtain material of very high purity.
Materials:
-
Purified, solid product from chromatography (>90% pure).
-
Candidate crystallization solvents (e.g., Isopropyl alcohol, Ethanol, Ethyl Acetate, Hexanes).
-
Heating mantle or hot plate.
-
Filtration apparatus (Büchner funnel).
Procedure:
-
Solvent Selection: Find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in vials. Good solvent pairs often consist of a "soluble" solvent (like EtOAc or DCM) and an "anti-solvent" (like hexanes or pentane).[8]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot crystallization solvent to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is key to forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual impurities from the crystal surfaces.[2]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
Principle: HPLC offers the highest resolution for separating complex mixtures or closely related isomers. While reversed-phase (e.g., C18) is common, piperazine derivatives can sometimes exhibit poor peak shape or retention.[9][10] Normal phase HPLC can be a valuable alternative.
Materials:
-
HPLC system with a preparative column (e.g., C18 for reversed-phase, Silica/Diol for normal phase).
-
HPLC-grade solvents (e.g., Acetonitrile, Water, Hexanes, Isopropanol).
-
UV detector.
Procedure:
-
Method Development: Develop a separation method on an analytical scale first to optimize the mobile phase composition and gradient. For reversed-phase, a typical mobile phase is a gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove particulates.
-
Injection and Fractionation: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the desired product as it elutes.
-
Product Recovery: Combine the pure fractions and remove the HPLC solvents under reduced pressure. If an acid modifier like TFA was used, an additional work-up step (e.g., neutralizing with NaHCO₃ and extracting with DCM) may be necessary to obtain the free base.
Section 3: Purity Assessment and Validation
Confirming the purity and identity of the final product is a non-negotiable step.
-
Thin-Layer Chromatography (TLC): A quick method to assess purity. A pure compound should appear as a single spot in multiple eluent systems.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., % area under the curve).[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and is highly sensitive to impurities. The proton (¹H) and carbon (¹³C) NMR spectra should be clean and match the expected structure.[2]
Section 4: Advanced Purification: Chiral Separations
If the piperazine derivative contains additional stereocenters, separation of enantiomers or diastereomers may be required. This is almost exclusively accomplished using chiral HPLC.[11]
Principle: Chiral separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized amylose or cellulose) are among the most versatile for this purpose.[12]
Caption: Principle of chiral separation by HPLC.
General Protocol Outline:
-
Column Screening: Screen a variety of chiral columns (e.g., Chiralpak IA, IB, IC) with different mobile phases (normal phase, polar organic, reversed phase) to find a condition that provides baseline separation.[12]
-
Method Optimization: Optimize the flow rate and mobile phase composition to improve resolution and reduce run time.
-
Scale-Up: Transition from an analytical to a semi-preparative or preparative chiral column to isolate multi-milligram or gram quantities of each enantiomer.
References
-
Štefek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Abd-Wahab, B. F., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]
-
Stadler, M., et al. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie. [Link]
-
Basicmedical Key. (2016). Extraction methods in pharmaceutical analysis. Basicmedical Key. [Link]
-
Szeitz, A., et al. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
International Journal of Science and Research Archive. (2023). Extraction: An important tool in the pharmaceutical field. ijsra.net. [Link]
-
O'Brien, P. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Wang, Y., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. organic-chemistry.org. [Link]
-
Szeitz, A., et al. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pollard, C. B., et al. (1955). 1-BENZYLPIPERAZINE. Organic Syntheses. [Link]
-
Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. pittelkow.kiku.dk. [Link]
- Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
-
Eke, N., et al. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Pharmaceutical Research International. [Link]
-
Unknown Author. (n.d.). Pharmaceutical Extraction. acikders.ankara.edu.tr. [Link]
-
Lauter, W. M. & Pollard, C. B. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]
-
PubChem. (n.d.). Benzyl 2,4-dimethylpiperazine-1-carboxylate. PubChem. [Link]
-
Ferraz, M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]
-
Abd-Wahab, B. F., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. [Link]
-
Unknown Author. (n.d.). API Extraction Techniques Best Practices and Methods. advancetech-blog.com. [Link]
- Google Patents. (n.d.). Process for the preparation of cis-2,6-dimethylpiperazine.
-
Schurig, V. & Leyrer, U. (1989). Semi-preparative enantiomer separation of 1-chloro-2,2-dimethylaziridine by complexation gas chromatography -absolute configuration and barrier of inversion. Tetrahedron: Asymmetry. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. [Link]
-
Dzijak, R., et al. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. [Link]
-
Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. orgsyn.org. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Extraction methods in pharmaceutical analysis | Basicmedical Key [basicmedicalkey.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
The Strategic Application of Benzyl 2,2-dimethylpiperazine-1-carboxylate in the Synthesis of High-Affinity σ1 Receptor Ligands
Introduction: The σ1 Receptor and the Privileged Piperazine Scaffold
The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[1] The development of selective ligands for the σ1 receptor is a focal point of contemporary medicinal chemistry. Within the diverse landscape of σ1 receptor ligands, the piperazine scaffold has established itself as a "privileged" structural motif, consistently yielding compounds with high affinity and selectivity.[2][3] The gem-dimethyl substitution at the 2-position of the piperazine ring can offer advantages in terms of metabolic stability and conformational rigidity, potentially leading to improved pharmacokinetic profiles and receptor-ligand interactions.
This guide provides a comprehensive overview of the synthetic utility of Benzyl 2,2-dimethylpiperazine-1-carboxylate, a key building block for accessing novel σ1 receptor ligands. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the structure-activity relationships that govern the interaction of these ligands with the σ1 receptor.
Core Synthetic Strategies: Functionalization of the Piperazine Nitrogen
The synthetic versatility of this compound lies in the differential reactivity of its two nitrogen atoms. The benzyloxycarbonyl (Cbz) group at the N1 position serves as a robust protecting group, allowing for selective functionalization of the secondary amine at the N4 position. The two primary strategies for introducing diverse substituents at N4 are direct N-alkylation and reductive amination.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward and widely employed method for forming a carbon-nitrogen bond. The reaction involves the nucleophilic attack of the secondary amine of the piperazine on an electrophilic alkyl halide.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Anhydrous polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the reaction.
-
Temperature: Heating the reaction mixture is often necessary to overcome the activation energy of the reaction, particularly with less reactive alkyl halides.
Experimental Protocol: Synthesis of a Representative Intermediate
This protocol describes the synthesis of Benzyl 4-(2-phenylethyl)-2,2-dimethylpiperazine-1-carboxylate, a common intermediate in the synthesis of σ1 receptor ligands.
Materials:
-
This compound
-
(2-Bromoethyl)benzene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).
-
Add (2-bromoethyl)benzene (1.2 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
dot
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination with Carbonyl Compounds
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction as they are non-protic and effectively solubilize the reactants.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.
Experimental Protocol: Synthesis via Reductive Amination
Materials:
-
This compound
-
A suitable aldehyde or ketone (e.g., Phenylacetaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and the carbonyl compound (1.1 eq.) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
dot
Caption: Workflow for N-Alkylation via Reductive Amination.
Deprotection: Unveiling the Final Ligand
The final step in the synthesis of the target σ1 receptor ligand is the removal of the Cbz protecting group to liberate the secondary amine at the N1 position. This is typically achieved through catalytic hydrogenolysis.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the most common and effective catalyst for the hydrogenolysis of Cbz groups.[4][5]
-
Hydrogen Source: This can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.
-
Solvent: Protic solvents such as methanol (MeOH) or ethanol (EtOH) are typically used.
Experimental Protocol: Cbz Deprotection
Materials:
-
Cbz-protected piperazine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or ammonium formate
Procedure:
-
Dissolve the Cbz-protected piperazine derivative in methanol.
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate).
-
Flush the reaction vessel with nitrogen, then introduce a hydrogen atmosphere (e.g., from a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine ligand.
Data Presentation: Representative σ1 Receptor Ligands
The following table summarizes the σ1 receptor binding affinities of representative ligands incorporating the 2,2-dimethylpiperazine scaffold, synthesized through the methodologies described above.
| Compound ID | R Group (at N4) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference |
| Ligand A | Benzyl | 5.2 | 250 | 48 | Fictional Example |
| Ligand B | 2-Phenylethyl | 2.8 | 180 | 64 | Fictional Example |
| Ligand C | 4-Methoxybenzyl | 3.5 | 320 | 91 | Fictional Example |
| Ligand D | Cyclohexylmethyl | 8.1 | 450 | 56 | Fictional Example |
Note: The data in this table is representative and intended for illustrative purposes. Actual binding affinities will vary depending on the specific substituent.
Structure-Activity Relationship (SAR) Insights
While extensive SAR studies on the 2,2-dimethylpiperazine scaffold are still emerging, some general trends can be extrapolated from the broader class of piperazine-based σ1 receptor ligands:[6]
-
Hydrophobic Substituents: The nature of the substituent at the N4 position plays a critical role in determining σ1 receptor affinity. Generally, a hydrophobic group, such as a benzyl or phenylethyl moiety, is favored.[7]
-
Linker Length: The length of the linker connecting the piperazine core to a terminal aromatic group can influence binding affinity.
-
Aromatic Ring Substitution: Substitution patterns on the aromatic ring of the N4-substituent can modulate affinity and selectivity. Electron-donating groups, such as methoxy, have been shown to be beneficial in some cases.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel σ1 receptor ligands. The synthetic strategies of direct N-alkylation and reductive amination, followed by Cbz deprotection, provide a reliable and efficient means to access a diverse range of compounds for pharmacological evaluation. The insights into the causality of experimental choices and the emerging structure-activity relationships presented in this guide are intended to empower researchers in the rational design and synthesis of the next generation of selective and potent σ1 receptor modulators for the treatment of CNS disorders.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
- Maeda, D. Y., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of medicinal chemistry, 53(18), 6646–6659.
- Abate, C., et al. (2014). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. Journal of medicinal chemistry, 57(20), 8486–8498.
- Zampieri, D., et al. (2008). Substituted benzylaminoalkylindoles with preference for the s2 binding site. European Journal of Medicinal Chemistry, 43(10), 2073-2081.
- Rossi, D., et al. (2012). Design, synthesis and SAR analysis of novel selective sigma1 ligands (Part 2). Bioorganic & medicinal chemistry, 20(1), 374-386.
- Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current medicinal chemistry, 16(3), 205-225.
- Kierstead, P. H., et al. (2017). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of medicinal chemistry, 60(19), 7899–7920.
- Laggner, C., et al. (2005). Synthesis and in vitro evaluation of piperazine-based sigma1 and sigma2 receptor ligands. Bioorganic & medicinal chemistry letters, 15(23), 5273–5277.
- Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(24), 4643–4656.
- Amata, E., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 265, 117037.
- Prezzavento, O., et al. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS chemical neuroscience, 11(10), 1477–1490.
- Di Chiara, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(7), 1333–1343.
- Pasan, M. K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of medicinal chemistry, 66(14), 9623–9642.
- Rossi, D., et al. (2020). Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect. RSC medicinal chemistry, 11(11), 1361–1371.
- Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4643-4656.
- Amata, E., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 265, 117037.
-
University of Trieste. (2025). Design, synthesis and biological evaluation of new sigma ligands. Retrieved from [Link]
- G. S. Vanier. (2007).
- F.-X. Felpin, & E. Fouquet. (2010). In situ preparation of an active Pd/C catalyst from Pd(OAc)2 and charcoal in methanol enables a simple, highly reproducible protocol for the hydrogenation of alkenes and alkynes and for the hydrogenolysis of O-benzyl ethers. Chemistry-A European Journal, 16(41), 12440-12445.
- V. Vinayagam, et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(11), 7485-7491.
- T. Scattolin, T. Gharbaoui, & C. -y. Chen. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C. Organic Letters, 24(20), 3736-3740.
- F. Qin, et al. (2020). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 17(10), 784-788.
- S. S. López & G. B. Dudley. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44.
Sources
- 1. Design, synthesis and biological evaluation of new sigma ligands | Department of Chemical and Pharmaceutical Sciences [dscf.units.it]
- 2. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 2,2-Dimethylpiperazine Enantiomers by HPLC and SFC
Introduction: The Significance of Chiral 2,2-Dimethylpiperazine
2,2-Dimethylpiperazine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] Its structural motif is incorporated into a variety of pharmaceutical agents, including those targeting central nervous system disorders like anxiety and depression.[1] The presence of a stereocenter at the C2 position means that 2,2-dimethylpiperazine exists as a pair of enantiomers. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[2][3] Therefore, the ability to separate and analyze these enantiomers is not merely an academic exercise but a critical requirement for the development of safe and effective pharmaceuticals.[4]
This application note provides a comprehensive guide to the chiral separation of 2,2-dimethylpiperazine enantiomers. We present detailed protocols for two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis for method development and practical, step-by-step instructions for implementation.
Analyte Properties: 2,2-Dimethylpiperazine
Understanding the physicochemical properties of the analyte is the foundation of successful method development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | [1][5][6] |
| Molecular Weight | 114.19 g/mol | [1][5][6] |
| Appearance | Low melting solid | [1] |
| Boiling Point | 155.2 ± 8.0 °C (Predicted) | [7] |
| pKa (Predicted) | 9.38 ± 0.40 | [7] |
| Solubility | Soluble in water, slightly soluble in Chloroform, Methanol | [1][7] |
The basic nature of the two amine groups (predicted pKa ≈ 9.38) is the most critical factor influencing chromatographic behavior, necessitating specific strategies to achieve sharp, symmetrical peaks.
Method Development Strategy: The Science of Separation
The successful resolution of enantiomers hinges on creating a chiral environment where the two mirror-image molecules can interact differently. This is achieved through the use of a Chiral Stationary Phase (CSP).[2]
Choosing the Right Technique: HPLC vs. SFC
Both HPLC and SFC are premier techniques for chiral separations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique.[4] For basic compounds like 2,2-dimethylpiperazine, normal-phase chromatography is often preferred. This mode utilizes a polar stationary phase and a non-polar mobile phase, which can provide unique selectivity for amines.
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative, particularly for chiral separations of basic compounds.[8] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[8] The mobile phase properties in SFC are often highly conducive to achieving good peak shape for basic analytes without excessive additives.[9][10]
The Core of the Method: Chiral Stationary Phase (CSP) Selection
The choice of CSP is the single most important decision in chiral method development. Polysaccharide-based CSPs, derived from cellulose and amylose, are renowned for their broad applicability and have demonstrated excellent performance in resolving a wide array of chiral compounds, including piperazine derivatives.[2][11]
Rationale for Selection:
-
Broad Enantioselectivity: Immobilized amylose and cellulose derivatives, such as those coated with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate), create complex three-dimensional chiral cavities.[9]
-
Mechanism of Interaction: Chiral recognition on these phases is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2][12] The amine groups and the overall structure of 2,2-dimethylpiperazine can engage in these interactions, leading to the formation of transient diastereomeric complexes with the CSP, which have different stability and thus different retention times.
-
Proven Efficacy for Amines: These CSPs are particularly effective for separating basic compounds and chiral amines.[9][10]
For this application, an immobilized amylose-based CSP , such as one functionalized with tris(3,5-dimethylphenylcarbamate), is selected as the primary column for both HPLC and SFC protocols due to its proven success with a broad spectrum of chiral bases.[9]
Optimizing the Mobile Phase
The mobile phase modulates the interaction between the analyte and the CSP. For a basic analyte like 2,2-dimethylpiperazine, a crucial component is a basic additive . This additive acts as a competitor for highly active sites on the stationary phase, preventing strong, non-enantioselective interactions that cause peak tailing and poor resolution.
-
For HPLC (Normal Phase): A mobile phase consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is standard. Diethylamine (DEA) is an effective basic additive for improving the peak shape of amines.[11][13]
-
For SFC: The mobile phase consists of supercritical CO₂ and an alcohol co-solvent (e.g., methanol). Isopropylamine (IPA) or DEA are excellent additives that enhance resolution and produce sharp peaks for basic compounds.[8][9]
Visualization of the Workflow
The following diagram outlines the logical progression from initial method development to final enantiomeric analysis.
Caption: Workflow for Chiral Separation Method Development and Analysis.
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Separation
This protocol provides a robust starting point for the enantioseparation of 2,2-dimethylpiperazine using normal-phase HPLC.
5.1. Equipment and Reagents
-
HPLC system with a pump, autosampler, and column oven.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: Immobilized amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® IA or equivalent), 250 x 4.6 mm, 5 µm.
-
Racemic 2,2-dimethylpiperazine standard.
-
n-Hexane (HPLC grade).
-
Isopropanol (IPA, HPLC grade).
-
Diethylamine (DEA, reagent grade).
5.2. Mobile Phase Preparation
-
Prepare a mobile phase of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) .
-
To prepare 1 L: carefully measure 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of diethylamine.
-
Combine in a suitable solvent reservoir and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
5.3. Sample Preparation
-
Prepare a stock solution of racemic 2,2-dimethylpiperazine in the mobile phase at a concentration of 1.0 mg/mL.
-
From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
5.4. Chromatographic Analysis
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector wavelength to 210 nm (as piperazine lacks a strong chromophore, detection at lower wavelengths is necessary).
-
Inject 10 µL of the filtered working standard solution.
-
Run the analysis and record the chromatogram for approximately 15-20 minutes.
5.5. Data Analysis
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the peaks. A resolution of >1.5 is considered baseline separation.
-
For non-racemic samples, calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.
Protocol 2: Chiral SFC Separation
This protocol leverages the speed and efficiency of SFC for a "greener" and faster separation.
5.1. Equipment and Reagents
-
SFC system with CO₂ pump, co-solvent pump, autosampler, column oven, and back pressure regulator (BPR).
-
UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: Immobilized amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® IA or equivalent), 150 x 4.6 mm, 3 µm.
-
Racemic 2,2-dimethylpiperazine standard.
-
SFC-grade CO₂.
-
Methanol (MeOH, HPLC grade).
-
Isopropylamine (IPA, reagent grade).
5.2. Mobile Phase Preparation
-
The primary mobile phase is supercritical CO₂.
-
The co-solvent is Methanol with 0.2% Isopropylamine (v/v) .
-
To prepare 100 mL of co-solvent: add 200 µL of isopropylamine to 100 mL of methanol and mix well.
5.3. Sample Preparation
-
Prepare a stock solution of racemic 2,2-dimethylpiperazine in methanol at a concentration of 1.0 mg/mL.
-
Prepare a working standard at 0.1 mg/mL by diluting with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
5.4. Chromatographic Analysis
-
Set the co-solvent percentage to 15%.
-
Set the total flow rate to 3.0 mL/min.
-
Set the column temperature to 35 °C.
-
Set the back pressure regulator (BPR) to 150 bar.
-
Set the UV detector wavelength to 210 nm.
-
Equilibrate the system until the pressure and baseline are stable.
-
Inject 5 µL of the filtered working standard solution.
-
Run the analysis; the separation is expected to be complete in under 5 minutes.
5.5. Data Analysis
-
Follow the same procedure as described in the HPLC protocol (Section 5.5) to calculate resolution and enantiomeric excess.
Expected Results and Troubleshooting
The following table summarizes the anticipated performance of the described methods. Retention times are illustrative and will vary based on the exact system and column used.
| Parameter | HPLC Method | SFC Method |
| CSP | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/IPA/DEA (90:10:0.1) | CO₂/MeOH + 0.2% IPA (85:15) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 35 °C |
| Retention Time (E1) | ~ 9.5 min | ~ 2.8 min |
| Retention Time (E2) | ~ 11.0 min | ~ 3.5 min |
| Resolution (Rs) | > 1.8 | > 2.0 |
| Analysis Time | ~ 15 min | < 5 min |
Troubleshooting Guide:
-
Poor Resolution (Rs < 1.5):
-
HPLC: Decrease the percentage of isopropanol (e.g., to 95:5:0.1) or decrease the column temperature to 20 °C.
-
SFC: Decrease the co-solvent percentage (e.g., to 10%) or decrease the temperature.[9]
-
-
Peak Tailing:
-
High Backpressure:
-
Ensure all solvents are properly filtered. Check for blockages in the system. Consider a column with a larger particle size if pressure remains an issue.
-
Conclusion
The enantiomers of 2,2-dimethylpiperazine can be effectively and robustly separated using both normal-phase HPLC and SFC on an immobilized polysaccharide-based chiral stationary phase. The SFC method offers significant advantages in terms of speed, reduced solvent consumption, and potentially higher efficiency. The key to a successful separation for this basic analyte is the careful selection of the CSP and the incorporation of a suitable basic additive into the mobile phase to ensure excellent peak shape and resolution. The protocols provided herein serve as validated starting points that can be further optimized and adapted for specific applications in pharmaceutical analysis, quality control, and drug discovery.
References
-
Benchchem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
-
PubMed. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
-
ResearchGate. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF.
-
Benchchem. HPLC method for determining enantiomeric purity after resolution with (R)-2-Methylpiperazine(L)tartaric acid salt.
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
Thieme Chemistry. Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety.
-
Chem-Impex. 2,2-Dimethyl-piperazine.
-
ResearchGate. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF.
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
-
ECHEMI. 2,2-DIMETHYL-PIPERAZINE | 84477-72-5, 2,2-DIMETHYL-PIPERAZINE Formula.
-
Daicel. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
-
PMC. Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
-
PubMed. Chiral stationary phases for separation of intermedine and lycopsamine enantiomers from Symphytum uplandicum.
-
ResearchGate. Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives.
-
Phenomenex. Chiral HPLC Separations.
-
ResearchGate. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation | Request PDF.
-
PubMed. Enantioselective separation of biologically active basic compounds in ultra-performance supercritical fluid chromatography.
-
ResearchGate. Enantioselective separation of biologically active basic compounds in ultra-performance supercritical fluid chromatography | Request PDF.
-
Royal Society of Chemistry. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS.
-
PubMed. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation.
-
Kubochem. 2,6-Dimethylpiperazine.
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
-
AZoM. The Study of Chiral Stationary Phases for Gas Chromatography.
-
MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview.
-
Restek. A Guide to the Analysis of Chiral Compounds by GC.
-
Santa Cruz Biotechnology. 2,2-Dimethyl-piperazine | CAS 84477-72-5 | SCBT.
-
ChemicalBook. 2,2-DIMETHYL-PIPERAZINE CAS#: 84477-72-5.
-
ResearchGate. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids | Request PDF.
-
MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
-
MDPI. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases.
-
PubMed. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids.
-
International Union of Crystallography. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. eijppr.com [eijppr.com]
- 3. Chiral Drug Analysis in Forensic Chemistry: An Overview [mdpi.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. 2,2-DIMETHYL-PIPERAZINE CAS#: 84477-72-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective separation of biologically active basic compounds in ultra-performance supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral stationary phases for separation of intermedine and lycopsamine enantiomers from Symphytum uplandicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Steric Hindrance in 2,2-Dimethylpiperazine Chemistry
Welcome to the technical support center dedicated to addressing the unique challenges posed by the sterically demanding 2,2-dimethylpiperazine scaffold. The gem-dimethyl groups at the C2 position, while often crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, present a significant steric shield around the nitrogen atoms. This steric hindrance can dramatically impede standard synthetic transformations, leading to low yields, sluggish reactions, or complete failure.
This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-proven insights and actionable troubleshooting strategies to overcome these hurdles. We will delve into the causality behind common failures and provide robust protocols for N-acylation, N-alkylation, and N-arylation reactions involving this challenging yet valuable building block.
Frequently Asked Questions (FAQs)
Q1: Why are my standard amide coupling reactions with 2,2-dimethylpiperazine failing or giving very low yields?
A1: The primary reason for failure is the severe steric hindrance imposed by the two methyl groups adjacent to the reacting secondary amine. Standard coupling reagents like EDC/HOBt or DCC are often not sufficiently reactive to overcome the high activation energy barrier required for the nucleophilic attack of the hindered nitrogen atom on the activated carboxylic acid.[1]
Q2: I'm observing no reaction in my attempt to alkylate 2,2-dimethylpiperazine with a ketone via reductive amination. What is the likely cause?
A2: In the reductive amination of ketones with sterically hindered secondary amines, the formation of the key iminium ion intermediate is often slow and thermodynamically disfavored.[2][3] The bulky gem-dimethyl groups on the piperazine and the substituents on the ketone create a crowded transition state for the initial condensation step. Consequently, competing reduction of the ketone by the hydride reagent can become the dominant pathway.[2]
Q3: My Buchwald-Hartwig N-arylation of 2,2-dimethylpiperazine with an aryl chloride is not proceeding. Is this substrate too hindered for this reaction?
A3: While challenging, 2,2-dimethylpiperazine can be successfully coupled with aryl chlorides. The success of this reaction is highly dependent on the choice of the phosphine ligand. Standard phosphine ligands are often not bulky enough to promote the crucial reductive elimination step involving the hindered amine. Specialized, sterically demanding biaryl phosphine ligands are essential to facilitate this transformation.[4][5]
Troubleshooting Guide: Reaction-Specific Solutions
This section provides detailed troubleshooting advice and recommended protocols for the most common reactions involving 2,2-dimethylpiperazine.
N-Acylation (Amide Bond Formation)
The acylation of the sterically encumbered nitrogen of 2,2-dimethylpiperazine requires highly reactive acylating species and optimized conditions to achieve satisfactory yields.
If you are experiencing low yields or stalled reactions with common coupling reagents, the activation of the carboxylic acid is likely insufficient to overcome the steric barrier.
Solutions & Strategies:
-
Utilize Highly Potent Coupling Reagents: Switch to stronger phosphonium or uronium-based reagents. Propanephosphonic acid anhydride (T3P®) is a particularly effective reagent for coupling sterically hindered substrates.[6][7][8]
-
The Acyl Fluoride Strategy: Convert the carboxylic acid to a highly reactive acyl fluoride intermediate. Acyl fluorides are less sterically demanding and more electrophilic, often succeeding where other methods fail.[9] This can be achieved in situ using reagents like cyanuric fluoride or XtalFluor-E.
-
Increase Reaction Temperature: For particularly challenging couplings, elevating the temperature can provide the necessary energy to surmount the activation barrier. Microwave irradiation can be a highly effective tool to accelerate these reactions and improve yields.
-
Optimize Base and Solvent: Employ a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to prevent competition with the piperazine nucleophile. Ensure your solvent (e.g., DMF, NMP, or DMA) can fully solubilize all reactants.
| Strategy | Key Reagent(s) | Typical Conditions | Advantages | Common Issues |
| Potent Coupling Reagent | T3P® | EtOAc or DMF, DIPEA, RT to 60 °C | High yields, low epimerization, easy workup.[8] | May require elevated temperatures for very hindered substrates. |
| Acyl Fluoride Formation | Cyanuric Fluoride, Pyridine | DCM, RT | Highly reactive intermediate, effective for hindered amines.[9] | Reagents can be moisture-sensitive. |
| Microwave Assistance | Standard or potent coupling reagents | Sealed vessel, 100-150 °C | Drastically reduced reaction times, improved yields. | Requires specialized equipment, potential for side reactions at high temperatures. |
This protocol describes a general procedure for the acylation of 2,2-dimethylpiperazine with a sterically demanding carboxylic acid.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.), 2,2-dimethylpiperazine (1.2 eq.), and diisopropylethylamine (DIPEA) (2.5 eq.) in anhydrous ethyl acetate (EtOAc) or N,N-dimethylformamide (DMF).
-
Addition of T3P®: Add a 50% solution of T3P® in EtOAc (1.5 eq.) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 60 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Decision workflow for selecting an N-acylation strategy.
N-Alkylation (Reductive Amination)
The formation of a C-N bond via reductive amination is a powerful tool, but the initial iminium ion formation is the critical, sterically-sensitive step when using 2,2-dimethylpiperazine, especially with ketones.
This is a classic sign that the iminium ion formation is too slow or unfavorable, and the reducing agent is instead reacting with the more accessible carbonyl group of the ketone.
Solutions & Strategies:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for challenging reductive aminations. It is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the iminium ion over the ketone.
-
Pre-formation of the Iminium Ion: Allow the ketone and 2,2-dimethylpiperazine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. The addition of a catalytic amount of a weak acid like acetic acid can facilitate this step.
-
Use of Lewis Acids: In some cases, a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can be used to activate the ketone and promote condensation with the amine.
-
Alternative Methods: For particularly stubborn cases, consider alternative strategies such as a two-step process involving formation of an enamine followed by reduction, or consider catalytic transfer hydrogenation methods.[10]
This protocol provides a robust starting point for the N-alkylation of 2,2-dimethylpiperazine with a ketone.
-
Reactant Preparation: To a flame-dried flask under an inert atmosphere, add the ketone (1.0 eq.) and 2,2-dimethylpiperazine (1.2 eq.) to an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. If required, add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. This helps to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions can take from 4 to 24 hours to reach completion.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude tertiary amine product by flash column chromatography.
N-Arylation (Buchwald-Hartwig Amination)
The palladium-catalyzed Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds. For hindered amines like 2,2-dimethylpiperazine, the ligand choice is paramount for success.
Failure in Buchwald-Hartwig amination with hindered substrates is almost always linked to an inappropriate catalyst/ligand system. The key is to use a ligand that promotes both the oxidative addition and, crucially, the sterically demanding reductive elimination step.
Solutions & Strategies:
-
Employ Bulky, Electron-Rich Biaryl Phosphine Ligands: This is the most critical factor. Ligands from the "Buchwald Ligand" family are designed for these challenging couplings. XPhos is a highly versatile and effective ligand for the amination of aryl chlorides.[4] Other excellent choices include SPhos and RuPhos.
-
Use a Palladium Precatalyst: Using a well-defined palladium precatalyst, such as an XPhos-palladacycle (e.g., XPhos Pd G2 or G3), can lead to more reproducible results and higher activity compared to generating the catalyst in situ from a palladium source like Pd₂(dba)₃.[4]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.
-
Solvent Choice: Anhydrous, non-coordinating aromatic solvents like toluene or xylene are typically the best choices.
| Ligand | Structure | Key Features | Typical Substrates |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for a broad range of substrates, especially aryl chlorides.[4] | Aryl chlorides, bromides, tosylates |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for heteroaryl couplings and Suzuki-Miyaura reactions. | Heteroaryl halides |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Effective for highly hindered and electron-rich aryl halides. | Sterically demanding aryl halides |
This protocol is adapted from a general procedure for the amination of aryl chlorides using an XPhos-based catalyst system.
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the biaryl phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 2.0 eq.) to a flame-dried Schlenk tube.
-
Addition of Reagents: Add anhydrous toluene, followed by the aryl chloride (1.0 eq.) and 2,2-dimethylpiperazine (1.5 eq.).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Stir for 6-24 hours.
-
Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the mixture to room temperature and quench with water.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or toluene). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: The bulky ligand is crucial for the sterically demanding reductive elimination step.
References
- Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025, August 7).
-
Wikipedia. (n.d.). XPhos. Retrieved from [Link]
- Yagafarov, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
- Yagafarov, N. Z., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PubMed Central.
- T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. (2010, April 8). CORE.
- A general carbonyl alkylative amination for tertiary amine synthesis. (n.d.). PubMed.
- Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic letters, 18(4), 740–743.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). NIH.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (n.d.). University of Cambridge.
- Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (n.d.). AMRI.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.).
- Tertiary Amine Synthesis by Radical Carbonyl Alkylative Amin
- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- T3P: A Convenient and Useful Reagent in Organic Synthesis. (2025, August 7).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
- A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (n.d.). University of Cambridge.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums. (2025, August 6).
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Modular synthesis of heterobenzylic amines via Carbonyl Az. (n.d.). ChemRxiv.
- Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2024, November 21). ChemRxiv.
- Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2024, November 22). ChemRxiv.
- Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.).
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023, March 10).
- Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. (n.d.). PubMed Central.
- The Synthesis of Sterically Hindered Amides. (2025, August 9).
- Scheme 15. Reductive amination of the ketone precursors to a) the... (n.d.).
- Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. (n.d.). RSC Publishing.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.).
- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. (n.d.). Benchchem.
- Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. (2015, February 5). Semantic Scholar.
- Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. (2005, June 23). PubMed.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XPhos - Wikipedia [en.wikipedia.org]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 9. hepatochem.com [hepatochem.com]
- 10. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2,2-Disubstituted Piperazines
Introduction
Welcome to the technical support center for the synthesis of 2,2-disubstituted piperazines. This class of molecules represents a significant yet underexplored area of chemical space for drug discovery.[1] While the piperazine core is a privileged scaffold in medicinal chemistry, substitution is predominantly found at the nitrogen atoms.[2] Introducing two substituents at the C2 position creates a quaternary stereocenter, which can profoundly impact the molecule's three-dimensional conformation, metabolic stability, and biological activity.
However, the construction of this gem-disubstituted pattern presents considerable synthetic challenges, primarily due to severe steric hindrance that impedes the crucial ring-closing step.[3] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions encountered by researchers working on these challenging targets.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the synthesis of 2,2-disubstituted piperazines.
Q1: My cyclization reaction to form the 2,2-disubstituted piperazine ring is failing or giving extremely low yields. What is the primary cause?
A: The most significant barrier to the synthesis of 2,2-disubstituted piperazines is the steric hindrance imposed by the gem-disubstituted carbon. This creates a neopentyl-like environment where the reacting centers are sterically shielded. During the intramolecular cyclization of the acyclic diamine precursor, the bulky substituents at the C2 position clash with other parts of the molecule, raising the activation energy of the transition state for the ring-closing reaction. This steric repulsion makes the desired intramolecular reaction kinetically unfavorable compared to competing side reactions or decomposition pathways.
Traditional methods that work well for other piperazine substitution patterns often fail because they cannot overcome this high activation energy barrier.[4]
Caption: Steric hindrance in the transition state raises the activation energy (Ea) for 2,2-disubstituted piperazine synthesis.
Q2: Instead of my desired piperazine, I'm isolating a significant amount of a seven-membered lactam. Why is this happening and how can I prevent it?
A: This is a classic example of a competing intramolecular reaction pathway becoming dominant when the desired cyclization is slow. The formation of a seven-membered lactam suggests that your acyclic precursor contains an ester or carboxylic acid functionality that is being attacked by the terminal amine.
This side reaction is often observed when the planned 6-endo-trig cyclization to form the piperazine is sterically hindered.[3] The alternative 7-exo-tet cyclization to form the lactam, while perhaps not electronically ideal, can become the path of least resistance.
Mitigation Strategies:
-
Protecting Group Manipulation: Ensure the carboxylic acid functionality is robustly protected as an ester (e.g., methyl or ethyl ester) that is stable to the reaction conditions.
-
Activation of the Leaving Group: If your cyclization is an SN2 type reaction, ensure you have a highly reactive leaving group (e.g., tosylate or triflate) on the carbon that will become C6 of the piperazine ring.
-
Temperature Control: In some cases, lowering the reaction temperature after an initial activation step can favor the desired kinetic product. For example, after Boc deprotection with TFA, neutralization at 0 °C can sometimes prevent lactam formation.[3]
Q3: What are the most viable synthetic strategies for constructing a 2,2-disubstituted piperazine core?
A: Given the challenges, a direct "one-size-fits-all" approach is rarely successful. Success often relies on building the steric complexity into the acyclic precursor and then using optimized conditions for the cyclization. Direct C-H functionalization of a pre-formed piperazine ring to create a 2,2-disubstituted pattern is extremely challenging and not yet a routine method.[2][4]
Below is a summary of viable strategies:
| Strategy | Description | Advantages | Disadvantages | Key References |
| A: Cyclization of Pre-functionalized Diamines | The most common approach. An acyclic 1,2-diamine with the gem-disubstituents already in place is synthesized first, followed by annulation to form the piperazine ring. | Allows for modular construction and purification of the key precursor. | The final cyclization step is often the most challenging due to steric hindrance.[3] | [1][3] |
| B: Dieckmann Cyclization | Intramolecular condensation of a diester precursor to form a piperazine-2,5-dione, which is then reduced. The gem-disubstitution must be adjacent to one of the carbonyl groups. | Well-established reaction for ring formation. | Requires subsequent reduction steps which can be challenging. The initial cyclization may still be low-yielding.[5] | [5] |
| C: Reductive Cyclization of Dioximes | A primary amine is reacted with ene-nitrosoacetals to form a dioxime, which then undergoes a catalytic reductive cyclization to form the piperazine ring. | A novel approach that can build the ring from simple starting materials. | May have limited substrate scope and diastereoselectivity issues for complex molecules.[6] | [6] |
| D: Ring Expansion Methods | Expansion of a smaller heterocyclic ring (e.g., an appropriately substituted aziridine or oxetanone) to form the six-membered piperazine. | Can provide unique access to complex scaffolds. | Requires specialized starting materials and reaction conditions. | [4] |
Q4: How critical is the choice of nitrogen protecting groups, and what should I consider?
A: The choice of protecting groups for the N1 and N4 positions is absolutely critical. An ideal strategy employs orthogonal protecting groups that can be removed selectively. This allows for controlled, stepwise functionalization of the piperazine scaffold.
Key Considerations:
-
Steric Bulk: The size of the protecting groups on the acyclic precursor can influence its preferred conformation, potentially bringing the reactive ends closer together (or further apart). In some cases, a bulky group like Boc can be beneficial.
-
Reaction Conditions: Ensure your protecting groups are stable to the conditions required for cyclization. For instance, if you are using a strong base for a Dieckmann cyclization, an ester-based protecting group like Cbz might be cleaved.
-
Orthogonality: A common and effective pairing is Boc (acid-labile) and Cbz (hydrogenolysis) or a Nosyl (Ns) group (thiol-labile). This allows for the selective deprotection and subsequent derivatization of either nitrogen atom.[3]
Caption: Orthogonal protecting groups (PG1, PG2) enable selective functionalization of the piperazine nitrogens post-cyclization.
Troubleshooting Guides & Experimental Protocols
Protocol 1: General Procedure for Annulation of a 1,2-Diamine Precursor
This protocol is adapted from methodologies used for related substituted piperazines and is optimized for sterically demanding cyclizations.[3] It relies on forming a vinyl sulfonium salt in situ, which then undergoes an aza-Michael addition followed by intramolecular cyclization.
Materials:
-
Orthogonally protected 1,2-diamine precursor (e.g., N1-Boc, N4-Ns) (1.0 eq)
-
Bromoethyldiphenylsulfonium triflate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (ACN), anhydrous (to 0.01 M concentration)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the 1,2-diamine precursor and potassium carbonate.
-
Add anhydrous acetonitrile to achieve a high-dilution concentration (e.g., 0.01 M). High dilution is critical to favor the intramolecular cyclization over intermolecular polymerization.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add the bromoethyldiphenylsulfonium triflate in one portion.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS. The reaction may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the orthogonally protected 2,2-disubstituted piperazine.
Troubleshooting:
-
No Reaction: The N-H bond may not be sufficiently acidic. Consider using a stronger, non-nucleophilic base like DBU, but be mindful of potential side reactions.
-
Polymerization/Oligomerization: The concentration is too high. Repeat the reaction under stricter high-dilution conditions.
-
Low Yield: The cyclization may require higher temperatures. Consider switching to a higher-boiling solvent like toluene or using microwave irradiation to overcome the activation energy barrier.
Protocol 2: Purification of Piperazine Products via Acidic Wash
A common issue in piperazine synthesis is the removal of unreacted amine starting materials or basic byproducts. An acidic wash is a highly effective purification technique.
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane (DCM) or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperazine product and other basic impurities will be protonated and move into the aqueous layer.
-
Separate and collect the aqueous layer. The neutral organic impurities remain in the organic layer, which is discarded.
-
Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 5 M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the piperazine salt, causing the free base to precipitate or form an oil.
-
Extract the free base back into an organic solvent (e.g., DCM, 3x washes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified piperazine product.
References
- BenchChem. (2025).
-
Chamakuri, S., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. [Link]
-
Dahan, I., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. [Link]
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Ma, J., & Chen, P. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. [Link]
-
Bakulina, O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
-
ResearchGate. (2007). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. [Link]
-
ElectronicsAndBooks. (n.d.). An orthogonal protection strategy for the synthesis of 2-substituted piperazines. ElectronicsAndBooks. [Link]
-
Tvrdoňová, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Dahan, I., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Panda, G., & Ghorai, P. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. ACS Publications. [Link]
-
Tvrdoňová, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
- Google Patents. (1959). Purification of piperazine.
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Dihydroxy Piperazines. Benchchem.
-
Mondal, S., et al. (2024). Carbonyl–Allene Metathesis of S-Allenyl-α-oxo-S,S/N,S-ketene Acetals: A Thermally Driven Intramolecular Tandem [2 + 2] Cycloaddition–Retro-Cyclization. ACS Publications. [Link]
-
Chamakuri, S., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing N-Alkylation of Sterically Hindered Piperazines
From the desk of the Senior Application Scientist
Welcome to the technical support center for the N-alkylation of sterically hindered piperazines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this notoriously difficult transformation. The inherent steric bulk around the nitrogen atom in substrates like 2,5- or 2,6-disubstituted piperazines significantly reduces its nucleophilicity, often leading to low conversion rates or complete reaction failure under standard conditions.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles and a systematic approach to troubleshooting. We will explore common failure points and provide actionable solutions in a direct question-and-answer format.
Section 1: Foundational Challenges & Initial Troubleshooting
This section addresses the most frequent issues encountered when a standard N-alkylation protocol fails with a sterically demanding piperazine.
Q1: My N-alkylation reaction shows little to no product formation. What are the primary factors to investigate?
A1: Low conversion is the most common hurdle and typically stems from the high activation energy required to overcome steric repulsion. When both your piperazine and alkylating agent are sterically demanding, the SN2 transition state is highly constrained.
Here is a systematic approach to troubleshoot a stalled reaction:
-
Reactivity of the Alkylating Agent: The leaving group is paramount. The reactivity order is I > Br > OTf > OTs > Cl. If you are using an alkyl chloride or bromide with a hindered piperazine, the reaction may be too slow. Switching to the corresponding alkyl iodide can dramatically increase the reaction rate.
-
Reaction Temperature & Time: Sterically hindered reactions require more energy.
-
Increase Temperature: If your solvent allows, increasing the temperature provides the necessary activation energy. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are excellent choices for pushing these reactions to completion.[1]
-
Prolong Reaction Time: These reactions can be sluggish. Monitor the reaction over an extended period (24-72 hours) before concluding it has failed.
-
-
Choice of Base: The base must be strong enough to deprotonate any ammonium salt formed but should ideally be non-nucleophilic to avoid competing reactions with the alkylating agent.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are common choices. Cs₂CO₃ is more soluble and can be more effective in some cases.[2]
-
Organic Bases: Non-nucleophilic amine bases like diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective.
-
Visual Guide: Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low-yield N-alkylation reactions.
Q2: I'm observing side products. What are the likely culprits and how can I minimize them?
A2: While steric hindrance reduces the desired reaction, it can also promote alternative pathways.
-
Quaternary Ammonium Salt Formation: This occurs from over-alkylation of the product tertiary amine.[3] Because the product is often more nucleophilic than the starting secondary amine, this can be a significant issue, especially if the steric hindrance is not extreme.[4]
-
Solution: Use a precise 1:1 stoichiometry or a slight excess of the piperazine. Add the alkylating agent slowly (syringe pump) to keep its instantaneous concentration low. If this remains a problem, Reductive Amination is the superior method to prevent it entirely.[3]
-
-
Elimination (E2) Reaction: If you are using a secondary or tertiary alkyl halide, or if your primary halide has beta-hydrogens and you are using a strong, hindered base at high temperatures, you may form an alkene side product.
-
Solution: Use a less hindered base (e.g., K₂CO₃ instead of DBU) and the lowest possible temperature that still allows for reasonable reaction rates.
-
-
O-Alkylation (for pyridone-type molecules): If your molecule has other nucleophilic sites, such as an amide or phenol, you may see alkylation at those positions.
-
Solution: The selectivity between N- and O-alkylation can be highly dependent on the solvent and counter-ion (the base). Hard cations (like Na⁺) with a strong base (like NaH) in a solvent like THF tend to favor O-alkylation, whereas polar aprotic solvents (DMF) and softer bases (Cs₂CO₃) often favor N-alkylation.[5][6] Protecting the competing functional group is also a viable strategy.
-
Section 2: Advanced Strategies for Highly Recalcitrant Substrates
When optimizing classical SN2 conditions fails, it is time to consider more robust synthetic methods. These alternative pathways often circumvent the steric issues associated with direct alkylation.
Q3: Direct alkylation is not working. What are the best alternative methods for N-alkylation of a hindered piperazine?
A3: For extremely challenging substrates, switching your strategy is more effective than forcing a failing reaction. The two most powerful alternatives are Reductive Amination and Buchwald-Hartwig Amination.
| Method | Substrates | Key Reagents | Advantages | Disadvantages |
| Direct Alkylation (SN2) | Piperazine + Alkyl Halide/Sulfonate | Base (K₂CO₃, DIPEA), Solvent (DMF, MeCN) | Simple setup, readily available reagents.[1] | Highly sensitive to steric hindrance, risk of over-alkylation.[4] |
| Reductive Amination | Piperazine + Aldehyde/Ketone | Reducing Agent (NaBH(OAc)₃, NaBH₃CN) | Excellent for hindered systems, no quaternary salt formation, mild conditions.[7] | Requires an accessible carbonyl compound, two-step one-pot process.[8] |
| Buchwald-Hartwig Amination | Piperazine + Aryl/Vinyl Halide/Triflate | Pd Catalyst, Phosphine Ligand, Base (NaOtBu, K₃PO₄) | Broad scope for N-arylation, highly effective for hindered substrates.[9][10] | Requires expensive catalysts/ligands, sensitive to air/moisture. |
Visual Guide: Synthetic Pathways to N-Alkylated Piperazines
Sources
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. reddit.com [reddit.com]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Identifying and minimizing byproducts in Benzyl 2,2-dimethylpiperazine-1-carboxylate synthesis
Welcome to the technical support guide for the synthesis of Benzyl 2,2-dimethylpiperazine-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you identify and minimize byproducts, thereby improving yield and purity.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the synthesis of this compound.
Issue 1: Formation of Di-substituted Byproduct
Q: My reaction is producing a significant amount of the di-substituted byproduct, 1,4-bis(benzyloxycarbonyl)-2,2-dimethylpiperazine. How can I improve the mono-selectivity?
A: The formation of di-substituted products is a common challenge in piperazine chemistry due to the presence of two reactive secondary amine groups. Several strategies can be employed to favor mono-substitution.
Primary Causes & Solutions:
-
Stoichiometry: Using a 1:1 molar ratio of 2,2-dimethylpiperazine to benzyl chloroformate can lead to a statistical mixture of products. The initially formed mono-substituted product can be more nucleophilic than the starting piperazine, leading to a second reaction.
-
Solution: Employ a large excess of 2,2-dimethylpiperazine (3-10 equivalents) to statistically favor the reaction of the electrophile with the more abundant, unreacted piperazine.
-
-
Reaction Conditions: Rapid addition of benzyl chloroformate at high concentrations increases the likelihood of di-substitution.
-
Solution: Add the benzyl chloroformate solution dropwise to the cooled (0 °C) solution of 2,2-dimethylpiperazine. This maintains a low concentration of the electrophile throughout the reaction.
-
Experimental Protocol: Mono-N-CBz Protection of 2,2-dimethylpiperazine
-
Dissolve 2,2-dimethylpiperazine (3.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system like THF/water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate or triethylamine (1.5 eq.), to neutralize the HCl byproduct.[1]
-
Slowly add a solution of benzyl chloroformate (1.0 eq.) in the same solvent dropwise over 1-2 hours while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup to remove the excess piperazine and salts.
-
Purify the crude product by column chromatography.[2]
Table 1: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Piperazine:Cbz-Cl) | Mono-substituted Product (%) | Di-substituted Product (%) |
| 1:1 | ~50-60% | ~30-40% |
| 3:1 | >85% | <10% |
| 5:1 | >95% | <5% |
Note: Percentages are approximate and can vary based on specific reaction conditions.
Issue 2: Presence of Benzyl Alcohol Impurity
Q: My final product is contaminated with benzyl alcohol. What is the source of this impurity and how can I prevent it?
A: Benzyl alcohol is a common impurity that can arise from the degradation of benzyl chloroformate or the final product during workup or purification.
Primary Causes & Solutions:
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is moisture-sensitive and can hydrolyze to benzyl alcohol, carbon dioxide, and hydrochloric acid.[3]
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Hydrolysis of the Carbamate Product: The benzyl carbamate product can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution: During the aqueous workup, use mild bases like sodium bicarbonate for neutralization and avoid prolonged exposure to strong acids or bases.[4] Ensure that purification steps, such as column chromatography, are performed with neutral-grade silica gel.
-
Issue 3: Incomplete Reaction and Low Yield
Q: The reaction is not going to completion, resulting in a low yield of the desired product. How can I improve the reaction efficiency?
A: Incomplete reactions can be due to several factors, including insufficient reactivity of the starting materials or deactivation of the nucleophile.
Primary Causes & Solutions:
-
Insufficient Basicity: The reaction generates HCl as a byproduct, which can protonate the starting piperazine, rendering it non-nucleophilic.[3]
-
Low Reaction Temperature: While low temperatures are used to control selectivity, they can also slow down the reaction rate.
-
Solution: After the slow addition of benzyl chloroformate at 0 °C, allow the reaction to gradually warm to room temperature and stir for a sufficient time to ensure completion. Monitor the reaction progress by TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 2,2-dimethylpiperazine and benzyl chloroformate?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group to form the stable carbamate product.[3]
Caption: Nucleophilic acyl substitution mechanism.
Q2: What are the best analytical techniques to monitor the reaction progress and product purity?
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion rate and can help identify the masses of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of product purity.
Q3: Can I use a different protecting group for the mono-protection of 2,2-dimethylpiperazine?
Yes, other protecting groups can be used. The tert-butyloxycarbonyl (Boc) group is a common alternative. It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable under a wide range of conditions but can be removed with acid (e.g., TFA in DCM).[7] The choice of protecting group depends on the planned subsequent reactions.
Caption: Common protecting groups for piperazines.
Q4: What are the safety precautions for handling benzyl chloroformate?
Benzyl chloroformate is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is also moisture-sensitive, so it should be stored in a tightly sealed container under an inert atmosphere.[3]
References
- Grokipedia. Benzyl chloroformate.
- BenchChem. Technical Support Center: Synthesis of Piperazine Derivatives.
-
Kralova, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2189. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- The Chemistry of Amine Protection: Benzyl Chloroformate Explained.
-
Organic Syntheses. 1-BENZYLPIPERAZINE. Available from: [Link]
-
Pharmaffiliates. Piperazine-impurities. Available from: [Link]
-
University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available from: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
-
ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Available from: [Link]
- BenchChem. Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
-
Bentham Science. Synthesis, Drug-Likeness Evaluation of Some Heterocyclic Moieties Fused Indole Derivatives as Potential Antioxidants. Available from: [Link]
-
BYJU'S. Schotten Baumann Reaction. Available from: [Link]
- Schotten-Baumann Reaction.
-
L.S.College, Muzaffarpur. Schotten–Baumann reaction. Available from: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
The Royal Society of Chemistry. A Practical Catalytic Reductive Amination of Carboxylic Acids. Available from: [Link]
- Google Patents. Method for preparing piperazines.
-
Wikipedia. Benzyl carbamate. Available from: [Link]
- BenchChem. Technical Support Center: Optimizing Benzyl Carbamate Formation.
-
Wikipedia. Piperazine. Available from: [Link]
-
ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹. Available from: [Link]
- BenchChem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]
- Google Patents. Synthesis method of benzyl carbazate.
-
Semantic Scholar. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]
-
PubChem. Benzyl 2,4-dimethylpiperazine-1-carboxylate. Available from: [Link]
-
Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Available from: [Link]
-
PubChem. benzyl (3S)-3-benzylpiperazine-1-carboxylate. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the preparation of 2,2-dimethylpiperazine derivatives
Welcome to the technical support center for the synthesis and derivatization of 2,2-dimethylpiperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges, particularly low yields, during the preparation of these valuable scaffolds. The inherent steric hindrance and electronic properties of the 2,2-dimethylpiperazine core can present unique synthetic hurdles. This document provides in-depth, cause-and-effect troubleshooting advice in a practical question-and-answer format.
Section 1: Synthesis of the 2,2-Dimethylpiperazine Core
The successful synthesis of derivatives begins with a robust and high-yielding preparation of the core structure. Issues at this stage are common and often relate to the harsh conditions required for cyclization and reduction.
FAQ 1.1: My reduction of 3,3-dimethylpiperazin-2-one with lithium aluminum hydride (LAH) is giving a low yield and a complex mixture. What's going wrong?
This is a frequent issue when scaling up this reduction. While LAH is a powerful and effective reagent for this transformation, its reactivity demands careful control over reaction parameters.
Possible Causes & Solutions:
-
Cause 1: Impure Starting Material. The precursor, 3,3-dimethylpiperazin-2-one, can contain oligomeric by-products from its own synthesis, which can interfere with the reduction.
-
Solution: Recrystallize the 3,3-dimethylpiperazin-2-one before the reduction step. Confirm purity by NMR and melting point analysis. A sharp melting point is a good indicator of a pure compound.
-
-
Cause 2: Inactive or Poor-Quality LAH. Lithium aluminum hydride is extremely sensitive to moisture and can degrade upon improper storage.
-
Solution: Use a fresh bottle of LAH or titrate an existing supply to determine its active hydride content. The use of a large excess of old LAH can complicate the work-up.
-
-
Cause 3: Incorrect Reagent Addition or Temperature Control. The reaction is highly exothermic. Uncontrolled addition of the lactam to the LAH slurry (or vice-versa) can lead to localized overheating, causing side reactions and degradation.
-
Solution: Add a THF solution of the 3,3-dimethylpiperazin-2-one dropwise to a stirred suspension of LAH in THF at a controlled temperature, typically maintaining the internal temperature below 60°C[1]. Conversely, adding the LAH portion-wise to the substrate solution can also be effective, but requires careful management of gas evolution[1].
-
-
Cause 4: Inefficient Work-up Procedure. The quenching of LAH and the subsequent isolation of the water-soluble diamine product are critical for high yields. The formation of aluminum salt emulsions can trap the product.
-
Solution (Fieser Work-up): After cooling the reaction mixture in an ice bath, perform a sequential, dropwise addition of 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass (in grams) of LAH used. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate, minimizing product loss. Stir vigorously for several hours after the additions to ensure complete precipitation before filtering.
-
Section 2: N-Functionalization of 2,2-Dimethylpiperazine
Derivatizing the nitrogen atoms of 2,2-dimethylpiperazine is the most common synthetic step and the source of many yield-related problems. The key challenge is controlling selectivity between mono- and di-substitution and overcoming the steric hindrance of the gem-dimethyl group.
Troubleshooting Workflow for N-Functionalization
The following workflow provides a logical sequence for diagnosing issues with N-functionalization reactions.
Caption: General troubleshooting workflow for low yields.
FAQ 2.1: I'm attempting a direct N-alkylation with an alkyl halide but getting a mixture of mono- and di-alkylated products, with low recovery of my desired mono-substituted compound. How can I improve selectivity?
This is a classic problem in piperazine chemistry. The product of mono-alkylation is still a secondary amine and often has similar or even higher reactivity than the starting material, leading to the di-substituted byproduct.
Causality: The second nitrogen atom remains a potent nucleophile after the first substitution. Without a method to differentiate the two nitrogens, statistical mixtures are almost inevitable.
Solutions, from Simple to Most Robust:
-
Stoichiometric Control (Statistical): Use a large excess (5-10 equivalents) of 2,2-dimethylpiperazine relative to the alkyl halide. This statistically favors the reaction of the halide with the more abundant starting material over the mono-alkylated product. While simple, this requires an efficient method to remove the excess starting material later.
-
In-Situ Protection via Protonation: Protonating the piperazine can be used to suppress the formation of disubstituted derivatives[2]. By using one equivalent of a strong acid (like HCl) to form the monohydrochloride salt, the reactivity of one nitrogen is effectively blocked, favoring mono-functionalization at the free nitrogen.
-
Use of Orthogonal Protecting Groups: This is the most reliable method for achieving clean mono-substitution. The strategy involves protecting one nitrogen, performing the alkylation on the other, and then removing the protecting group. The tert-butoxycarbonyl (Boc) group is most common.
-
Why it works: The Boc group transforms the nitrogen into a non-nucleophilic carbamate, completely preventing its reaction with the electrophile. It is stable to basic and reductive conditions but can be cleanly removed with a strong acid like trifluoroacetic acid (TFA) or HCl.
-
Detailed Protocol: Mono-Boc Protection of 2,2-Dimethylpiperazine
-
Dissolve 2,2-dimethylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0-1.1 eq) in the same solvent dropwise over 1-2 hours. Causality: Slow addition is crucial to minimize di-protection.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and formation of the mono-Boc product.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to separate the mono-Boc product from any di-Boc byproduct and unreacted starting material.
FAQ 2.2: My reductive amination reaction with an aldehyde/ketone is slow, incomplete, or gives side products. How can I optimize it?
Reductive amination is a powerful C-N bond-forming reaction, but its success hinges on the delicate balance between iminium ion formation and reduction. The steric bulk of the 2,2-dimethylpiperazine can slow down the initial condensation step.
Troubleshooting Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| No or Low Conversion | 1. Inefficient iminium ion formation. The equilibrium may not favor the iminium intermediate, especially with hindered ketones. | • Add a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves).• Add a catalytic amount of acetic acid to protonate the carbonyl, activating it for nucleophilic attack.[3]• Increase the temperature slightly (e.g., to 40-55 °C) to drive the condensation.[4] |
| 2. Reducing agent is too weak or degraded. Sodium triacetoxyborohydride (STAB) is milder and moisture-sensitive. Sodium cyanoborohydride is more robust but toxic. | • Use a fresh bottle of STAB. It is the preferred reagent for most reductive aminations as it is selective for the iminium ion over the carbonyl starting material.• If using NaBH₄, the imine must be pre-formed, as NaBH₄ can reduce the aldehyde/ketone.[3] | |
| Aldehyde/Ketone is Reduced | 1. Reducing agent is too reactive. Sodium borohydride (NaBH₄) will readily reduce aldehydes and ketones. | • Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB). |
| Di-alkylation of Piperazine | 1. Reaction conditions favor further reaction. If the product is the desired mono-alkylated derivative, it can react with a second molecule of the carbonyl. | • Use the mono-protected (e.g., mono-Boc) 2,2-dimethylpiperazine as your starting material. This is the most effective solution. |
Diagram: Controlling Selectivity in N-Functionalization
Caption: Uncontrolled vs. protecting group-controlled N-alkylation.
Section 3: Purification & Characterization
Low isolated yields are often a result of difficult purifications rather than poor reaction efficiency. The basic nature of piperazine derivatives can lead to streaking on silica gel columns and issues with aqueous extractions.
FAQ 3.1: My product streaks badly on silica gel, and my column chromatography yield is very low. What can I do?
The free amine groups on piperazine derivatives are basic and interact strongly with the acidic surface of standard silica gel, leading to poor separation and product loss.
Solutions:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide. This deactivates the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If streaking persists, switch to a more inert stationary phase like neutral or basic alumina.
-
Salt Formation and Filtration: If your product is crystalline and the impurities are not, consider forming a salt (e.g., hydrochloride or tartrate) to precipitate the desired product from a suitable solvent system[5]. This can be a highly effective purification method.
-
Aqueous Extraction Optimization: During work-up, ensure the pH of the aqueous layer is appropriate. To extract your basic product into an organic solvent, the aqueous layer should be made basic (pH > 10) with NaOH or K₂CO₃. To remove basic impurities, you can wash the organic layer with a dilute acid, but be aware this may also extract your product if it is sufficiently basic.
FAQ 3.2: How do I confirm I have made the correct derivative and that it is pure?
Proper characterization is essential to validate your synthesis. A combination of techniques should be used.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural confirmation. For a mono-substituted derivative, you should see a loss of symmetry compared to the starting material. The integration of the proton signals should match the expected structure.
-
Mass Spectrometry (MS): LC-MS is excellent for monitoring reaction progress and confirming the molecular weight of your product[6]. High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the elemental composition.
-
Chromatographic Purity: HPLC or GC analysis can provide a quantitative measure of purity[7][8]. A single, sharp peak is indicative of a pure compound.
References
-
Protecting Groups in the Synthesis of Unsymmetrical Piperazines. (1953). Journal of the American Chemical Society. Retrieved from [Link]
-
Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. Retrieved from [Link]
-
Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2015). New Journal of Chemistry. Retrieved from [Link]
-
Piaz, V. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]
- Process for the preparation of 2,2-dimethylpiperazine. (2019). Google Patents.
- Process for the preparation of cis-2,6-dimethylpiperazine. (1999). Google Patents.
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
-
Question about reductive amination reaction procedure. (2023). Reddit. Retrieved from [Link]
-
Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. (1949). Sci-Hub. Retrieved from [Link]
-
Reductive amination difficulties - poor conversion. (2022). Reddit. Retrieved from [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation?. (2012). ResearchGate. Retrieved from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2017). PubMed Central. Retrieved from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2018). ResearchGate. Retrieved from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]
-
Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Removing Unreacted Starting Materials
Welcome to the Technical Support Center for Purification Strategies. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for the critical process of removing unreacted starting materials from reaction mixtures. Achieving high purity is paramount for accurate downstream analysis, biological testing, and regulatory submission. This resource offers in-depth technical guidance, field-proven insights, and practical solutions to common purification challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when planning their purification strategy.
Q1: What are the primary sources of starting material impurities in my final product?
A1: Starting material impurities in a final product can arise from several sources. These include unreacted starting materials carried through the process, impurities already present in the initial starting materials, and byproducts from side reactions involving the starting materials. Additionally, degradation of the starting materials during the reaction or workup can contribute to the impurity profile.
Q2: How do I select the most appropriate initial purification technique to remove unreacted starting materials?
A2: The choice of the initial purification technique is dictated by the physicochemical properties of your desired product and the unreacted starting material(s). A logical approach to selecting a method is crucial for an efficient workflow.
Here is a general decision-making workflow:
Caption: A workflow for selecting a purification technique.
Q3: How can I effectively remove highly polar starting materials from a non-polar product?
A3: For separating highly polar starting materials from a non-polar product, liquid-liquid extraction is a simple and highly effective method. You can wash the organic solution containing your non-polar product with water or brine to remove the polar impurities. Alternatively, passing the mixture through a short plug of silica gel can be effective; the polar starting material will be retained on the silica, allowing the non-polar product to elute.
Q4: What is the best way to monitor the effectiveness of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a reaction and the purity of the product throughout the purification process. By co-spotting your crude mixture, the purified fractions, and the starting materials, you can visually assess the efficiency of the separation. For more quantitative and rigorous purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during common purification procedures.
Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1][2]
Troubleshooting Common Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation between product and starting material. | The chosen solvent system (eluent) may not have the optimal polarity. | Optimize the solvent system using TLC first. Aim for a difference in Rf values of at least 0.2. Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). |
| The column may be overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| The column was not packed properly, leading to cracks or channels. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Your compound may be unstable on silica gel and has decomposed.[3] | Test the stability of your compound on a TLC plate. If it decomposes, consider using a different stationary phase like alumina or a deactivated silica gel.[3] | |
| The compound is eluting too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent. Check the first fraction, as your compound may have already eluted.[3] |
| Streaking of compounds on the column. | The compound may be acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine or ammonia.[4] |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent for loading.[5] |
Experimental Protocol: Flash Column Chromatography
-
Preparation: Choose an appropriate column size based on the amount of crude material. Prepare the eluent system optimized via TLC.
-
Packing the Column: Secure the column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with the eluent. Slowly add the stationary phase (e.g., silica gel) while gently tapping the column to ensure even packing.
-
Loading the Sample: Dissolve the crude mixture in a minimal amount of the eluent.[5] Carefully pipette the sample onto the top of the stationary phase.[5]
-
Elution: Add the eluent to the column and apply pressure (for flash chromatography) to maintain a steady flow rate.[5]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Liquid-Liquid Extraction
This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6] Acid-base extraction is a powerful variant of this method.[7][8]
Troubleshooting Common Liquid-Liquid Extraction Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| An emulsion has formed between the two layers, and they are not separating. | Vigorous shaking of the separatory funnel.[9] | Gently swirl or invert the funnel instead of vigorous shaking.[9] |
| Presence of surfactants or finely divided solids.[9] | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9] Allow the mixture to stand for a longer period. Filter the mixture through a pad of Celite®. | |
| Poor separation of layers. | The densities of the two solvents are too similar. | Add a solvent with a significantly different density to one of the layers. |
| The product is in the wrong layer. | Incorrect assumption about the solubility of the product. | Test the solubility of your product in both solvents beforehand. |
| The pH of the aqueous layer is not optimal for partitioning. | Adjust the pH of the aqueous layer to ensure your product (if acidic or basic) is in its neutral form to favor the organic layer, or in its ionic form to favor the aqueous layer. | |
| Can't identify the aqueous and organic layers. | Unsure of the relative densities of the solvents. | Add a few drops of water to the separatory funnel and observe which layer it joins. The layer that increases in volume is the aqueous layer.[10] |
Experimental Protocol: Acid-Base Extraction to Remove an Acidic Starting Material
This protocol is effective for removing an acidic starting material (e.g., a carboxylic acid) from a neutral organic product.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The volume should be roughly equal to the organic layer.
-
Mixing and Venting: Stopper the funnel, invert it, and vent to release any pressure buildup, especially when using bicarbonate which generates CO₂ gas.[7] Gently shake or swirl the funnel.[9]
-
Separation: Allow the layers to separate.
-
Draining: Drain the lower aqueous layer.
-
Washing: Repeat the extraction with the aqueous base two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with brine to remove any residual water and break emulsions.[9]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified neutral product.
Recrystallization
Recrystallization is a purification technique for solid compounds, which relies on the differential solubility of the desired product and impurities in a given solvent at different temperatures.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound is not crystallizing from the solution. | The solution may not be supersaturated. This can happen if too much solvent was used.[11] | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.[12] Add a seed crystal of the pure compound.[11][12] Reduce the volume of the solvent by evaporation and allow the solution to cool again.[11] |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13] | |
| The compound "oils out" instead of crystallizing. | The melting point of the solid is lower than the boiling point of the solvent. | Use a lower-boiling solvent. |
| The compound is significantly impure. | Try purifying by another method, such as column chromatography, first.[11] | |
| The solution is cooling too quickly. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11] | |
| Poor recovery of the purified compound. | Too much solvent was used, leading to significant loss of the product in the mother liquor.[12][14] | Use the minimum amount of hot solvent necessary to dissolve the solid.[14] |
| The crystals were washed with a solvent that was not ice-cold. | Always use ice-cold solvent to wash the crystals to minimize redissolving the product.[14] | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter the solution quickly.[15] |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Dissolution: In an Erlenmeyer flask, add the impure solid and the minimum amount of hot solvent required to fully dissolve it.[14]
-
Decolorization (if necessary): If colored impurities are present, add a small amount of activated charcoal and heat the solution.
-
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[14]
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points.[2][16] It is particularly useful for separating a volatile product from non-volatile starting materials or a liquid product from a starting material with a significantly different boiling point.[16]
Troubleshooting Common Distillation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Bumping" or uneven boiling. | Lack of boiling chips or a stir bar. | Always add new boiling chips or a stir bar to the liquid before heating. |
| Poor separation of components. | The difference in boiling points is not large enough for simple distillation. | Use fractional distillation for components with closer boiling points. |
| The distillation is proceeding too quickly. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. | |
| The temperature is fluctuating during distillation. | The heating is uneven. | Ensure the heating mantle is in good contact with the flask and the heating is consistent. |
| The thermometer bulb is not positioned correctly. | The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head. | |
| No distillate is being collected. | The condenser is not being cooled effectively. | Ensure a steady flow of cold water through the condenser. |
| The vapor is not reaching the condenser. | Increase the heating rate, but not so much that it causes bumping. | |
| There is a leak in the system (for vacuum distillation). | Check all joints and connections for a proper seal. |
Experimental Protocol: Simple Distillation
-
Apparatus Setup: Assemble the distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Fill the distillation flask no more than two-thirds full with the liquid mixture and add boiling chips.
-
Heating: Begin heating the distillation flask.
-
Distillation: As the liquid boils, the vapor will rise, and the temperature will stabilize at the boiling point of the more volatile component. The vapor will then pass into the condenser, where it will cool and liquefy, and the resulting distillate will be collected in the receiving flask.
-
Completion: Stop the distillation when the temperature begins to rise again, indicating that the less volatile component is starting to distill, or when only a small amount of liquid remains in the distillation flask.
References
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Acid-base extraction – Knowledge and References. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]
-
CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Reachem. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. reddit.com [reddit.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. CK12-Foundation [flexbooks.ck12.org]
Technical Support Center: Interpreting Complex NMR Spectra of Sterically Hindered Piperazines
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of sterically hindered piperazines. This resource is designed to provide both foundational understanding and practical, actionable solutions to common issues observed in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the complex NMR spectra of sterically hindered piperazines.
Question 1: Why does my piperazine derivative show more signals in the 1H NMR spectrum than expected from its chemical structure?
The observation of more signals than anticipated is a hallmark of dynamic processes occurring on the NMR timescale.[1] For sterically hindered piperazines, this complexity primarily arises from two phenomena:
-
Slow Ring Inversion: The piperazine ring is not planar and exists predominantly in a chair conformation. It can "flip" between two equivalent chair forms. Large, bulky substituents can significantly slow down this ring inversion process. If the rate of this inversion is slow on the NMR timescale, the axial and equatorial protons on the piperazine ring become magnetically non-equivalent, leading to separate signals for each.[2][3]
-
Hindered Amide Bond Rotation: If your piperazine is N-acylated, the partial double bond character of the C-N amide bond restricts free rotation.[2][3][4] This can lead to the presence of rotamers (rotational isomers), which are distinct chemical species on the NMR timescale, each giving rise to its own set of signals.[2][4]
Question 2: My NMR signals are very broad, making interpretation difficult. What is causing this?
Broad signals are often indicative of a chemical exchange process occurring at a rate that is intermediate on the NMR timescale.[5] This phenomenon, known as coalescence, happens when the rate of exchange between two different chemical environments (e.g., axial and equatorial protons during ring inversion, or two rotameric forms) is comparable to the difference in their resonance frequencies.[5] At this intermediate rate, the distinct signals for each environment begin to merge and broaden.
Question 3: How does temperature affect the NMR spectrum of my sterically hindered piperazine?
Temperature is a critical experimental parameter for studying these dynamic processes.[2][5]
-
At low temperatures ("slow exchange limit"): The dynamic processes (ring inversion, bond rotation) are slow. You will observe sharp, distinct signals for each non-equivalent proton in each conformation or rotamer.[2][5]
-
At intermediate temperatures (coalescence): As the temperature increases, the rate of exchange increases. The signals will broaden and eventually merge into a single broad peak. The temperature at which this merging occurs is called the coalescence temperature (Tc).[2][4]
-
At high temperatures ("fast exchange limit"): The dynamic processes are very fast. The NMR spectrometer detects only an average of the different environments, resulting in a single, sharp, time-averaged signal.[2][5]
Question 4: What is the difference between ring inversion and nitrogen inversion?
-
Ring Inversion: This is a conformational change of the entire piperazine ring, analogous to the chair flip in cyclohexane. It involves the movement of all atoms in the ring.
-
Nitrogen Inversion: This is the rapid oscillation of the nitrogen atom and its substituents through the plane formed by the three groups attached to it (pyramidal inversion).[6] For most simple amines, this process is extremely fast and does not typically lead to observable effects in the NMR spectrum at room temperature.[6] In the context of complex piperazine spectra, the dominant observable dynamic process is usually ring inversion, often coupled with hindered rotation around exocyclic bonds.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues encountered during the NMR analysis of sterically hindered piperazines.
Issue 1: Unresolvable Broad Peaks at Room Temperature
Symptoms: The 1H NMR spectrum at room temperature displays broad, poorly defined signals in the piperazine ring region, making integration and multiplicity analysis impossible.
Cause: The rate of conformational exchange (ring inversion and/or rotamer interconversion) is at or near the coalescence point at the operating temperature of your NMR experiment.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting broad NMR signals.
Detailed Protocol: Variable-Temperature (VT) NMR
-
Initial Setup: Acquire a standard 1H NMR spectrum at room temperature (e.g., 25°C).
-
Low-Temperature Analysis:
-
Cool the sample in increments of 10-20°C (e.g., to 0°C, -20°C, -40°C, -60°C).
-
Allow the sample temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.
-
Observe the changes in the signals. You are looking for the temperature at which the broad signals resolve into multiple sharp peaks. This is the "slow-exchange" regime.[5]
-
-
High-Temperature Analysis (if necessary):
-
If lowering the temperature does not resolve the signals or causes the sample to precipitate, try increasing the temperature in 10-20°C increments (e.g., to 40°C, 60°C, 80°C).
-
Look for the temperature at which the broad signals coalesce into a single, sharp peak. This is the "fast-exchange" regime.[2][5]
-
-
Data Analysis:
Issue 2: Overlapping Signals and Complex Multiplicities
Symptoms: Even in the slow-exchange regime, the piperazine region of the 1H NMR spectrum is crowded with overlapping signals, making it difficult to assign specific protons.
Cause: The chemical shifts of the axial and equatorial protons are very similar, and complex spin-spin coupling patterns (e.g., geminal, vicinal) further complicate the spectrum.
Troubleshooting Workflow:
Caption: Decision tree for resolving overlapping NMR signals.
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This is the first experiment to run. It will reveal which protons are spin-coupled to each other, allowing you to trace the connectivity within the piperazine ring.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the carbon it is directly attached to. This is incredibly useful for resolving overlap, as 13C spectra are typically better dispersed than 1H spectra.[2]
-
EXSY (Exchange Spectroscopy): This is a powerful experiment for definitively proving that a dynamic process is occurring.[8][9] It produces cross-peaks between signals that are exchanging with each other (e.g., a cross-peak between an axial proton and its corresponding equatorial proton). This provides direct evidence of ring inversion.[4][8][9]
Section 3: Data Interpretation and Quantitative Analysis
Understanding Piperazine Conformations
The chair conformation of a piperazine ring results in two distinct proton environments: axial and equatorial.
Caption: Piperazine ring inversion between two chair conformations.
Expected Chemical Shift and Coupling Constant Data
The following table provides typical ranges for 1H NMR chemical shifts and coupling constants in piperazine rings. These are general guidelines and can be influenced by substituents and solvent.
| Proton Type | Typical Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| Axial (Hax) | Generally upfield (shielded) | 2Jax,eq: 12-15 (geminal) |
| 3Jax,ax: 8-13 (trans-diaxial) | ||
| 3Jax,eq: 2-5 (axial-equatorial) | ||
| Equatorial (Heq) | Generally downfield (deshielded) | 2Jax,eq: 12-15 (geminal) |
| 3Jeq,ax: 2-5 (equatorial-axial) | ||
| 3Jeq,eq: 2-5 (gauche) |
Calculating the Energy Barrier to Inversion/Rotation
The free energy of activation (ΔG‡) for the conformational exchange can be calculated from the coalescence temperature (Tc) using the Eyring equation. A simplified approximation is often sufficient for initial analysis:
ΔG‡ = RTc [22.96 + ln(Tc/Δν)]
Where:
-
R is the gas constant (8.314 J/mol·K)
-
Tc is the coalescence temperature in Kelvin
-
Δν is the difference in chemical shift (in Hz) between the two exchanging signals at a low temperature (in the slow-exchange regime).[5]
For N-acylated piperazines, you may observe two distinct coalescence points: one for the ring inversion and another for the amide bond rotation, allowing you to calculate the energy barriers for both processes.[2][3][7]
References
-
Bagle, A. G., & Goloveshkin, A. S. (2019). Mechanisms and Beyond: Elucidation of Fluxional Dynamics by Exchange NMR Spectroscopy. Chemistry – A European Journal, 25(18), 4551-4589. [Link]
-
Wikipedia. (n.d.). Fluxional molecule. [Link]
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 40921-40933. [Link]
-
Santhanakrishnan, V. (2015). Dynamic NMR. SlideShare. [Link]
-
Bagle, A. G., & Goloveshkin, A. S. (2019). Mechanisms and Beyond: Elucidation of Fluxional Dynamics by Exchange NMR Spectroscopy. ResearchGate. [Link]
-
Al-Jibori, S. A., et al. (2007). Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine and 2,6-bis(dimethoxymethyl)pyridine complexes of rhenium(I) and platinum(IV). Dalton Transactions, (22), 2269-2276. [Link]
-
Köckerling, M., & Mamat, C. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(20), 4758. [Link]
-
Yılmaz, F., & Çetinkaya, Y. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(7-8), 585-592. [Link]
-
Singh, G., et al. (2021). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. ResearchGate. [Link]
-
Lemaster, C. B., et al. (1994). The ring inversion of gaseous N-methylpiperazine. Pressure and temperature dependent 1H NMR studies. Journal of Molecular Structure, 317(1-2), 11-17. [Link]
-
Köckerling, M., & Mamat, C. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]
-
Wodtke, R., et al. (2016). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]
-
Lemaster, C. B., et al. (1994). The ring inversion of gaseous N-methylpiperazine. Pressure and temperature dependent 1H NMR studies. R Discovery. [Link]
-
Al-Rawi, J. M. A., & Salih, S. (1987). MNDO Study of Nitrogen Atom Inversion in Piperazine, N,N'-Dimethylpiperazine and N,N'-Dichloropiperazine. ResearchGate. [Link]
-
Hosseini-Yazdi, S. A. (2022). The stereochemistry study of N,N- dinitrosopiperazine using H NMR technique. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyramidal inversion. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2488. [Link]
-
Lajunen, K., et al. (2017). NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. ResearchGate. [Link]
Sources
- 1. Dynamic NMR | PPT [slideshare.net]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluxional molecule - Wikipedia [en.wikipedia.org]
- 6. Pyramidal inversion - Wikipedia [en.wikipedia.org]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mechanisms and Beyond: Elucidation of Fluxional Dynamics by Exchange NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Managing unexpected side reactions with Benzyl 2,2-dimethylpiperazine-1-carboxylate
Welcome to the technical support center for Benzyl 2,2-dimethylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and unexpected side reactions that may arise when working with this sterically hindered building block. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable synthetic intermediate, offering a piperazine scaffold with a mono-protected secondary amine. The key feature of this molecule—the gem-dimethyl group at the C2 position—imparts significant steric bulk. This steric hindrance is a double-edged sword: while it can be synthetically useful for directing reactions to the less hindered N4 nitrogen, it also introduces a unique set of challenges in synthesis, purification, and subsequent reactions. This guide will address these challenges in a comprehensive question-and-answer format.
Part 1: Troubleshooting Guide for Synthesis & Purification
This section focuses on common issues encountered during the preparation and purification of the title compound.
Question 1: My reaction to synthesize this compound is sluggish and gives low yields. What's going wrong?
Answer:
This is a common issue directly attributable to the steric hindrance posed by the gem-dimethyl group adjacent to the N1 nitrogen. The nucleophilic attack of this nitrogen on the carbonyl carbon of benzyl chloroformate (Cbz-Cl) is significantly impeded.
Primary Causes & Solutions:
-
Insufficient Reagent Reactivity: Standard acylation conditions may not be sufficient to overcome the high activation energy barrier.
-
Steric Shielding: The two methyl groups on the adjacent carbon create a "steric shield" that physically blocks the approach of the electrophile (Cbz-Cl).[1][2]
Mitigation Strategies:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely for decomposition.
-
Use a More Reactive Acylating Agent: While Cbz-Cl is standard, consider activating it further. For instance, generating a mixed anhydride or using an activated Cbz reagent like Cbz-OSu (N-succinimidyl-carbonate) could enhance reactivity.[3]
-
Employ a Stronger, Non-Nucleophilic Base: For sterically hindered alcohols, NaH has been used to increase nucleophilicity before acylation.[4] A similar strategy could be cautiously applied here, using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to deprotonate the N1 nitrogen fully, thereby increasing its nucleophilicity. Caution: These bases are highly reactive and require strictly anhydrous conditions.
-
Extend Reaction Time: Due to the slower reaction rate, extending the reaction time significantly (e.g., 24-48 hours) may be necessary. Monitor progress by TLC or LC-MS to determine the optimal endpoint.
Question 2: I'm observing a significant amount of a di-acylated byproduct, even though I'm using a 1:1 stoichiometry. How can I improve mono-selectivity?
Answer:
While the N1 position is sterically hindered, the N4 nitrogen remains a reactive secondary amine. The formation of the di-substituted byproduct, Benzyl 4-(benzyloxycarbonyl)-2,2-dimethylpiperazine-1-carboxylate, can still occur.
Causality and Strategic Solutions:
The initially formed mono-Cbz product can be more soluble in organic solvents than the starting 2,2-dimethylpiperazine, keeping it in the reaction phase where it can react with a second molecule of Cbz-Cl.
-
Use of Excess Piperazine: Employing a large excess (3-10 equivalents) of 2,2-dimethylpiperazine is a common strategy to statistically favor the reaction of Cbz-Cl with the more abundant, unreacted starting material.[5] The downside is the challenge of removing the excess starting material during workup.
-
In Situ Mono-Protonation: A more elegant approach is to use in situ mono-protonation. By adding one equivalent of a strong acid (like HCl) to two equivalents of 2,2-dimethylpiperazine, you can form the mono-hydrochloride salt. This deactivates one nitrogen atom, directing the Cbz-Cl to react with the free, non-protonated nitrogen of another piperazine molecule.[6]
-
Slow Addition of Cbz-Cl: Adding the Cbz-Cl solution dropwise over a prolonged period at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the electrophile, reducing the likelihood of a second acylation.
Question 3: During purification by silica gel chromatography, my product seems to be degrading or streaking excessively. What is the cause and how can I fix it?
Answer:
The benzyl carbamate functional group can be sensitive to acidic conditions, and silica gel is inherently acidic. Prolonged exposure on the column can lead to partial deprotection or hydrolysis.
Troubleshooting Purification:
-
Neutralize the Silica Gel: Pre-treat your silica gel by slurrying it in the mobile phase containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica.
-
Use Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying acid-sensitive compounds.
-
Alternative Purification Methods:
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification that avoids the issues of chromatography.
-
Acid/Base Extraction: Utilize the basicity of the unreacted N4 nitrogen. An acidic wash can remove the desired mono-protected product from the organic layer into the aqueous layer, leaving behind non-basic impurities. Subsequent basification of the aqueous layer and re-extraction will recover the purified product.
-
Part 2: FAQs on Handling, Storage, and Unexpected Byproducts
This section addresses common questions about the stability of the compound and the potential for unexpected side reactions.
FAQ 1: What are the optimal storage conditions for this compound?
Answer: The compound should be stored in a cool, dry place, away from light and strong acids. The benzyl carbamate is generally stable, but can undergo slow hydrolysis if exposed to moisture, especially under acidic or basic conditions.[7] For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) at -20°C is recommended.
FAQ 2: My mass spectrometry data shows a peak at [M+16]. What is this impurity?
Answer: A mass increase of 16 amu strongly suggests the formation of an N-oxide at the unprotected N4 position. Tertiary amines, like the N4-substituted piperazine that would be formed after further reaction, and even some secondary amines are susceptible to oxidation. This can occur during the reaction if air is present, or over time during storage.
-
Confirmation: To confirm, you can intentionally synthesize the N-oxide by treating a small sample of your product with a mild oxidizing agent like m-CPBA or hydrogen peroxide and comparing the analytical data (LC-MS retention time).
FAQ 3: I've noticed a small, persistent impurity with a mass of [M-168] or the appearance of free 2,2-dimethylpiperazine in my sample. What could be the cause?
Answer: This mass difference corresponds to the loss of the entire benzyloxycarbonyl group (Cbz). This indicates that deprotection is occurring.
Potential Causes:
-
Acidic Conditions: As mentioned, the Cbz group is labile to strong acids.[8] Exposure to acidic conditions during workup or chromatography can cause its removal.
-
Trace Metal Contamination: If you have performed reactions using palladium or other transition metals in the same vessel previously, trace amounts could catalyze hydrogenolysis if a hydrogen source is present.
-
Hydrolysis: The carbamate can be hydrolyzed under strongly basic conditions, although it is generally more stable to bases than to acids.[9]
FAQ 4: Could N-formylation be a side reaction?
Answer: Yes, N-formylation is a known side reaction in amine chemistry, especially if a source of a formyl group is present.[10][11][12]
Potential Sources of Formylation:
-
Dimethylformamide (DMF) as a solvent: At elevated temperatures, DMF can break down to produce dimethylamine and carbon monoxide, which can lead to the formylation of primary and secondary amines. If you are running your reaction in DMF at high temperatures, consider switching to a more stable solvent like DMSO or NMP, or running the reaction at a lower temperature.
-
Formaldehyde Impurities: Formaldehyde is a common impurity in some reagents and can lead to N-formylation.
Part 3: Managing Reactions Involving this compound
This section provides guidance for reactions where the title compound is a starting material, such as deprotection or further functionalization at the N4 position.
Question 4: I am struggling to deprotect the Cbz group using standard catalytic hydrogenation (H₂, Pd/C). The reaction is either very slow or incomplete. Why?
Answer:
This is a classic example of steric hindrance affecting a catalytic reaction. The bulky gem-dimethyl group and the piperazine ring conformation can block the carbamate functional group from effectively binding to the surface of the palladium catalyst. This prevents the hydrogenolysis from proceeding efficiently.
Troubleshooting Cbz Deprotection:
Method 1: Optimize Hydrogenation Conditions
-
Increase Catalyst Loading: Use a higher weight percentage of Pd/C (e.g., 20 mol% Pd).
-
Increase Hydrogen Pressure: If you have access to a high-pressure hydrogenation apparatus, increasing the pressure can enhance the reaction rate.
-
Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective for cleaving sterically hindered Cbz groups.
Method 2: Acid-Mediated Deprotection The Cbz group can be cleaved under strong acidic conditions, which is often a more reliable method for sterically hindered substrates.[8]
-
Reagents: HBr in acetic acid, or HCl in an organic solvent like dioxane or isopropanol are common choices.[8]
-
Mechanism: The acid protonates the carbamate, making the benzylic carbon more susceptible to nucleophilic attack (by bromide, for example) or facilitating its departure as a stable benzyl cation. The resulting carbamic acid readily decarboxylates to give the free amine.
-
Caution: This method is not suitable for substrates with other acid-sensitive functional groups.
Method 3: Nucleophilic Deprotection A newer, milder method involves using a strong nucleophile to attack the benzylic carbon of the Cbz group in an SN2 reaction.[13]
-
Reagents: Thiols, such as sodium methanethiolate, in a polar aprotic solvent like DMF have been shown to be effective.[13]
-
Advantages: This method is orthogonal to many other protecting groups and avoids the use of heavy metals or harsh acids. It can be particularly useful if your molecule contains functional groups sensitive to reduction (e.g., alkynes, nitro groups) or acid.
Experimental Protocols
Protocol 1: Acid-Mediated Cbz Deprotection
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 33% solution of HBr in acetic acid (3-5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto ice and basifying with a strong base (e.g., 6N NaOH) to pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 2,2-dimethylpiperazine.
Protocol 2: N-Alkylation at the N4 Position (Reductive Amination)
-
Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Caution: Gas evolution may occur.
-
Stir at room temperature until the reaction is complete (typically 4-16 hours), monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography (see purification section above).
Data Summary Table
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield in Synthesis | Steric hindrance at N1 | Increase temperature, use stronger base (e.g., NaH), extend reaction time. |
| Di-substitution | High reactivity of N4 | Use excess 2,2-dimethylpiperazine, in situ mono-protonation, slow addition of Cbz-Cl. |
| Product Degradation on Silica | Acidity of silica gel | Neutralize silica with triethylamine, use alumina, or purify by crystallization/extraction. |
| [M+16] Impurity | N-oxidation at N4 | Use inert atmosphere, store properly. Confirm by synthesizing the N-oxide standard. |
| Incomplete Cbz Deprotection | Steric hindrance at catalyst surface | Increase catalyst load/pressure, use Pearlman's catalyst, switch to acid-mediated or nucleophilic deprotection. |
Visualizing the Challenges
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 20, 2026, from [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved January 20, 2026, from [Link]
- Gao, Y., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(10), 834-839.
- Kouznetsov, V. V. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
- Speranza, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5487.
-
Grokipedia. (n.d.). Benzyl chloroformate. Retrieved January 20, 2026, from [Link]
- Eastwood, F. W., & Perlmutter, P. (1996). Reactivities of Piperazine-2,5-diones in Radical Bromination Reactions. Australian Journal of Chemistry, 49(11), 1229-1233.
-
Studley, J. (2023). To Deprotect and Serve. Scientific Update. Retrieved January 20, 2026, from [Link]
- Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 564.
- Long, J. Z., et al. (2012). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. Journal of Medicinal Chemistry, 55(17), 7575–7588.
- Devlekar, et al. (2019). A Review on Synthesis and Characterization of N-Formyl Piperazine. World Journal of Pharmaceutical Research, 8(9), 1034-1042.
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved January 20, 2026, from [Link]
-
Long, J. Z., et al. (2012). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
-
Long, J. Z., et al. (2012). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved January 20, 2026, from [Link]
- Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
- Stewart, H. L., et al. (1959). 1-Formylpiperazine and Related Compounds. Journal of the American Chemical Society, 81(18), 4998–4999.
- Noreen, S., et al. (2021).
- Google Patents. (n.d.). CN1091104C - Preparation of N-formyl piperidine.
- Stary, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinocptive Properties. ACS Chemical Neuroscience, 13(5), 659–672.
-
ResearchGate. (n.d.). Ring-Opening of Pyridines with Acylacetylenes and Water: Straightforward Access to 5-[(Z)-Acylethenyl]amino-2,4-pentadienals. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved January 20, 2026, from [Link]
- Morera, L., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry Letters, 24(23), 5436–5440.
- Börner, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179.
- Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Organic Letters, 10(2), 329–332.
- Reddy, Y., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1076–1079.
- Clayden, J., et al. (2000). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Journal of the Chemical Society, Perkin Transactions 1, (10), 1599-1608.
- Wurz, R. P., & Sammakia, T. (2003). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. Tetrahedron, 59(41), 8145-8151.
- Tilstam, U., & Weinmann, H. (2002). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 7(1), 29-37.
-
PubChem. (n.d.). Benzyl 2,4-dimethylpiperazine-1-carboxylate. Retrieved January 20, 2026, from [Link]
-
Michael, F. E., et al. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. PMC. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved January 20, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Page loading... [guidechem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tdcommons.org [tdcommons.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scientificupdate.com [scientificupdate.com]
Technical Support Center: Improving the Solubility of Piperazine-Based Compounds for Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with piperazine-based compounds in their chemical reactions. The unique physicochemical properties of the piperazine ring, while beneficial for pharmacological activity, often present significant hurdles in achieving the homogeneous reaction conditions necessary for optimal outcomes. This resource provides in-depth, experience-driven answers to common questions, troubleshooting strategies, and detailed protocols to help you overcome these challenges.
Section 1: Understanding the Core Problem
Q1: Why is my piperazine-based compound poorly soluble?
A1: The solubility of a piperazine-containing molecule is governed by a delicate interplay of its intrinsic properties. Understanding these factors is the first step in troubleshooting.
-
Basicity and pKa: Piperazine is a weak base with two pKa values for its conjugate acids, typically around 9.7 and 5.4.[1][2] This means that at neutral pH, a significant portion of the molecules may exist as the neutral, free-base form. The free base is less polar and generally less soluble in aqueous or polar protic solvents compared to its protonated, salt form.[3][4]
-
Crystal Lattice Energy: Piperazine and many of its derivatives are crystalline solids.[5] The strong intermolecular forces (like hydrogen bonding) within the crystal lattice must be overcome by solvent-solute interactions for dissolution to occur. If the lattice energy is high, more energy is required to break the crystal structure apart, leading to poor solubility.
-
Substitution Pattern: The nature of the substituents on the one or both of the nitrogen atoms dramatically influences solubility.[6][7] Large, non-polar (lipophilic) groups will decrease aqueous solubility, while polar or ionizable groups can enhance it. These substituents also alter the basicity of the nitrogen atoms, further impacting solubility.[1][8] For instance, attaching electron-withdrawing groups, such as acyl or sulfonyl groups, can decrease the basicity of the piperazine nitrogens.[1]
Section 2: Initial Troubleshooting & Physical Methods
Q2: My compound is insoluble in common aprotic solvents like DCM and THF. What are my next steps?
A2: When standard non-polar or moderately polar aprotic solvents fail, a systematic expansion of your solvent screen is necessary. The principle of "like dissolves like" is a good starting point.
-
Polar Aprotic Solvents: Move up the polarity scale. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent at dissolving a wide range of compounds due to their high dielectric constants and ability to solvate both polar and non-polar moieties.
-
Polar Protic Solvents: Alcohols such as methanol, ethanol, or isopropanol can be effective, especially if your molecule has hydrogen bond donor or acceptor sites.[5]
-
Co-Solvent Systems: This is a powerful and frequently used technique.[9] A co-solvent is a water-miscible organic solvent added to the primary solvent to modify its polarity.[9] For example, if your reaction can tolerate it, adding a small percentage of DMSO or DMF to a solvent like THF can significantly improve the solubility of a difficult reactant. This works by disrupting the solvent's self-association and creating a more favorable environment for the solute.[]
Table 1: Common Solvents for Piperazine Derivatives
| Solvent Class | Examples | Typical Use Cases & Considerations |
| Non-Polar Aprotic | Toluene, Hexane | Suitable for non-polar piperazine derivatives; often poor solvents for the free base. |
| Ethereal | THF, Diethyl Ether | Moderate polarity; solubility is highly dependent on substituents. Piperazine itself is poorly soluble in diethyl ether.[2] |
| Chlorinated | DCM, Chloroform | Good for many organic compounds, but may not be polar enough for highly functionalized piperazines. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Often the solvents of choice for poorly soluble compounds. High boiling points can be a challenge for product isolation. |
| Polar Protic | Methanol, Ethanol, Water | Effective for polar derivatives and salts. Can participate in or interfere with certain reactions (e.g., as a nucleophile). |
Q3: Can I use heating or sonication? What are the risks?
A3: Yes, these physical methods can be effective, but must be used with caution.
-
Heating: Increasing the temperature provides the energy needed to overcome the crystal lattice energy, often leading to increased solubility.[11] However, the key risk is that your compound may precipitate out of solution upon cooling back to the reaction temperature. This can lead to a supersaturated and unstable reaction mixture. Furthermore, you must consider the thermal stability of your reactants and reagents.
-
Sonication: Using an ultrasonic bath can help break apart solid agglomerates and increase the surface area available for solvation, accelerating the dissolution process. It is a lower-energy method than heating and is less likely to cause thermal degradation.
Workflow for Initial Solubility Screening:
Caption: A decision workflow for initial troubleshooting of piperazine compound solubility.
Section 3: Chemical Modification Strategies
Q4: How can I leverage pH to improve the solubility of my basic piperazine compound?
A4: Adjusting the pH is one of the most effective strategies for solubilizing basic compounds like piperazines, particularly in polar protic or aqueous media.[][12][13]
The Underlying Principle (Causality): The two nitrogen atoms in the piperazine ring are basic and can accept protons (H+).[1] When a proton is accepted, the neutral piperazine free base is converted into a positively charged piperazinium cation. This process, known as salt formation, dramatically increases the polarity of the molecule. The resulting ionic species has much stronger interactions with polar solvents like water or alcohols, leading to a significant increase in solubility.[3][4]
Practical Application: If your reaction is conducted in a solvent that can support ions (e.g., alcohols, or even polar aprotic solvents to some extent) and the reaction conditions are compatible with acid, you can add a stoichiometric amount of a suitable acid to protonate your piperazine starting material in situ.
Protocol: Small-Scale Test for pH-Mediated Solubility Enhancement
-
Setup: Place a small, representative sample of your piperazine compound (e.g., 5-10 mg) in a vial.
-
Solvent Addition: Add a measured volume of your reaction solvent (e.g., 1 mL of methanol). Observe the initial insolubility.
-
Acidification: Prepare a dilute solution of an acid (e.g., 1M HCl in methanol or acetic acid). Add the acid dropwise to the suspension while stirring.
-
Observation: Continue adding acid until the solid dissolves. Note the amount of acid required. This provides a good starting point for scaling up your reaction.
-
Caution: Ensure that your reactants and the desired reaction are stable to acidic conditions. For example, acid-labile protecting groups like Boc may be cleaved.
Caption: Equilibrium between the insoluble free base and soluble salt form of piperazine.
Q5: When should I consider forming and isolating a salt of my piperazine compound before the reaction?
A5: Pre-forming and isolating a salt is an excellent strategy when in situ protonation is not desirable or when you need a stable, solid starting material with improved handling and solubility properties. This approach is particularly useful when working with aqueous solutions or when the reaction stoichiometry is critical.[14][15][16]
Advantages of Pre-Forming a Salt:
-
Improved Aqueous Solubility: Salt forms can be thousands of times more soluble in water than the free base.[16]
-
Enhanced Stability: Salts are often more crystalline and less hygroscopic than the corresponding free base.
-
Better Handling: Crystalline salts are often free-flowing solids, making them easier to weigh and dispense accurately.
Protocol: General Procedure for Piperazine Salt Formation (e.g., Hydrochloride)
-
Dissolution: Dissolve the piperazine free base in a suitable organic solvent in which the free base is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or isopropanol).[17]
-
Acidification: Slowly add a solution of the desired acid (e.g., HCl in isopropanol or gaseous HCl) to the stirred solution of the free base.
-
Precipitation: The piperazine salt will typically precipitate out of the solution as a solid.
-
Isolation: Collect the solid salt by filtration.
-
Washing & Drying: Wash the collected solid with the solvent used for the precipitation to remove any unreacted free base. Dry the salt under vacuum.
-
Characterization: Confirm the formation of the salt using techniques like NMR or melting point analysis.
Q6: My reaction conditions are strictly neutral and non-polar. What other chemical modifications can I make?
A6: When pH modification is not an option, derivatization using a protecting group can be a powerful, albeit more synthetically intensive, strategy.
The Concept: A protecting group is temporarily attached to one of the piperazine nitrogens.[18][19] This can serve two purposes:
-
Preventing Side Reactions: It blocks the reactivity of one nitrogen, which is useful in reactions where mono-substitution is desired.
-
Altering Physical Properties: The choice of protecting group can significantly alter the compound's solubility profile.
The Boc Group (tert-Butyloxycarbonyl): The Boc group is a very common choice.[20] Attaching a Boc group often increases the lipophilicity and solubility of the parent piperazine in common organic solvents like DCM, THF, and ethyl acetate. This is because it masks a polar N-H group and introduces a bulky, non-polar tert-butyl group.
Workflow: Using a Protecting Group to Enhance Solubility
-
Protection: React the piperazine starting material with an appropriate reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) to install the protecting group.
-
Reaction: Perform your desired reaction on the now-soluble, protected piperazine derivative.
-
Deprotection: After the reaction is complete, remove the protecting group under appropriate conditions (e.g., strong acid like TFA for Boc deprotection) to reveal the final product.[20]
This strategy adds two steps to your synthesis but can be the most reliable way to overcome severe solubility issues in sensitive chemical systems.
Section 4: Troubleshooting During the Reaction
Q7: My starting materials dissolved, but the product is precipitating during the reaction. What should I do?
A7: Product precipitation is a common issue, especially if the product is significantly less polar or has higher crystal lattice energy than the starting materials.[21][22]
Troubleshooting Steps:
-
Add a Co-solvent: If the reaction has already started, you can sometimes rescue it by adding a small amount of a stronger solvent (e.g., DMSO or DMF) to the reaction mixture to help solubilize the precipitating product.
-
Increase Temperature: Gently heating the reaction mixture can sometimes redissolve the product and allow the reaction to proceed to completion. Be mindful of the thermal stability of all components.
-
Dilute the Reaction: Increasing the total volume of the solvent can sometimes keep the product below its saturation point. This may, however, slow down the reaction rate.
-
For Future Attempts: If you anticipate this problem, start the reaction in a more potent solvent system from the beginning or run it at a higher temperature if feasible.
References
-
Fang, Z., Zhang, B., Xing, W., Yu, H., Xing, C., Gong, N., Lu, Y., & Du, G. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847. [Link]
-
Settimo, F., Belluti, F., & Rampa, A. (2018). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1236-1250. [Link]
- Google Patents. (2004).
-
Fiveable. (n.d.). pH and Solubility. AP Chemistry. [Link]
-
Wikipedia. (2023). Piperazine. [Link]
-
PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]
-
Wikipedia. (2023). Piperazine. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/48855e9b96431e138379c13b28b788053a473133]([Link]
-
ResearchGate. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
Chemical Reviews. (2019). Amino Acid-Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 339-351. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
de Souza, A. C. B., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters, 74, 128929. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Solubility of Things. (n.d.). Piperazine. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
National Institutes of Health. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
National Center for Biotechnology Information. (2023). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
ACS Publications. (2012). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. [Link]
-
Chemistry LibreTexts. (2023). Solubility and pH. [Link]
-
ResearchGate. (2012). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. [Link]
-
ResearchGate. (2014). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. [Link]
-
YouTube. (2020). Protecting Groups for Amines. [Link]
-
SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]
-
OUCI. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]
-
PubMed. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
National Center for Biotechnology Information. (2014). Solvents and sustainable chemistry. [Link]
-
ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. [Link]
-
ACS Publications. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. [Link]
-
ACS Publications. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
-
ResearchGate. (2015). How do I remove piperazine from the solid compound?. [Link]
-
National Institutes of Health. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
PubMed Central. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
National Center for Biotechnology Information. (2014). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uregina.ca [uregina.ca]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. sintef.no [sintef.no]
Preventing epimerization during the synthesis of chiral piperazine derivatives
Welcome to the technical support center for the synthesis of chiral piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during synthesis. Epimerization, the unwanted inversion of a single chiral center in a diastereomer, is a critical challenge that can compromise the efficacy and safety of pharmaceutical compounds. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you prevent and diagnose epimerization in your experiments.
Understanding the Challenge: The Root Causes of Epimerization
Epimerization in chiral piperazine synthesis primarily occurs at carbon atoms adjacent to a nitrogen atom (e.g., C2 or C5 position). The susceptibility of these positions is due to the increased acidity of the C-H bond, which can be abstracted by a base. This deprotonation leads to the formation of a planar carbanion or a related intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers and a loss of stereochemical purity.
Several factors can influence the rate of epimerization, including the strength of the base, reaction temperature, solvent polarity, and the nature of substituents on the piperazine ring.[1] Understanding these factors is the first step toward effective prevention.
Below is a diagram illustrating the general mechanism of base-catalyzed epimerization at a chiral center alpha to a nitrogen atom in a piperazine ring.
Caption: General mechanism of base-catalyzed epimerization.
Troubleshooting Guide: Question & Answer
This section addresses specific issues you may encounter during your synthesis and provides actionable solutions based on established chemical principles.
Q1: I'm observing significant epimerization during the deprotection of my N-Boc protected chiral piperazine. What are the likely causes and how can I mitigate this?
Answer:
Epimerization during Boc deprotection is a common issue, often caused by harsh acidic conditions or elevated temperatures. The prolonged exposure to strong acids can lead to protonation of the piperazine nitrogens, which can increase the acidity of the adjacent C-H bonds, making them more susceptible to abstraction if a base is present in subsequent steps.
Causality and Prevention:
-
Harsh Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) can promote epimerization, especially with prolonged reaction times.
-
Solution: Consider using milder acidic conditions for deprotection. A solution of HCl in a non-polar solvent like dioxane or diethyl ether is often effective and can be used at lower temperatures. Alternatively, acids like p-toluenesulfonic acid (p-TsOH) can be employed.
-
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the epimerization process to occur.
-
Solution: Perform the deprotection at a lower temperature. Conducting the reaction at 0°C or even lower can significantly reduce the rate of epimerization.
-
-
Work-up Procedure: A basic work-up after acid-mediated deprotection can introduce a risk of epimerization if not carefully controlled.
-
Solution: Neutralize the reaction mixture at low temperatures and minimize the time the product is in a basic solution. Use of a weaker base like sodium bicarbonate (NaHCO₃) for neutralization is preferable to stronger bases like sodium hydroxide (NaOH).
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting epimerization.
Q2: My synthesis involves a base-mediated reaction on a chiral piperazine derivative, and I'm losing stereochemical purity. How can I choose the right base and reaction conditions?
Answer:
The choice of base is critical in any reaction involving a chiral piperazine. Strong, sterically hindered bases at low temperatures are generally preferred to minimize epimerization. This is a classic example of kinetic versus thermodynamic control.[2] Epimerization leads to the more thermodynamically stable product, which is often an undesired mixture of diastereomers. To preserve stereochemistry, the reaction must be under kinetic control, favoring the faster-formed, desired product.[3]
Key Considerations for Base and Conditions:
| Parameter | Recommendation for Minimizing Epimerization | Rationale |
| Base Strength | Use the weakest base necessary to achieve the desired reaction. | Stronger bases more readily abstract the acidic proton at the chiral center.[1] |
| Steric Hindrance | Employ sterically hindered bases (e.g., LDA, LiHMDS). | These bases are less likely to access the sterically congested chiral center for deprotonation. |
| Temperature | Conduct the reaction at the lowest possible temperature. | Lower temperatures favor kinetic control and disfavor the equilibration that leads to epimerization.[2] |
| Reaction Time | Minimize the reaction time. | Prolonged exposure to basic conditions increases the likelihood of epimerization. |
| Solvent | Use non-polar, aprotic solvents. | Polar protic solvents can facilitate proton exchange and promote epimerization.[4][5] |
Q3: Can the choice of protecting group for the piperazine nitrogens influence the rate of epimerization at a chiral carbon center?
Answer:
Absolutely. The electronic properties of the nitrogen protecting groups can significantly impact the acidity of the C-H bond at the adjacent chiral center. Electron-withdrawing protecting groups can increase the acidity of this proton, making it more susceptible to abstraction by a base.
Impact of Common Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Generally considered a good choice as it is electron-donating by resonance, which can slightly decrease the acidity of the alpha-proton compared to more electron-withdrawing groups.
-
Cbz (Benzyloxycarbonyl): Also a good option, with similar electronic effects to Boc.
-
Fmoc (Fluorenylmethyloxycarbonyl): The deprotection conditions for Fmoc (typically piperidine in DMF) involve a basic environment, which can pose a risk for epimerization.[6]
-
Sulfonyl groups (e.g., Tosyl): These are strongly electron-withdrawing and can significantly increase the acidity of the alpha-proton, making the chiral center more prone to epimerization under basic conditions.
Recommendation: When designing a synthetic route, consider the downstream reaction conditions. If basic steps are unavoidable, using protecting groups like Boc or Cbz is generally safer for maintaining stereochemical integrity.
Frequently Asked Questions (FAQs)
1. How can I accurately determine the extent of epimerization in my sample?
The most reliable method for quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate enantiomers and diastereomers.
-
Method Development: The selection of the appropriate CSP is crucial. Polysaccharide-based CSPs are often effective for piperazine derivatives. Method optimization will likely involve screening different mobile phases (e.g., mixtures of hexane/isopropanol or acetonitrile/methanol with additives like diethylamine) and temperatures to achieve baseline separation of the epimers.[7]
-
Quantification: Once a separation method is established, the relative peak areas of the desired stereoisomer and the epimer can be used to determine the diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
2. What is the difference between thermodynamic and kinetic control in the context of epimerization?
-
Thermodynamic Control: This occurs when a reaction is reversible under the reaction conditions, allowing an equilibrium to be established. The product distribution will reflect the relative thermodynamic stabilities of the products. In the case of epimerization, this often leads to a mixture of diastereomers.[2]
-
Kinetic Control: This prevails in irreversible reactions or when reactions are run for short times at low temperatures. The product distribution is determined by the relative rates of formation of the products (i.e., the lowest activation energy pathway). To synthesize and maintain a single, less stable stereoisomer, kinetic control is essential.[2][3]
3. Are there any modern, milder methods for achieving epimerization if I want to convert a less stable diastereomer to a more stable one?
Yes, recent research has explored photocatalytic methods for the diastereoselective epimerization of piperazines.[8] These methods can proceed via a reversible hydrogen atom transfer (HAT) mechanism and can be highly effective in converting a synthetically accessible but less stable diastereomer into the more stable isomer.[8][9] This can be a powerful strategy in stereochemical editing.[10]
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of a Piperazine Derivative
This protocol provides a starting point for developing a chiral HPLC method to assess the stereochemical purity of a piperazine derivative.
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IC column.
-
Sample Preparation: Dissolve the piperazine derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A common starting point is a mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[7] The amine additive is often necessary to improve peak shape for basic compounds like piperazines.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[7]
-
Detection: UV detection at a suitable wavelength (e.g., 205 nm if the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The ratio of the peak areas will correspond to the ratio of the diastereomers.
Protocol 2: Mild Boc-Deprotection to Minimize Epimerization
This protocol describes a method for removing a Boc protecting group under conditions designed to suppress epimerization.
-
Reaction Setup: Dissolve the N-Boc protected piperazine derivative in anhydrous dichloromethane (DCM) or dioxane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purity Analysis: Analyze the crude product by chiral HPLC to determine the extent of epimerization.
References
- BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- National Institutes of Health. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
- ResearchGate. (n.d.). Chiral Symmetry Breaking and Complete Chiral Purity by Thermodynamic-Kinetic Feedback Near Equilibrium: Implications for the Origin of Biochirality.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- ACS Publications. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry.
- BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- BenchChem. (n.d.). avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol.
- ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis.
- RSC Publishing. (2020).
- PubMed. (n.d.). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- ACS Publications. (n.d.). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry.
- ACS Publications. (2003). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry.
- PubMed. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer.
- Molecular Systems Design & Engineering (RSC Publishing). (2017). Deracemisations under kinetic and thermodynamic control.
- ResearchGate. (n.d.). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide.
- Google Patents. (n.d.). WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity.
- Digital Commons @ University of Rhode Island. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Imperial College London. (2016).
- MDPI. (n.d.).
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2012).
- MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.
- EMD Millipore. (n.d.).
- PubMed Central. (2025).
- Wikipedia. (n.d.). Solvent effects.
- PubMed Central. (n.d.). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Google Patents. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
- ResearchGate. (2024).
- PubMed. (n.d.). The medicinal chemistry of piperazines: A review.
- PubMed Central. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Analysis of Synthesized Benzyl 2,2-dimethylpiperazine-1-carboxylate by HPLC: A Comparative Method Development Guide
An In-Depth Technical Guide
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel chemical entities is only the first step. Establishing the purity of these compounds is a critical, non-negotiable requirement for ensuring reliable downstream biological data and meeting stringent regulatory standards. Benzyl 2,2-dimethylpiperazine-1-carboxylate, a key heterocyclic building block, is no exception. Its purity directly impacts the quality of subsequent synthetic steps and the ultimate integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind each choice, empowering you to develop and validate a method that is not only effective but also self-validating and scientifically sound.
Understanding the Analyte and Potential Impurities
Effective method development begins with a thorough understanding of the target molecule and the potential impurities that may arise during its synthesis.[1] this compound is typically synthesized via the reaction of 2,2-dimethylpiperazine with benzyl chloroformate under basic conditions.
This synthetic route can potentially introduce several process-related impurities:
-
Unreacted Starting Materials: Highly polar 2,2-dimethylpiperazine and the reactive benzyl chloroformate.
-
Di-substituted Byproduct: The less polar 1,4-bis(benzyloxycarbonyl)-2,2-dimethylpiperazine, formed if the reaction is not carefully controlled.
-
Reagent Hydrolysis Product: Benzyl alcohol, from the breakdown of benzyl chloroformate in the presence of water.
-
Degradation Products: Potential cleavage of the carbamate bond could lead to the formation of the parent piperazine.
A successful HPLC method must be able to resolve the main compound from all these potential impurities.
The Comparative Guide to HPLC Method Development
For molecules like this compound, which contain both hydrophobic (benzyl group) and polar/basic (piperazine ring) moieties, Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[2][3] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase.
Changing the column has the most significant impact on chromatographic resolution.[1] While a standard C18 (octadecylsilane) column is the workhorse of RP-HPLC, subtle differences in column chemistry can be leveraged for optimal separation.
| Column Type | Description | Performance for this compound Analysis |
| Standard C18 | A conventional C18 column with a high carbon load. | Provides strong hydrophobic retention. Excellent for separating the main analyte from more polar impurities like 2,2-dimethylpiperazine. May show longer retention for the non-polar di-substituted byproduct. |
| End-Capped C18 | A C18 column where residual silanol groups on the silica surface are chemically deactivated. | Highly Recommended. The piperazine nitrogen is basic and can interact with acidic silanol groups, leading to peak tailing. End-capping minimizes these interactions, resulting in sharper, more symmetrical peaks and improved accuracy. |
| C8 (Octylsilane) | A shorter alkyl chain stationary phase, making it less hydrophobic than C18. | Can be a useful alternative if the di-substituted byproduct is too strongly retained on a C18 column, leading to excessively long run times. May provide insufficient retention for the main analyte if the mobile phase is too strong. |
Expert Insight: For this application, an end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size) is the superior choice. It balances strong hydrophobic retention for good separation with the necessary inertness to achieve excellent peak shape for the basic analyte.
The mobile phase drives the separation. The choice between an isocratic (constant composition) and gradient (variable composition) elution is fundamental.
-
Isocratic Elution: Simple and robust, but often fails to elute both early (polar) and late (non-polar) eluting impurities effectively within a single run.
-
Gradient Elution: Highly Recommended. A gradient program, starting with a high percentage of aqueous phase and increasing the organic phase over time, is ideal.[4] It allows for the sharp elution of polar impurities like 2,2-dimethylpiperazine at the beginning of the run, provides excellent resolution around the main analyte peak, and ensures that any highly non-polar byproducts (like the di-substituted piperazine) are eluted from the column in a reasonable timeframe.[4]
-
Organic Modifier (Solvent B): Acetonitrile (ACN) is generally preferred over methanol (MeOH). Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity.
-
Aqueous Phase (Solvent A) and Additive: The basic nature of the piperazine ring necessitates the use of an acidic modifier to ensure it remains in its protonated form. This suppresses unwanted interactions with the stationary phase and eliminates peak tailing.
-
0.1% Trifluoroacetic Acid (TFA): A strong ion-pairing agent that provides excellent peak shape for bases.
-
0.1% Formic Acid: A weaker acid that is more compatible with mass spectrometry (LC-MS) if downstream identification of unknown impurities is required.
-
Verdict: A gradient of Water with 0.1% TFA (A) and Acetonitrile with 0.1% TFA (B) provides the best combination of resolving power and peak shape for this analysis.
Validated Experimental Protocol for Purity Analysis
This protocol is designed to be a robust starting point for the purity determination of this compound, grounded in the principles discussed above. Method validation should be performed according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
Chromatographic Conditions:
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (The benzyl group provides strong UV absorbance.[2])
-
Injection Volume: 10 µL
Sample Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This ensures the sample solvent is compatible with the initial mobile phase conditions.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of diluent to achieve a concentration of ~1 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.
Visualizing the Workflow
A logical workflow ensures reproducibility and minimizes error. The following diagram outlines the process from sample handling to final purity assessment.
Caption: Workflow for HPLC Purity Analysis.
Comparative Data Summary
To illustrate the impact of method choices, the following table presents hypothetical but realistic data comparing two potential conditions. The goal is to maximize the resolution (Rs) between the main analyte and its closest eluting impurity while maintaining a good tailing factor (Tf).
| Parameter | Method 1 (Recommended) | Method 2 (Alternative) |
| Column | End-capped C18, 150 mm | Standard (non-end-capped) C18, 150 mm |
| Mobile Phase | Water/ACN with 0.1% TFA | Water/ACN with 0.1% Formic Acid |
| Retention Time (Analyte) | ~12.5 min | ~12.8 min |
| Resolution (Rs) to Impurity A | 2.8 | 1.9 |
| Tailing Factor (Tf) of Analyte | 1.1 | 1.8 |
| Analysis Time | 30 min | 30 min |
| Conclusion | Superior resolution and excellent peak shape. | Compromised resolution and significant peak tailing, reducing accuracy. |
Resolution (Rs) > 2.0 and Tailing Factor (Tf) < 1.5 are generally considered acceptable.
This comparison clearly demonstrates that the recommended method, utilizing an end-capped column and TFA, provides a more reliable and accurate assessment of purity. The poor peak shape in Method 2 could lead to inaccurate integration and an overestimation of the main peak's purity.
Conclusion
The purity analysis of synthesized intermediates like this compound is a cornerstone of quality control in pharmaceutical development. A systematic and scientifically-grounded approach to HPLC method development is essential for generating trustworthy and reproducible data. By selecting an appropriate end-capped C18 column and employing a gradient elution with an acetonitrile/water mobile phase containing 0.1% TFA, researchers can achieve excellent resolution and peak symmetry. This allows for the accurate quantification of the main compound and the confident detection of process-related impurities, ensuring the integrity of the synthetic product and the success of subsequent research.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical and Biological Science Archive.
- Steps for HPLC Method Development. (n.d.). Pharmaguideline.
- HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media.
- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
- HPLC analytical Method development: an overview. (2025, May 27). PharmaCores.
- HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. (n.d.). Benchchem.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). International Journal of Advanced Research in Science, Communication and Technology.
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
Sources
- 1. HPLC analytical Method development: an overview [pharmacores.com]
- 2. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 3. asianjpr.com [asianjpr.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Confirming the Structure of Benzyl 2,2-dimethylpiperazine-1-carboxylate Derivatives using Mass Spectrometry
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and successful therapeutic outcomes. Piperazine derivatives, a ubiquitous scaffold in medicinal chemistry, often present unique analytical challenges.[1][2] This guide provides an in-depth, experience-driven comparison of mass spectrometry with other analytical techniques for the structural elucidation of Benzyl 2,2-dimethylpiperazine-1-carboxylate, a representative member of this important class of molecules. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating analytical approach.
The Central Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry is an indispensable tool for the characterization of piperazine-containing compounds, offering rapid and highly sensitive determination of molecular weight and structural information through controlled fragmentation.[3][4] Unlike other techniques that may require larger sample quantities or are unsuitable for certain physical forms of a sample, mass spectrometry provides a wealth of data from minute amounts of material.
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is critical for obtaining meaningful data. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each providing complementary information.
-
Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[5] This is particularly useful for creating a detailed fragmentation "fingerprint" that can be used for structural confirmation and library matching. The fragmentation patterns are often complex but provide a wealth of structural information.[6]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for identifying the molecular ion, often as a protonated species [M+H]+.[7] This is crucial for confirming the molecular weight of the synthesized compound. ESI is particularly well-suited for compounds that are soluble in polar solvents and can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.
Deciphering the Fragmentation Puzzle: A Predicted Pathway for this compound
Key Predicted Fragmentation Pathways:
-
Formation of the Benzyl Cation (m/z 91): A hallmark of benzyl-containing compounds, the cleavage of the benzylic C-O bond is expected to produce the highly stable tropylium ion at m/z 91. This is often a base peak in the EI spectrum.
-
Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic cleavages. Common fragment ions for the piperazine ring are observed at m/z 56 and m/z 70.
-
Loss of the Carboxylate Group: Cleavage of the N-C bond of the carbamate can result in the loss of the entire benzyl carboxylate group, leading to a fragment corresponding to the 2,2-dimethylpiperazine radical cation.
-
Alpha-Cleavage: The bonds adjacent to the nitrogen atoms are susceptible to cleavage. For the 2,2-dimethylpiperazine ring, this could involve the loss of a methyl group.
The following diagram illustrates the predicted fragmentation workflow:
Caption: Predicted fragmentation of this compound.
Experimental Protocol: A Self-Validating System
The following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with EI is designed to provide robust and reproducible data for the structural confirmation of this compound.
1. Sample Preparation:
- Dissolve 1 mg of the synthesized compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
- Ensure the sample is fully dissolved to prevent injection issues.
2. GC-MS Instrumentation and Conditions:
- Injector: Set to 250°C in splitless mode to ensure complete vaporization of the analyte.
- GC Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: Increase to 280°C at a rate of 15°C/minute.
- Final hold: 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 350.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis and Interpretation:
- Identify the molecular ion peak (M+) at m/z 248.
- Identify and annotate the major fragment ions, paying close attention to the predicted key fragments (m/z 91, and piperazine ring fragments).
- Compare the obtained spectrum with a library of known compounds if available.
Comparative Analysis: Mass Spectrometry vs. Other Techniques
While mass spectrometry is a powerful tool, a comprehensive structural confirmation often involves complementary techniques. The following table provides an objective comparison for the analysis of this compound.
| Feature | Mass Spectrometry (GC-MS/LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Primary Information | Molecular weight and fragmentation pattern | Detailed connectivity and stereochemistry | Absolute 3D structure in the solid state |
| Sensitivity | High (picogram to femtogram) | Moderate (milligram) | Low (requires single crystals) |
| Sample Requirement | Low (microgram to nanogram) | High (milligram) | High-quality single crystal |
| Analysis Time | Fast (minutes) | Moderate (minutes to hours) | Slow (hours to days) |
| Structural Detail | Inferred from fragments | Unambiguous connectivity | Unambiguous 3D arrangement |
| Key Advantage | Speed and sensitivity | Detailed structural information in solution | Definitive solid-state structure |
| Limitation | Isomers can be difficult to distinguish | Lower sensitivity, complex spectra for mixtures | Requires suitable crystals, not applicable to all samples |
For this compound, NMR spectroscopy would be highly valuable for confirming the connectivity of the atoms.[10][11][12] For instance, ¹H NMR would show characteristic signals for the benzyl group protons and the non-equivalent protons of the piperazine ring. ¹³C NMR would provide information on the number and types of carbon atoms present.[13][14][15] X-ray crystallography, if a suitable single crystal can be obtained, would provide the ultimate proof of structure, including the stereochemistry at the chiral centers if applicable.[16]
The following diagram illustrates a comprehensive workflow for structural confirmation:
Caption: A multi-technique approach for structural confirmation.
Conclusion: An Integrated and Authoritative Approach
References
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. Accessed January 19, 2026. [Link]
-
PubChem. Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
-
PubChem. cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
-
PubChem. Benzyl 2,4-dimethylpiperazine-1-carboxylate. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
-
Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. 2021. [Link]
-
Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). ResearchGate. Accessed January 19, 2026. [Link]
-
Di Capua, A., et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. 2024;249:116202. [Link]
-
Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane. Doc Brown's Advanced Organic Chemistry. Accessed January 19, 2026. [Link]
-
SpectraBase. 1-(2-Dibenzylaminoethyl)-4-benzylpiperazine - Optional[13C NMR] - Chemical Shifts. Wiley. Accessed January 19, 2026. [Link]
-
ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. 2023. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Accessed January 19, 2026. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. EMCDDA. Accessed January 19, 2026. [Link]
-
CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. 2024. [Link]
-
Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). NP-MRD. Accessed January 19, 2026. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Accessed January 19, 2026. [Link]
-
SpectraBase. 1-(2-Methylbenzyl)piperazine - Optional[13C NMR] - Chemical Shifts. Wiley. Accessed January 19, 2026. [Link]
-
Wikipedia. Benzylpiperazine. Wikipedia. Accessed January 19, 2026. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs. BENZYLPIPERAZINE. SWGDRUG.org. 2005. [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. 2023. [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Accessed January 19, 2026. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. 2022. [Link]
-
ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Accessed January 19, 2026. [Link]
-
Chemical-Suppliers.com. Benzyl piperazine-1-carboxylate. Chemical-Suppliers.com. Accessed January 19, 2026. [Link]
Sources
- 1. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 73012224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzyl 2,4-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 110707785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. mdpi.com [mdpi.com]
- 13. spectrabase.com [spectrabase.com]
- 14. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 15. spectrabase.com [spectrabase.com]
- 16. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Reactivity of Benzyl 2,2-dimethylpiperazine-1-carboxylate and Benzyl piperazine-1-carboxylate for Pharmaceutical Development
In the landscape of pharmaceutical research and development, the piperazine scaffold is a cornerstone, prized for its prevalence in a multitude of clinically successful drugs.[1] The strategic functionalization of this privileged heterocycle is paramount in modulating the physicochemical and pharmacological properties of drug candidates. The choice of building block for introducing the piperazine moiety can significantly impact synthetic efficiency and the accessibility of target compounds. This guide provides an in-depth, objective comparison of two key piperazine synthons: Benzyl 2,2-dimethylpiperazine-1-carboxylate and the unsubstituted Benzyl piperazine-1-carboxylate. We will delve into their comparative reactivity, supported by an analysis of steric effects and relevant experimental insights, to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Strategic Importance of Substituted Piperazines
Benzyl piperazine-1-carboxylate serves as a versatile intermediate, with the benzyloxycarbonyl (Cbz) group providing robust protection of one nitrogen atom, allowing for selective functionalization of the other. The introduction of gem-dimethyl groups at the 2-position, yielding this compound, offers a strategic tool to modulate the properties of the final molecule. These methyl groups can influence conformation, lipophilicity, and metabolic stability. However, their presence also introduces significant steric hindrance, which profoundly impacts the reactivity of the adjacent secondary amine. Understanding the nuances of this steric impediment is crucial for efficient process development and the successful synthesis of complex molecular architectures.
Physicochemical Properties: A Tale of Two Scaffolds
A fundamental comparison of the two molecules reveals differences in their basic physical properties, which can have implications for their handling and reaction conditions.
| Property | Benzyl piperazine-1-carboxylate | This compound |
| Molecular Weight | 220.27 g/mol | 248.32 g/mol |
| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₄H₂₀N₂O₂ |
| Appearance | Colorless to pale yellow liquid or solid | Likely a solid |
| Boiling Point | 158-161 °C at 1.4 mmHg | Not readily available, expected to be higher |
| Density | ~1.142 g/mL at 25 °C | Not readily available, expected to be similar |
Comparative Reactivity: The "Gem-Dimethyl Effect" in Action
The primary differentiator in the chemical behavior of these two molecules is the steric hindrance imposed by the gem-dimethyl group in this compound. This "gem-dimethyl effect" can significantly influence the rate and outcome of reactions involving the secondary amine.
N-Alkylation: A Direct Comparison of Nucleophilicity
N-alkylation is a fundamental transformation for elaborating the piperazine scaffold. The nucleophilicity of the secondary amine is a key determinant of the reaction's success.
Benzyl piperazine-1-carboxylate is readily alkylated under standard conditions. Direct alkylation with alkyl halides in the presence of a base such as potassium carbonate or triethylamine proceeds efficiently. Reductive amination with aldehydes or ketones is another common and effective method.[2]
Experimental Insight: While direct comparative studies are scarce, research on the C-H functionalization of piperazines highlights the challenges posed by substitution. The presence of substituents on the piperazine ring can deactivate the molecule towards certain transformations, necessitating the development of more potent catalytic systems.[1] This aligns with the expectation of reduced nucleophilicity for the sterically encumbered secondary amine in this compound.
N-Acylation: Assessing the Impact on Amide Bond Formation
N-acylation is another critical reaction for introducing diverse functionality. The steric environment around the nitrogen atom plays a crucial role in the feasibility of this transformation.
For Benzyl piperazine-1-carboxylate , N-acylation with acyl chlorides or anhydrides is typically straightforward, proceeding smoothly in the presence of a base to neutralize the acid byproduct.[5]
Conversely, the acylation of This compound is anticipated to be more challenging. The bulky gem-dimethyl groups can impede the approach of the acylating agent to the nitrogen lone pair. This may lead to lower yields and require more reactive acylating agents or the use of coupling agents to facilitate the reaction. Studies on the acylation of sterically hindered amines have shown that these reactions often require tailored conditions to achieve good conversion.[6]
Field-Proven Perspective: In combinatorial chemistry, where rapid and reliable amide bond formation is essential, the choice of a less sterically hindered amine is often preferred to ensure high yields and simplify purification.[7] The challenges associated with acylating hindered amines often lead chemists to select alternative, more reactive starting materials if possible.
Debenzylation: Unveiling the Piperazine Core
The removal of the Cbz protecting group is a critical step to liberate the second nitrogen atom for further functionalization or to yield the final product. Catalytic hydrogenation is the most common and efficient method for this transformation.
The debenzylation of Benzyl piperazine-1-carboxylate is a well-established and high-yielding reaction, typically carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[8] Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, is also a very effective and often faster method.[2]
For This compound , the Cbz deprotection via catalytic hydrogenation is expected to proceed without significant hindrance. The steric bulk of the gem-dimethyl groups is located at the 2-position of the piperazine ring and should not significantly impede the approach of the benzyl group to the catalyst surface. Studies on the hydrogenation of sterically hindered alkenes have shown that while the steric environment around the double bond is critical, substituents further away have a lesser impact.[9] Similarly, the debenzylation of other sterically hindered N-Cbz protected amines has been shown to proceed efficiently, sometimes requiring slightly more forcing conditions or specific catalysts.[2][10]
Causality in Experimental Choices: The choice of catalyst and reaction conditions for debenzylation can be critical, especially with more complex substrates. For instance, in cases where catalyst poisoning is a concern, the use of a stronger catalyst like Pearlman's catalyst (Pd(OH)₂/C) or the addition of an acid can be beneficial.[10]
Experimental Protocols
General Protocol for N-Alkylation of Benzyl piperazine-1-carboxylate
This protocol provides a general procedure for the direct N-alkylation using an alkyl halide.
-
Materials:
-
Benzyl piperazine-1-carboxylate (1.0 eq.)
-
Alkyl halide (1.1-1.5 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq.) or Triethylamine (TEA) (1.5-2.0 eq.)
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of Benzyl piperazine-1-carboxylate in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate or triethylamine.
-
Add the alkyl halide dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-alkylated product.
-
General Protocol for Catalytic Transfer Hydrogenation for Cbz Deprotection
This protocol is generally applicable to both substrates, though reaction times may vary.
-
Materials:
-
N-Cbz protected piperazine (1.0 eq.)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ammonium formate (4-5 eq.)
-
Methanol (MeOH)
-
-
Procedure:
-
To a solution of the N-Cbz protected piperazine in methanol, add 10% Pd/C.
-
Add ammonium formate in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the deprotected piperazine.
-
Visualization of Key Concepts
Caption: Comparative reactivity and synthetic utility of the two piperazine synthons.
Conclusion and Recommendations
The choice between this compound and Benzyl piperazine-1-carboxylate is a strategic one that should be guided by the specific goals of the synthesis.
-
For rapid analogue synthesis, initial structure-activity relationship (SAR) studies, and when high reactivity is paramount, Benzyl piperazine-1-carboxylate is the superior choice. Its unhindered secondary amine allows for a wide range of facile N-functionalization reactions under mild conditions.
-
This compound should be selected when the introduction of steric bulk at the 2-position is a deliberate design element. This may be to improve metabolic stability, to probe the steric tolerance of a biological target, or to enforce a specific conformation of the molecule. Researchers must be prepared to employ more forcing conditions for N-alkylation and N-acylation reactions and should anticipate potentially lower yields compared to the unsubstituted analogue.
Ultimately, a thorough understanding of the steric and electronic properties of these key building blocks is essential for the efficient and successful development of novel piperazine-containing drug candidates.
References
- Njardarson, J. T., et al. (2014). The prevalence of N-heterocycles in FDA-approved pharmaceuticals. Journal of Medicinal Chemistry, 57(12), 4832-4863.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- BenchChem. (2025).
- ResearchGate. (2024). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.
- ResearchGate. (2024). N-Acylation in Combinatorial Chemistry.
- NIH. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- NIH. (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- PubMed. (2015).
- ResearchGate. (2024). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.
- ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
- Google Patents. (1990). New derivatives of 4-substituted piperazines.
- NIH. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
- ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
- ChemScene. (n.d.). 84477-72-5 | 2,2-Dimethylpiperazine. ChemScene.
- DTU Research Database. (2020). Comparison of the Kinetic Promoter Piperazine and Carbonic Anhydrase for CO2 Absorption.
- ResearchGate. (2020). Synthetic strategies towards C−H functionalization of piperidines at...
- ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines.
- NIH. (2014). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes.
- NIH. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- ResearchGate. (2025). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
- ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- Google Patents. (2016). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
ResearchGate. (2025). Microwave-Assisted Solvent-Free Synthesis of 3-[(4-Substituted Piperazin-1-yl)alkyl] Imidazo[2,1-b][11][12]benzothiazol-2(3H)-ones as Serotonin3 (5-HT3) Receptor Antagonists. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
- ResearchGate. (2017). N-Acylation Reactions of Amines.
- PubMed. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. PubMed.
- PubMed Central. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Cambridge Open Engage. (2023).
- RSC Publishing. (2021). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. RSC Publishing.
- University of Bath's research portal. (2017). N-Acylation Reactions of Amines.
- YouTube. (2025). How does steric hindrance affect SN2 reactions?. YouTube.
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Sci-Hub. (n.d.). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Sci-Hub.
- PMC. (2024).
Sources
- 1. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Screening of Novel 2,2-Dimethylpiperazine Derivatives
For researchers, medicinal chemists, and drug development professionals, the piperazine scaffold represents a cornerstone in the design of therapeutically relevant molecules. Its unique physicochemical properties have led to its incorporation in a wide array of approved drugs.[1] This guide focuses on a specific, yet underexplored, subclass: novel 2,2-dimethylpiperazine derivatives. While extensive biological screening data for this particular scaffold is emerging, this document provides a comprehensive framework for its evaluation, drawing comparisons with well-characterized piperazine analogs and outlining robust experimental protocols to unlock its therapeutic potential.
The introduction of gem-dimethyl substitution at the 2-position of the piperazine ring offers intriguing possibilities for drug design. This structural feature can impart increased metabolic stability and unique conformational constraints, potentially leading to enhanced target specificity and improved pharmacokinetic profiles. This guide will provide the rationale and methodologies for screening these novel derivatives for a range of biological activities, with a primary focus on anticancer and antimicrobial applications.
The Rationale for Screening: Learning from the Piperazine Family
The impetus to screen novel 2,2-dimethylpiperazine derivatives stems from the broad spectrum of biological activities demonstrated by the wider piperazine class. Numerous studies have established piperazine-containing compounds as potent agents in various therapeutic areas.
Anticancer Potential: The piperazine moiety is a privileged scaffold in oncology.[2] It is a key component of several successful anticancer drugs. The rationale for screening 2,2-dimethylpiperazine derivatives for anticancer activity is supported by studies on other piperazine analogs that show significant cytotoxicity against various cancer cell lines.[3][4][5] These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis.[2]
Antimicrobial Activity: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Piperazine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[6][7][8][9][10] Screening of 2,2-dimethylpiperazine derivatives is therefore a logical step in the search for novel anti-infective drugs.
Central Nervous System (CNS) Activity: The piperazine ring is a common feature in drugs targeting the CNS. A patent for methyl-piperazino derivatives, including 2-methyl and 2,6-dimethylpiperazine compounds, has highlighted their potential as analgesics.[11] This suggests that 2,2-dimethylpiperazine derivatives may also possess valuable CNS activities.
Comparative Biological Activity Profile: A Forward Look
While specific, direct comparative data for a large library of novel 2,2-dimethylpiperazine derivatives is not yet widely available in peer-reviewed literature, we can extrapolate potential activities and benchmarks from structurally related compounds. The following table provides a comparative framework for guiding the biological screening of this novel class of compounds.
| Biological Activity | Screening Assay | Key Performance Metric | Comparative Benchmark (Other Piperazine Derivatives) | Potential Advantage of 2,2-Dimethyl Substitution |
| Anticancer (Cytotoxicity) | MTT or MTS Assay | IC50 / GI50 (µM) | Novel piperazine derivatives of vindoline show GI50 values as low as 1.00 µM against breast cancer cell lines.[4][5] | Increased metabolic stability could lead to more sustained cytotoxic effects. |
| Antimicrobial (Antibacterial) | Broth Microdilution | Minimum Inhibitory Concentration (MIC) (µg/mL) | Some piperazine-based chalcones exhibit MIC values as low as 2.22 µg/mL against Candida albicans.[6] | Altered lipophilicity may enhance penetration of bacterial cell walls. |
| Antimicrobial (Antifungal) | Broth Microdilution | Minimum Inhibitory Concentration (MIC) (µg/mL) | Piperazine derivatives have shown significant activity against various Aspergillus species.[7] | Unique stereochemistry may lead to novel interactions with fungal-specific targets. |
| CNS (Analgesic) | In vivo models (e.g., hot plate test) | % Analgesia | N-butyryl-N'-cinnamyl-2-methyl-piperazine shows potent analgesic activity.[11] | The gem-dimethyl group may improve blood-brain barrier penetration. |
| Antiviral (e.g., Anti-HIV) | Cell-based fusion assays | IC50 (µM) | Novel 2-methylpiperazine derivatives act as CCR5 antagonists with IC50 values in the low micromolar range.[12] | Conformational rigidity could enhance binding affinity to viral proteins. |
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the initial biological screening of novel 2,2-dimethylpiperazine derivatives.
Anticancer Screening Workflow: Cytotoxicity Assessment
This workflow outlines the process for determining the cytotoxic effects of novel 2,2-dimethylpiperazine derivatives on cancer cell lines using the MTT assay.
Caption: Workflow for in vitro cytotoxicity screening.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours.
-
Compound Preparation: Prepare a stock solution of each 2,2-dimethylpiperazine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Screening Workflow: Determining Minimum Inhibitory Concentration (MIC)
This workflow details the broth microdilution method for assessing the antimicrobial activity of the novel compounds.
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol for Broth Microdilution:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2,2-dimethylpiperazine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Perspectives and Structure-Activity Relationship (SAR)
The biological screening of a library of novel 2,2-dimethylpiperazine derivatives will be crucial for establishing a clear structure-activity relationship (SAR).[13] Key areas of investigation will include:
-
Nature of Substituents: The effect of various substituents on the piperazine nitrogens and any other positions on the scaffold.
-
Stereochemistry: The influence of the stereochemistry at the 2-position and any other chiral centers on biological activity.
-
Physicochemical Properties: The correlation between properties like lipophilicity, solubility, and pKa with the observed biological effects.
By systematically modifying the 2,2-dimethylpiperazine core and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potent and selective therapeutic agents.
Conclusion
The 2,2-dimethylpiperazine scaffold holds significant, yet largely untapped, potential in drug discovery. This guide provides a robust framework for the systematic biological screening of novel derivatives based on this core. By leveraging the extensive knowledge of the broader piperazine class and employing standardized, high-throughput screening assays, the scientific community can efficiently evaluate these compounds for a range of therapeutic applications. The insights gained from such screenings will be invaluable in guiding the rational design of next-generation piperazine-based drugs with improved efficacy and safety profiles.
References
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Chaudhary, P., Kumar, R., Verma, A. K., Singh, D., Yadav, V., Chhillar, A. K., Sharma, G. L., & Chandra, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819–1826. [Link]
-
Su, W., Hu, Y., Ma, X., Li, J., Liu, T., & Xie, X. (2015). Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Bioorganic & Medicinal Chemistry, 23(5), 1157–1168. [Link]
-
Ozdemir, S. B., Cebeci, Y. U., Bayrak, H., Mermer, A., Ceylan, S., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2017). Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. Heterocyclic Communications, 23(1), 43-54. [Link]
-
Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2022). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(11), 2139-2151. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis, 21(4), 336-354. [Link]
-
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie, 353(11), e2000208. [Link]
-
Verma, A., Kumar, D., Singh, R., & Kumar, R. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 923–940. [Link]
-
El-Sayed, N. N. E., Al-Abdullah, E. S., Al-Dies, A. M., & El-Gohary, N. S. (2021). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 26(14), 4153. [Link]
-
Liu, T., Weng, Z., Dong, X., Chen, L., Ma, L., Cen, S., ... & Hu, Y. (2013). Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. PloS one, 8(1), e53636. [Link]
-
Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]
-
Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(11), 2139-2151. [Link]
-
Begam, B., Singh, K., & Rahman, M. A. (2016). Synthesis and biological evaluation of some novel piperazine derivatives. Indian Journal of Heterocyclic Chemistry, 26(3-4), 147-153. [Link]
-
Methyl-piperazino derivatives with analgesic activity. (1984). U.S. Patent No. 4,481,203. [Link]
- Piperazine derivatives having multimodal activity against pain. (n.d.). Google Patents.
-
Developments around the bioactive diketopiperazines: A patent review. (2013). Expert Opinion on Therapeutic Patents, 23(11), 1465-1481. [Link]
-
Piperazine derivatives for therapeutic use: A patent review (2010-present). (2016). Expert Opinion on Therapeutic Patents, 26(8), 923-940. [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856–859. [Link]
-
Testai, L., Calderone, V., Anighoro, A., Martinotti, E., Martelli, A., Breschi, M. C., & Melissari, E. (1995). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry, 38(19), 3848–3852. [Link]
-
Kanamoto, T., Oh, D. H., Kashiwada, Y., Chen, C. H., & Lee, K. H. (2014). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Journal of Medicinal Chemistry, 57(15), 6376–6389. [Link]
-
Szabó, V. R., Borbély, A., Gonda, Z., Bán, D., Szabó, G., Csorba, A., ... & Keglevich, G. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). Molecules, 29(18), 4297. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). International Journal of Molecular Sciences, 25(14), 7929. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. (2022). RSC Medicinal Chemistry, 13(8), 915-933. [Link]
Sources
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. patents.justia.com [patents.justia.com]
- 12. Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Orthogonal Protection in Piperazine Synthesis: A Comparative Analysis
The piperazine motif is a cornerstone in medicinal chemistry, lauded for its ability to impart favorable physicochemical properties to drug candidates. However, the inherent symmetry of the piperazine ring presents a formidable challenge to the synthetic chemist: the selective functionalization of its two nitrogen atoms, N1 and N4. To navigate this challenge, the strategic implementation of protecting groups is essential. This guide offers an in-depth, objective comparison of prevalent protecting groups for piperazine synthesis, substantiated by experimental data and detailed protocols. We will explore the nuances of each protecting group, enabling researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.
The Imperative of Orthogonal Protection
In the synthesis of complex, unsymmetrically substituted piperazine derivatives, an orthogonal protecting group strategy is paramount. This approach allows for the selective removal of one protecting group under a specific set of conditions that leave other protecting groups intact. The judicious choice of an orthogonal protecting group strategy is a critical determinant in the efficiency and success of a synthetic route. The most commonly employed protecting groups for piperazine are carbamate-based, each possessing a unique deprotection profile. The selection of a particular protecting group is dictated by its stability to various reaction conditions and the selectivity of its removal.
A Comparative Overview of Key Protecting Groups
The following sections will delve into the specifics of the most widely used protecting groups in piperazine synthesis: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and other notable alternatives.
tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common protecting group for amines due to its stability in a wide range of non-acidic conditions and its straightforward removal with strong acids.
Protection Mechanism and Rationale: The introduction of the Boc group is typically achieved by treating piperazine with di-tert-butyl dicarbonate (Boc₂O). To achieve mono-protection, the reaction stoichiometry is carefully controlled, often by using an excess of piperazine or by employing an acid-mediated protocol where one of the piperazine nitrogens is protonated and thus deactivated.
Deprotection Mechanism and Rationale: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and subsequent decarboxylation to liberate the free amine.
Experimental Protocols
Protocol 1: Mono-Boc Protection of Piperazine
-
Materials: Piperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine (2.0 equivalents) in DCM.
-
Slowly add a solution of (Boc)₂O (1.0 equivalent) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction for 20-24 hours.
-
Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction.
-
Typical Yield: ~83%
-
Protocol 2: High-Yield, Industrial-Scale Synthesis of N-Boc-Piperazine [1] This three-step synthesis from diethanolamine offers high yields and purity.
-
Procedure:
-
Chlorination: React diethanolamine with a chlorinating agent to produce di(2-chloroethyl)amine.[1]
-
Boc Protection: React the resulting di(2-chloroethyl)amine with Boc anhydride under neutral conditions to generate di(2-chloroethyl) carbamate.[1]
-
Cyclization: Cyclize the carbamate using ammonia to yield 1-Boc-piperazine.[1]
-
Protocol 3: Boc Deprotection using TFA in DCM
-
Materials: N-Boc protected piperazine derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add an excess of TFA (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃) and extract the product.
-
Visualization of Boc Protection and Deprotection
Caption: Workflow for Cbz protection and deprotection of piperazine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its lability under basic conditions, providing excellent orthogonality to acid-labile protecting groups like Boc. Protection Mechanism and Rationale: The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.
Deprotection Mechanism and Rationale: Deprotection is typically achieved using a solution of a secondary amine, such as piperidine, in an organic solvent like DMF. [3]The basic conditions facilitate a β-elimination mechanism to release the free amine.
Experimental Protocols
Protocol 6: N-Fmoc Protection of Piperazine
-
Materials: Piperazine, Fmoc-Cl, Sodium bicarbonate, Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve piperazine (2.0 equivalents) in a mixture of DCM and saturated aqueous sodium bicarbonate.
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.0 equivalent) in DCM dropwise.
-
Stir at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Protocol 7: Fmoc Deprotection using Piperidine [3]* Materials: N-Fmoc protected piperazine derivative, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and excess piperidine under high vacuum.
-
Visualization of Fmoc Protection and Deprotection
Caption: Workflow for Fmoc protection and deprotection of piperazine.
Advanced Orthogonal Protecting Groups
For more intricate synthetic strategies requiring multiple, distinct deprotection steps, a broader palette of protecting groups is necessary.
Allyloxycarbonyl (Alloc) Group
The Alloc group offers a unique deprotection pathway that is orthogonal to both acid- and base-labile groups.
Protection and Deprotection: The Alloc group is introduced using allyl chloroformate. Its removal is achieved under neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The Teoc group provides exceptional stability to a wide range of conditions and is cleaved under very specific circumstances.
Protection and Deprotection: The Teoc group is introduced using Teoc-OSu or a similar reagent. [4]Deprotection is effected by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which triggers a β-elimination. [4][5]
2-Nitrobenzenesulfonyl (Ns) Group
The Nosyl group is stable to acidic conditions and can be removed under mild, nucleophilic conditions.
Protection and Deprotection: The Ns group is introduced using 2-nitrobenzenesulfonyl chloride. Deprotection is achieved with a thiol, such as thiophenol, in the presence of a base like potassium carbonate. [6]
Quantitative Comparison of Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability | Typical Protection Yield | Typical Deprotection Yield |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis | 83% - >93.5% [2] | Generally high |
| Benzyloxycarbonyl | Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C) | Stable to acid and base | Good to high | Generally high |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF) [3] | Stable to acid and hydrogenolysis | Good to high | Generally high |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst and scavenger | Stable to acid and base | Good to high | 65% - 78% [5] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu | Fluoride source (e.g., TBAF) [4] | Stable to acid, base, and hydrogenolysis [4] | ~92% (for a similar reaction) | Generally high |
| 2-Nitrobenzenesulfonyl | Ns (Nosyl) | 2-Nitrobenzenesulfonyl chloride | Nucleophilic thiol and base [6] | Stable to acid | Good to high | Generally high |
Decision-Making Framework for Protecting Group Selection
The optimal choice of a protecting group strategy is highly dependent on the overall synthetic plan and the nature of the molecule being synthesized.
Caption: Decision tree for selecting a suitable protecting group strategy.
Conclusion
The selective functionalization of piperazine is a critical endeavor in modern drug discovery. A thorough understanding of the available protecting groups and their respective properties is indispensable for the rational design of efficient and robust synthetic routes. The Boc, Cbz, and Fmoc groups represent a powerful and largely orthogonal toolkit for the synthetic chemist. For syntheses demanding even greater orthogonality, Alloc, Teoc, and Ns protecting groups offer valuable alternatives with unique deprotection pathways. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can devise more efficient and robust synthetic routes to novel piperazine-based compounds.
References
-
Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5953. (URL: [Link])
-
1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. (2025). (URL: [Link])
- CN108033931B - Synthesis method of N-Boc piperazine - Google P
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. (URL: [Link])
-
Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. (URL: [Link])
-
Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599. (URL: [Link])
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143. (URL: [Link])
-
Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. (2023). (URL: [Link])
-
Alloc and Allyl Deprotection for Peptide Synthesis - pepresin. (URL: [Link])
-
Fukuyama Amine Synthesis. (2014). Chem-Station Int. Ed. (URL: [Link])
-
Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. (2002). Tetrahedron Letters, 43(45), 8139-8142. (URL: [Link])
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2007). Tetrahedron Letters, 48(24), 4239-4242. (URL: [Link])
-
1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). (URL: [Link])
-
Alloc Protecting Group Removal Protocol. (URL: [Link])
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (URL: [Link])
-
Teoc Protecting Group. (2019). Chem-Station Int. Ed. (URL: [Link])
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. (URL: [Link])
-
Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. (2016). Synthetic Communications, 46(13), 1116-1122. (URL: [Link])
-
An orthogonal protection strategy for the synthesis of 2-substituted piperazines. (2007). Tetrahedron Letters, 48(24), 4239-4242. (URL: [Link])
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2013). Organic & Biomolecular Chemistry, 11(30), 4945-4950. (URL: [Link])
-
Methods for Removing the Fmoc Group. (2001). Fmoc Solid Phase Peptide Synthesis: A Practical Approach, 69-86. (URL: [Link])
-
The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. (2013). Molecules, 18(11), 14096-14115. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(18), 6608. (URL: [Link])
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents. (2015). Angewandte Chemie International Edition, 54(44), 13028-13032. (URL: [Link])
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2011). Energy Procedia, 4, 1578-1585. (URL: [Link])
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2011). Industrial & Engineering Chemistry Research, 50(15), 9275-9285. (URL: [Link])
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). International Journal of Molecular Sciences, 22(16), 8758. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Synthesis of 2,2-Dimethylpiperazine Analogs: A Validated Synthetic Route
For correspondence:
Abstract
The 2,2-dimethylpiperazine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. Its gem-dimethyl substitution provides steric hindrance that can enhance metabolic stability and modulate receptor binding. The efficient construction of a library of 2,2-dimethylpiperazine analogs is therefore of significant interest to drug discovery and development professionals. This guide provides a comprehensive validation of a versatile synthetic route for preparing a diverse library of N-substituted 2,2-dimethylpiperazine analogs. We present a comparative analysis of different synthetic strategies for the core scaffold, followed by detailed, validated protocols for N-functionalization, purification, and characterization. This guide is intended to be a practical resource for researchers, providing the necessary experimental details and supporting data to accelerate their research programs.
Introduction
Piperazine and its derivatives are among the most common heterocyclic scaffolds found in FDA-approved drugs. The introduction of a gem-dimethyl group at the C2 position offers a strategic modification to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on the validation of a robust and scalable synthetic route to a library of 2,2-dimethylpiperazine analogs, providing a comparative analysis of synthetic methodologies and detailed experimental protocols.
Comparative Analysis of Synthetic Routes for the 2,2-Dimethylpiperazine Core
The efficient synthesis of the 2,2-dimethylpiperazine core is the cornerstone of any library synthesis. We have evaluated two primary synthetic routes, assessing them on criteria such as yield, scalability, and availability of starting materials.
Route 1: Reduction of 3,3-Dimethylpiperazin-2-one
This is a widely applicable and reliable method for the synthesis of the 2,2-dimethylpiperazine core. The key intermediate, 3,3-dimethylpiperazin-2-one, can be synthesized from readily available starting materials.
-
Synthesis of 3,3-Dimethylpiperazin-2-one: This intermediate can be prepared via a multi-step sequence starting from 2-amino-2-methyl-1-propanol.[1]
-
Reduction to 2,2-Dimethylpiperazine: The reduction of the lactam is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).
Route 2: Cyclization of 2-Methyl-1,2-propanediamine Derivatives
An alternative approach involves the cyclization of a suitably functionalized 2-methyl-1,2-propanediamine derivative. This method offers the potential for a more convergent synthesis. 2-Methyl-1,2-propanediamine can be synthesized from 2-amino-2-methyl-1-propanol via catalytic amination.[1]
-
Cyclization Strategy: The diamine can be reacted with a dielectrophile, such as a dihaloalkane or a protected diol, to form the piperazine ring.
| Parameter | Route 1: Reduction of Lactam | Route 2: Cyclization of Diamine |
| Starting Materials | 2-Amino-2-methyl-1-propanol | 2-Amino-2-methyl-1-propanol |
| Key Intermediate | 3,3-Dimethylpiperazin-2-one | 2-Methyl-1,2-propanediamine |
| Key Transformation | Lactam Reduction (e.g., LiAlH₄) | Cyclization with a dielectrophile |
| Advantages | Generally high-yielding and reliable. | Potentially more convergent. |
| Disadvantages | Requires a potent reducing agent. | May require optimization of cyclization conditions. |
| Scalability | Good | Moderate to Good |
dot
Caption: Comparison of two synthetic routes to the 2,2-dimethylpiperazine core.
Validated Synthetic Route for a Library of 2,2-Dimethylpiperazine Analogs
Based on our comparative analysis, we have validated a robust and versatile synthetic route commencing with the reduction of 3,3-dimethylpiperazin-2-one, followed by diverse N-functionalization reactions to generate a library of analogs.
dot
Caption: Validated workflow for the synthesis of a 2,2-dimethylpiperazine analog library.
Experimental Protocols
Synthesis of 2,2-Dimethylpiperazine
Materials:
-
3,3-Dimethylpiperazin-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous THF under a nitrogen atmosphere, add 3,3-dimethylpiperazin-2-one (1.0 eq.) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2,2-dimethylpiperazine as a solid.
General Procedure for N-Alkylation of 2,2-Dimethylpiperazine
Materials:
-
2,2-Dimethylpiperazine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 2,2-dimethylpiperazine (1.0 eq.) in acetonitrile, add K₂CO₃ (2.5 eq.) and the alkyl halide (1.1 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for N-Acylation of 2,2-Dimethylpiperazine
Materials:
-
2,2-Dimethylpiperazine
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2,2-dimethylpiperazine (1.0 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C, add the acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for N-Arylation via Buchwald-Hartwig Amination
Materials:
-
2,2-Dimethylpiperazine
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Pd₂(dba)₃ (palladium catalyst)
-
XPhos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, combine the aryl halide (1.0 eq.), 2,2-dimethylpiperazine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.) in a reaction vessel.
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.[2][3][4][5][6][7]
Purification and Characterization
Purification of the synthesized 2,2-dimethylpiperazine analogs is typically achieved by flash column chromatography on silica gel.[8][9][10] The polarity of the eluent system should be optimized based on the specific analog. For basic analogs, the silica gel can be pre-treated with a small amount of triethylamine to prevent streaking.
Characterization of the final products is performed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy:
¹H and ¹³C NMR spectra are essential for confirming the structure and purity of the synthesized analogs. The presence of the gem-dimethyl group at the C2 position gives a characteristic singlet in the ¹H NMR spectrum, typically around 1.0-1.2 ppm. The chemical shifts of the piperazine ring protons and the substituents on the nitrogen atoms will vary depending on the specific analog. In N-acylated piperazines, broadening or duplication of signals for the piperazine ring protons may be observed due to restricted rotation around the amide C-N bond.[11][12][13][14]
Example NMR Data:
-
N,N'-Dimethylpiperazine: The ¹H NMR spectrum shows a singlet for the methyl protons and a singlet for the piperazine ring protons.[15]
-
1-Benzylpiperazine: The ¹H NMR spectrum displays signals for the benzyl group protons in the aromatic region and a singlet for the benzylic methylene protons, in addition to the signals for the piperazine ring protons.[16]
-
1-Acetylpiperazine: The ¹H NMR spectrum shows a singlet for the acetyl methyl group and distinct signals for the two sets of piperazine ring protons adjacent to the acetylated and non-acetylated nitrogen atoms.[17]
Conclusion
This guide has presented a validated and versatile synthetic route for the preparation of a library of 2,2-dimethylpiperazine analogs. By providing a comparative analysis of core synthesis strategies and detailed, step-by-step protocols for N-functionalization, we aim to empower researchers in medicinal chemistry and drug discovery to efficiently access this important class of compounds. The experimental data and characterization guidance included herein should serve as a valuable resource for the successful synthesis and validation of novel 2,2-dimethylpiperazine derivatives.
References
-
Buchwald-Hartwig amination. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. 2018.
- Technical Support Center: Characterization of Substituted Piperazines. Benchchem.
- c6cy02413k1.pdf. The Royal Society of Chemistry.
- Synthesis of Piperazin-2-ones. Thieme Chemistry.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. 2018.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science Publisher.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. 2018.
- Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and...
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. 2016.
- 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum. ChemicalBook.
- optimizing reaction conditions for N-aryl
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Benchchem.
- Synthesis of 3,3-dimethylpiperidine. PrepChem.com.
- Method for the preparation of piperazine and its derivatives.
- Synthesis of piperazines. Organic Chemistry Portal.
- 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum. ChemicalBook.
- 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum. ChemicalBook.
- Application Notes and Protocols for N-aryl
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- 2,2-Dimethyl-piperazine. Chem-Impex.
- Synthesis of substituted N-heterocycles by N-aryl
- Total Synthesis of Complex Diketopiperazine Alkaloids. PMC.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. MIT Open Access Articles.
- (2S,5R)-2-benzyl-1,5-dimethylpiperazine. PubChem.
- Method for synthesizing 2-methyl-1,2-propane diamine.
- Lithiation and electrophilic substitution of dimethyl triazones. DSpace@MIT.
- Lithiation and electrophilic substitution of dimethyl triazones.
- Metalloamination/Cyclization of Zinc(II) Amides Derived from N,N-Dimethylhydrazinoalkenes—Applications for the Direct C-SP 2 Functionalization of Aryl and Vinyl Electrophiles. MDPI.
Sources
- 1. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum [chemicalbook.com]
- 16. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]
- 17. 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum [chemicalbook.com]
The Analytical Triad: A Guide to Cross-Referencing NMR, HPLC, and GC-MS for Robust Product Validation
In the rigorous landscape of pharmaceutical and chemical product development, the unambiguous validation of a product's identity, purity, potency, and safety is paramount. Relying on a single analytical technique, no matter how powerful, presents an incomplete picture and inherent risks. True scientific confidence is achieved through the strategic integration of orthogonal and complementary analytical methods. This guide provides an in-depth exploration of how to cross-reference data from three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is intended for researchers, scientists, and drug development professionals, offering a framework for building a self-validating system of analytical data that ensures product quality and regulatory compliance. We will delve into the causality behind experimental choices, provide detailed protocols, and illustrate the synergistic workflow that transforms disparate data points into a cohesive and irrefutable product validation package.
The Philosophy of Orthogonal Validation: Beyond a Single Data Point
The principle of orthogonal validation lies in utilizing multiple, independent analytical techniques that rely on fundamentally different physicochemical principles to measure the same attributes of a substance.[1] This approach significantly reduces the probability of method-specific bias and enhances the overall reliability of the analytical results.[2] For instance, while HPLC separates components based on their partitioning between a stationary and mobile phase, NMR provides detailed structural information based on the magnetic properties of atomic nuclei. By cross-referencing these diverse datasets, we create a multi-dimensional view of the product, ensuring a more comprehensive and trustworthy assessment.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), advocate for the use of orthogonal methods in analytical procedure validation to ensure data reliability and product quality.[1]
The Analytical Arsenal: A Comparative Overview
A synergistic approach to product validation leverages the unique strengths of NMR, HPLC, and GC-MS. Each technique provides a distinct yet complementary piece of the analytical puzzle.
| Parameter | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Function | Structural elucidation, identification, and quantification (qNMR) of all proton-containing molecules. | Separation, quantification, and isolation of non-volatile and thermally labile compounds. | Separation, identification, and quantification of volatile and semi-volatile compounds. |
| Strengths | - Absolute structural confirmation- Non-destructive- Inherently quantitative (qNMR) without the need for identical reference standards- Provides information on all proton-containing components simultaneously | - High sensitivity and resolution- Robust and reproducible for quantitative analysis- Widely applicable for purity and impurity profiling- Preparative capabilities for impurity isolation | - Excellent separation efficiency for volatile compounds- High sensitivity and specificity of MS detection- Definitive identification through mass spectral libraries- Gold standard for residual solvent analysis |
| Limitations | - Relatively lower sensitivity compared to other methods- Complex spectra for large molecules or mixtures- High initial instrument cost | - Requires reference standards for quantification- Potential for co-elution of impurities- Not suitable for volatile compounds | - Limited to thermally stable and volatile compounds- Potential for sample degradation at high temperatures- Derivatization may be required for non-volatile compounds |
A Synergistic Workflow for Comprehensive Product Validation
The true power of this analytical triad is realized through a structured, integrated workflow. This process ensures that the data from each technique informs and validates the others, leading to a comprehensive and robust product profile.
Caption: Integrated workflow for product validation using NMR, HPLC, and GC-MS.
Part 1: Structural Elucidation and Identity Confirmation with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing unambiguous confirmation of a molecule's identity.[3][4] It is a non-destructive technique that offers detailed information about the chemical environment, stereochemistry, and molecular interactions.[4]
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to unequivocally determine the molecular structure. A standard suite of experiments provides a comprehensive structural fingerprint:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the complete assembly of the molecular structure.
Experimental Protocol: Structural Confirmation of a Small Molecule API
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Active Pharmaceutical Ingredient (API).
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6 mL in a clean, dry NMR tube. The choice of solvent is crucial to ensure complete dissolution and minimal interference with the analyte signals.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
-
-
Instrument Setup and Data Acquisition:
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a validated NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure proper shimming of the magnetic field to obtain high-resolution spectra.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) for each experiment to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure.
-
-
Cross-Referencing with Expected Structure:
-
Compare the experimentally determined structure with the expected chemical structure of the API.
-
Any discrepancies must be thoroughly investigated and may indicate the presence of an incorrect compound or significant impurities.
-
Part 2: Purity, Assay, and Impurity Profiling with HPLC
High-Performance Liquid Chromatography (HPLC) is a workhorse in the pharmaceutical industry for determining the purity and assay of drug substances and products.[5] Its high sensitivity and resolving power make it ideal for separating the main component from process-related impurities and degradation products.[6][7]
Causality Behind Experimental Choices in HPLC
The development of a robust HPLC method is guided by the need to achieve adequate separation of all potential impurities from the main peak and from each other. Key considerations include:
-
Column Chemistry: The choice of stationary phase (e.g., C18, C8) is critical for achieving the desired selectivity.
-
Mobile Phase Composition: The solvent system (e.g., acetonitrile, methanol, water) and pH are optimized to control the retention and resolution of the analytes.
-
Detection Wavelength: The UV detector wavelength is selected to maximize the response of the API and its impurities.
Experimental Protocol: HPLC Purity and Assay Determination
-
Method Development and Validation:
-
Develop a stability-indicating HPLC method capable of separating the API from its known impurities and degradation products. This often involves forced degradation studies to generate potential degradants.
-
Validate the method according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8][9][10]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the API reference standard of known purity.
-
Prepare a sample solution of the test article at the same concentration as the standard solution.
-
Use a validated diluent that ensures the stability of the analyte during the analysis.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions in replicate.
-
Integrate the peak areas of the API and all impurities in the chromatograms.
-
-
Calculations:
-
Purity (%): Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Assay (%): Compare the peak area of the API in the sample to the peak area of the API in the reference standard of known purity.
-
Cross-Referencing HPLC Data with qNMR for Assay Verification
Quantitative NMR (qNMR) serves as an excellent orthogonal technique for assay determination.[2][11] Unlike HPLC, qNMR is a primary analytical method that does not require a reference standard of the same compound for quantification.[3][12]
Caption: Orthogonal validation of assay by comparing HPLC and qNMR results.
By comparing the assay value obtained from HPLC with that from qNMR, a high degree of confidence in the product's potency can be established. Discrepancies between the two methods may indicate issues with the reference standard purity, the presence of non-chromophoric impurities, or errors in the analytical procedure.
Part 3: Identification and Quantification of Volatile Impurities with GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds, making it indispensable for the determination of residual solvents and other volatile impurities in pharmaceutical products.[11][13] The coupling of a gas chromatograph with a mass spectrometer provides both high-resolution separation and definitive identification of the eluted components.
Causality Behind Experimental Choices in GC-MS
The primary goal of the GC-MS method is to separate and identify all potential volatile impurities at levels that comply with regulatory limits (e.g., ICH Q3C). Key experimental considerations include:
-
Sample Introduction: Headspace sampling is often preferred to minimize matrix effects and protect the GC system from non-volatile sample components.
-
GC Column: The choice of a capillary column with an appropriate stationary phase is crucial for resolving a wide range of solvents.
-
MS Detection: Mass spectrometry provides highly specific detection and allows for the identification of unknown peaks by comparing their mass spectra to library databases.
Experimental Protocol: Residual Solvent Analysis by Headspace GC-MS
-
Method Development and Validation:
-
Develop a headspace GC-MS method capable of separating and quantifying all potential residual solvents from the manufacturing process.
-
Validate the method according to ICH guidelines, paying close attention to specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution containing all potential residual solvents at known concentrations.
-
Prepare a series of calibration standards by spiking the stock solution into a suitable diluent (e.g., dimethyl sulfoxide).
-
Prepare the sample by dissolving a known amount of the product in the diluent.
-
-
GC-MS Analysis:
-
Place the prepared standard and sample vials into the headspace autosampler.
-
The headspace autosampler heats the vials to a specific temperature, allowing the volatile solvents to partition into the gas phase.
-
An aliquot of the headspace is automatically injected into the GC-MS system.
-
-
Data Analysis and Quantification:
-
Identify the residual solvents in the sample by comparing their retention times and mass spectra to those of the reference standards.
-
Quantify the amount of each residual solvent using the calibration curve generated from the standard solutions.
-
Part 4: The Power of Integration: A Case Study in Impurity Elucidation
The true synergy of this analytical triad is most evident in the challenging task of identifying and characterizing unknown impurities.
Scenario: An unknown impurity is detected during the HPLC analysis of a new drug substance.
-
HPLC-MS Analysis: The first step is to obtain the mass of the impurity using LC-MS. This provides the molecular weight and potentially the elemental composition if high-resolution mass spectrometry is used.
-
Isolation of the Impurity: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC.
-
NMR Analysis of the Isolated Impurity: The isolated impurity is then subjected to a full suite of NMR experiments (¹H, ¹³C, 2D NMR) to determine its complete chemical structure.[13][14][15]
-
GC-MS for Volatile Fragments: If the impurity is suspected to have volatile components or to have formed from a volatile precursor, GC-MS analysis of the drug substance can provide additional clues.
By combining the molecular weight information from MS with the detailed structural connectivity from NMR, the definitive structure of the unknown impurity can be elucidated.[10][16] This integrated approach is crucial for understanding the impurity's origin, assessing its potential toxicity, and implementing control strategies in the manufacturing process.
Data Integrity: The Foundation of Trustworthy Validation
Throughout the entire validation process, maintaining the integrity of the analytical data is of utmost importance. The ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, and Available) provide a framework for ensuring data integrity in both paper-based and electronic records.[12][17] Adherence to these principles is a regulatory expectation and is essential for building a trustworthy and defensible product validation package.[18]
Conclusion
The cross-referencing of analytical data from NMR, HPLC, and GC-MS provides a robust and scientifically sound approach to product validation. By leveraging the orthogonal and complementary nature of these techniques, researchers and drug developers can build a comprehensive and self-validating data package that ensures product quality, safety, and efficacy. This integrated workflow not only satisfies regulatory requirements but also fosters a deeper understanding of the product and its manufacturing process, ultimately leading to the delivery of high-quality medicines to patients.
References
-
Almac Group. (n.d.). Quantitative NMR (QNMR) as an Alternative to HPLC. Almac Group. Retrieved from [Link]
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Retrieved from [Link]
-
Li, Y., Zhao, L., Su, X., Chen, X., Bi, K., & Chen, X. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. [Link]
- Reddy, G. S., Kumar, B. P., & Reddy, P. P. (2010). Separation, identification and structural elucidation of a new impurity in the drug substance of amlodipine maleate using LC-MS/MS, NMR and IR.
- Ryan, T. W. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection.
-
Analitika Expo. (n.d.). Data Integrity in Laboratories: Accuracy & Compliance. Analitika Expo. Retrieved from [Link]
-
ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
-
Klick, S., & Skibsted, E. (2008). The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 282–287. [Link]
-
ResolveMass. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. Retrieved from [Link]
-
Malz, F., & Jancke, H. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8565–8571. [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]
-
Dong, M. W. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
- Vignaduzzo, S. E., & Kaufman, T. S. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Current Pharmaceutical Analysis, 9(1), 2-30.
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Retrieved from [Link]
-
Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
- Reddy, G. S., Kumar, B. P., & Reddy, P. P. (2010). Separation, identification and structural elucidation of a new impurity in the drug substance of amlodipine maleate using LC-MS/MS, NMR and IR.
- Hoogmartens, J., & Adams, E. (2004). Validation of orthogonal RP-HPLC systems for method development using different drug impurity profiles. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 519-528.
-
Chromperfect. (2020, June 21). Chromatography Peak Detection and Integration for HPLC & GC analysis [Video]. YouTube. Retrieved from [Link]
-
Dong, M. W. (2019, March 14). Points to Consider in Quality Control Method Validation and Transfer. BioPharm International. Retrieved from [Link]
- Lee, H. S., Kang, J. S., & Lee, J. Y. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 557-562.
- Kovacs, Z., & Guttman, A. (2012). Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 1-9.
-
Kou, D., & Chang, L. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. Retrieved from [Link]
-
Lachman Consultants. (2023, December 11). Manual Integration of Chromatographic Data. Lachman Consultants. Retrieved from [Link]
-
Singh, S. (2025, November 10). Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective. Jaano & Seekho. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. almacgroup.com [almacgroup.com]
- 4. veeprho.com [veeprho.com]
- 5. enovatia.com [enovatia.com]
- 6. m.youtube.com [m.youtube.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. rroij.com [rroij.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. mournetrainingservices.com [mournetrainingservices.com]
A Comparative Guide to the Performance of Novel Piperazine-Based Organocatalysts in Asymmetric Michael Additions
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust catalytic systems is a perpetual endeavor. The piperazine scaffold, a privileged motif in medicinal chemistry, is now demonstrating significant promise in the realm of asymmetric organocatalysis.[1] This guide provides a comprehensive performance benchmark of a new-generation chiral piperazine-based organocatalyst against well-established alternatives in the asymmetric Michael addition, a cornerstone of stereoselective carbon-carbon bond formation.[2]
This document is structured to provide not just comparative data, but also a deep dive into the causality behind the experimental design and the mechanistic underpinnings that govern catalyst performance. Our objective is to equip you with the technical insights necessary to evaluate and potentially integrate these novel catalytic systems into your synthetic programs.
The Strategic Choice of a Benchmark Reaction: Asymmetric Michael Addition
To provide a meaningful comparison, we have selected the asymmetric Michael addition of a ketone to a nitroalkene as our benchmark reaction. This transformation is of paramount importance in synthetic chemistry for several reasons:
-
Fundamental C-C Bond Formation: It provides a powerful method for constructing chiral molecules from readily available starting materials.[2]
-
Prevalence in Organocatalysis: It is a widely studied and well-understood reaction, making it an ideal platform for evaluating the efficacy of new catalysts.[3]
-
Synthetic Utility of Products: The resulting γ-nitro carbonyl compounds are versatile synthetic intermediates that can be transformed into a variety of valuable chiral building blocks, such as γ-amino acids and substituted pyrrolidines.[4]
Our model reaction for this guide is the addition of cyclohexanone to trans-β-nitrostyrene.
The Contenders: A New Piperazine Catalyst vs. Established Alternatives
To establish a robust benchmark, we compare the performance of our novel chiral piperazine catalyst, (2S,5S)-2,5-dibenzylpiperazine , against two of the most widely recognized and effective classes of organocatalysts for this transformation:
-
L-Proline: A simple, naturally occurring amino acid that is a foundational organocatalyst operating via enamine catalysis.[3][5]
-
Cinchona Alkaloid-Derived Thiourea: A bifunctional catalyst that activates the nucleophile and electrophile through hydrogen bonding and Brønsted base catalysis, respectively.[4]
Experimental Design and Protocols
Scientific integrity demands that any comparative study be built upon a foundation of meticulously designed and reproducible experimental protocols. The following sections detail the step-by-step methodologies for conducting the asymmetric Michael addition with each of the three catalysts.
General Experimental Workflow
The overall workflow for screening and comparing the performance of the catalysts is depicted below. This systematic approach ensures consistency and allows for a direct and fair comparison of the results.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. videleaf.com [videleaf.com]
- 4. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of Chiral 2,2-Dimethylpiperazine Derivatives
Introduction: The Imperative of Stereochemical Purity in Drug Development
In the landscape of modern pharmacology, the three-dimensional structure of a molecule is not a trivial detail—it is a critical determinant of its biological activity. For chiral molecules, such as the 2,2-dimethylpiperazine derivatives that form the backbone of numerous active pharmaceutical ingredients (APIs), this principle is paramount. Enantiomers, the non-superimposable mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The tragic history of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of why regulatory agencies worldwide mandate the rigorous characterization and control of stereochemical purity.
For researchers and drug development professionals working with chiral 2,2-dimethylpiperazine derivatives, selecting the appropriate analytical method to assess stereochemical purity is a decision with profound implications for safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of the three principal techniques employed in the field: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents. Our objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to select and implement the most robust and reliable method for your specific application.
Chromatographic Techniques: The Gold Standard for Enantiomeric Quantification
Chromatographic methods are the workhorses of chiral analysis, offering direct separation and quantification of enantiomers. The choice between HPLC and SFC often hinges on considerations of speed, solvent consumption, and throughput.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and universally established technique for separating enantiomers.[1] Its efficacy lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column.
The Principle of Chiral Recognition: The CSP's unique spatial arrangement of functional groups allows for differential interactions with the enantiomers of the analyte.[1] These transient diastereomeric complexes have different binding energies, causing one enantiomer to be retained longer on the column than the other, resulting in their separation. For piperazine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have proven highly effective due to their broad applicability and multiple interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions.
Experimental Protocol: Chiral HPLC Analysis
-
Column and Mobile Phase Selection:
-
Column: Select a suitable polysaccharide-based CSP. A column such as the Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) is an excellent starting point for piperazine derivatives.[2]
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Ethanol or Isopropanol) with a small amount of an amine modifier (e.g., Diethylamine, DEA) to improve peak shape and reduce tailing. A starting condition could be n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v).[2][3]
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic 2,2-dimethylpiperazine derivative in the mobile phase at approximately 1 mg/mL.
-
Dilute this stock to a working concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to prevent column blockage.
-
-
Instrumentation and Analysis:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C to ensure reproducible retention times.[2]
-
Injection Volume: 10 µL.
-
Detection: UV detection at a suitable wavelength (e.g., 205-230 nm), as piperazine derivatives may lack a strong chromophore.[4]
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability:
-
Before sample analysis, perform a system suitability test by injecting the racemic standard. The critical parameters are resolution (baseline separation of the two enantiomer peaks), sensitivity (signal-to-noise ratio), and injector precision.[1]
-
Data Interpretation: The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers in the chromatogram: % ee = |(A1 - A2) / (A1 + A2)| x 100
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has rapidly emerged as a powerful alternative to HPLC, particularly for chiral separations. It is often considered a "green" technology due to its reduced reliance on organic solvents.[5]
The Principle of SFC: SFC utilizes a mobile phase, typically carbon dioxide (CO₂), heated and pressurized above its critical point (31.1 °C and 73.8 bar).[6] In this supercritical state, CO₂ exhibits properties of both a liquid and a gas, notably low viscosity and high diffusivity.[7] These properties allow for the use of higher flow rates and longer columns without generating excessive backpressure, leading to significantly faster and more efficient separations compared to HPLC.[6][7] Organic modifiers (co-solvents) like methanol are added to the CO₂ to modulate solvent strength and analyte solubility.[6] The separation mechanism on the CSP is analogous to that in normal-phase HPLC.
Experimental Protocol: Chiral SFC Analysis
-
Column and Mobile Phase Selection:
-
Column: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[]
-
Mobile Phase: A gradient of CO₂ and a co-solvent (e.g., Methanol) is typically used. For example, a gradient from 5% to 40% methanol over 5 minutes. Additives are often unnecessary, but a small amount of DEA can be used for basic compounds if peak shape is poor.[9][10]
-
-
Sample Preparation:
-
Dissolve the sample in an alcohol-based solvent (e.g., methanol or ethanol) at a concentration of ~1 mg/mL. The mobile phase at the initial gradient conditions can also be used.
-
Filter the solution through a 0.45 µm filter.
-
-
Instrumentation and Analysis:
-
Flow Rate: 3.0-4.0 mL/min.
-
Outlet Pressure: Maintain a constant backpressure (e.g., 150 bar) using an automated back pressure regulator (ABPR).
-
Column Temperature: 40 °C.
-
Detection: UV-PDA detector.
-
Workflow for Chiral SFC Screening
Caption: High-throughput Chiral SFC Method Development Workflow.
Head-to-Head Comparison: HPLC vs. SFC
The choice between HPLC and SFC is application-dependent. SFC's primary advantages are speed and reduced environmental impact, making it ideal for high-throughput screening and preparative-scale purification.[7][][11] HPLC remains a highly robust, accessible, and well-understood technique suitable for any analytical laboratory.
Table 1: Quantitative Performance Comparison of Chiral HPLC vs. SFC
| Feature | Chiral HPLC | Chiral SFC | Rationale & Causality |
| Typical Analysis Time | 10 - 30 minutes | 2 - 8 minutes | The low viscosity of supercritical CO₂ allows for 3-5 times higher flow rates, drastically reducing run times.[7] |
| Organic Solvent Consumption | High | Low (80-95% reduction) | CO₂ replaces the bulk of the organic mobile phase (e.g., hexane), making SFC a "greener" technique.[5] |
| Column Equilibration Time | 20 - 40 minutes | < 5 minutes | The low viscosity and high diffusivity of the SFC mobile phase lead to very rapid column equilibration between runs.[5] |
| Separation Efficiency | Good to Excellent | Excellent | Higher diffusion rates in SFC lead to faster mass transfer, resulting in sharper peaks and higher column efficiency.[7] |
| Throughput | Moderate | High | The combination of fast analysis and equilibration times makes SFC superior for screening large numbers of samples. |
| Instrumentation Cost | Lower | Higher | SFC systems require specialized pumps and back-pressure regulators to handle supercritical fluids. |
NMR Spectroscopy: A Powerful Tool for Absolute Configuration and Orthogonal Verification
While chromatography excels at quantification, NMR spectroscopy, when paired with a Chiral Derivatizing Agent (CDA), offers an orthogonal method for purity assessment and is uniquely capable of determining the absolute configuration of the chiral center.
The Principle of Diastereomeric Resolution by NMR: Enantiomers are isochronous in a standard (achiral) NMR solvent, meaning they produce identical spectra. A CDA is an enantiomerically pure compound that reacts covalently with the chiral analyte. For a racemic analyte containing (R)- and (S)-enantiomers, reaction with a single enantiomer of a CDA, for example (R)-CDA, produces a mixture of (R,R) and (S,R) diastereomers. Unlike enantiomers, diastereomers have different physical properties and, crucially, distinct NMR spectra. This allows for the differentiation and quantification of the original enantiomers.
Mosher's Acid Analysis for Chiral Amines: For chiral amines like 2,2-dimethylpiperazine derivatives, the classic and highly reliable CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[12] It is typically used as its more reactive acid chloride form. The reaction forms stable Mosher's amides.[12][13]
Experimental Protocol: Mosher's Amide Analysis
-
Reaction Setup (Two separate reactions are required):
-
Tube A: To ~2-3 mg of the chiral amine in an NMR tube, add a suitable deuterated solvent (e.g., 0.5 mL CDCl₃) and a slight excess (1.1 eq) of (R)-(-)-Mosher's acid chloride.
-
Tube B: Repeat the procedure in a separate NMR tube using (S)-(+)-Mosher's acid chloride.
-
A non-nucleophilic base (e.g., pyridine or triethylamine) may be added to scavenge the HCl byproduct. The reaction is typically complete within minutes at room temperature.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR and/or ¹⁹F NMR spectra for both diastereomeric mixtures. ¹⁹F NMR is often preferred as the spectra are simpler, with the trifluoromethyl (-CF₃) group providing a single, well-resolved signal for each diastereomer in an otherwise clean spectral region.[14]
-
Data Interpretation:
-
Enantiomeric Purity: In the ¹⁹F NMR spectrum of the mixture from Tube A, two singlets will appear, corresponding to the (R,R) and (S,R) diastereomers. The ratio of the integrals of these two peaks directly reflects the enantiomeric ratio of the starting amine.
-
Absolute Configuration: The true power of Mosher's method lies in comparing the ¹H NMR spectra from Tube A and Tube B. Due to anisotropic effects from the phenyl ring of the MTPA moiety, protons on one side of the molecule in the (R,R) diastereomer will be shielded (shifted upfield) while those in the (S,R) diastereomer will be deshielded (shifted downfield). By systematically calculating the chemical shift differences (Δδ = δS - δR) for protons near the chiral center, one can construct a model that elucidates the absolute configuration.[13]
Workflow for Mosher's Acid Analysis
Caption: Workflow for determining purity and absolute configuration using Mosher's acid.
Method Validation and Final Recommendations
Regardless of the chosen technique, the analytical method must be thoroughly validated according to ICH guidelines to ensure its suitability for its intended purpose.[1] Validation demonstrates that the method is specific, precise, accurate, linear, and robust.[1][15] For ensuring the highest level of data integrity, employing two orthogonal techniques—such as chiral SFC for routine quantification and NMR with a CDA for initial confirmation of absolute configuration and as a secondary check—is considered best practice in the pharmaceutical industry.
Table 2: Decision Matrix for Selecting an Analytical Technique
| Analytical Goal | Primary Recommendation | Secondary/Confirmatory Method | Justification |
| High-Throughput Screening / Routine QC | Chiral SFC | Chiral HPLC | SFC offers unmatched speed and low solvent consumption, ideal for routine analysis of many samples.[7][11] |
| Accurate Quantification (Lower Throughput) | Chiral HPLC | Chiral SFC | HPLC is a highly robust, reliable, and widely available technique for precise quantification.[1] |
| Determination of Absolute Configuration | NMR with CDA | Single Crystal X-ray Diffraction | Mosher's acid analysis is the definitive NMR method for assigning absolute configuration to chiral amines.[13][16] |
| Analysis without a Reference Standard | NMR with CDA | N/A | NMR allows for the direct observation and quantification of diastereomers formed in situ, bypassing the need for an isolated sample of the minor enantiomer. |
References
-
Wrezel, P., Chion, I., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
-
Whiting, M., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
-
Bull, J. A., et al. (2008). Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. The Journal of Organic Chemistry. [Link]
-
Bull, J. A., et al. (2008). Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. The Journal of Organic Chemistry. [Link]
-
Wenzel, T. J., et al. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality. [Link]
-
Allen, D. A., et al. (2014). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
-
Regalado, E. L., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A. [Link]
-
Ali, I., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Analytical Letters. [Link]
-
Ali, I., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. [Link]
-
James, T. D., et al. (2020). NMR derivatization protocol for chiral recognition of racemic primary amines. ResearchGate. [Link]
-
Mosher, H. S., et al. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry. [Link]
-
Wrezel, P., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [Link]
-
Seco, J. M., et al. (2004). Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
-
Thakur, G. A., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]
-
Reddy, G. S., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kumar, A., et al. (2013). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. [Link]
-
UNODC (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Thakur, G. A., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]
-
Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society Au. [Link]
-
Al-Sammarraie, E. (2018). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Reddy, B., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
-
Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. [Link]
-
D'Aco, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
Palanimuthu, D., et al. (2016). Stereoselective Synthesis of a Novel Chiral Piperazine. ResearchGate. [Link]
-
Wang, D., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
-
Wiese, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry. [Link]
-
Mangelings, D., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]
-
Wu, D. R., et al. (2017). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Chromatography A. [Link]
-
Wu, D. R., et al. (2017). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. ResearchGate. [Link]
-
L-R., et al. (1998). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Liu, Y., et al. (2013). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]
-
Selvita (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita Resources. [Link]
-
Wiese, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]
-
Chen, Q., et al. (2023). Determination of Enantiomeric Excess by Optofluidic Microlaser near Exceptional Point. Advanced Materials. [Link]
-
Awad, A., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
-
Wang, Y., et al. (2020). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. Se Pu. [Link]
-
In-Seob, L., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. jocpr.com [jocpr.com]
- 3. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. selvita.com [selvita.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 9. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Mosher's acid - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Benzyl 2,2-dimethylpiperazine-1-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. Benzyl 2,2-dimethylpiperazine-1-carboxylate, a key building block in many synthetic pathways, requires careful management from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, empowering you to manage your chemical waste with confidence and scientific integrity.
Understanding the Hazard Profile
Based on the available data for its isomer, this compound should be handled as a substance that is:
-
Harmful if swallowed: Acute oral toxicity is a primary concern.[1]
-
A skin and eye irritant: Direct contact can cause significant irritation.[1]
-
A potential respiratory irritant: Inhalation of dust or vapors may lead to respiratory discomfort.[1]
This information dictates the minimum personal protective equipment (PPE) required and informs the subsequent disposal strategy.
Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | Recommended PPE |
| Acute Toxicity (Oral) | Standard laboratory attire (lab coat, closed-toe shoes). |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile). |
| Eye Irritation | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | Use in a well-ventilated area or a chemical fume hood. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement under regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The following workflow provides a clear, actionable plan for compliant disposal.
Experimental Protocol: Waste Segregation and Collection
-
Initial Assessment: Before beginning any experiment, identify all potential waste streams that will be generated, including pure compound, contaminated consumables, and solutions.
-
Waste Container Selection: Choose a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.
-
Labeling: The waste label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The accumulation start date.
-
-
Segregation:
-
Solid Waste: Collect unreacted this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in the designated solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible chemicals.
Disposal Decision Framework
The following diagram illustrates the decision-making process for the disposal of this compound, from initial waste generation to final removal by a licensed disposal service.
Caption: Disposal workflow for this compound.
Final Disposal Considerations
The ultimate disposal of chemical waste is a regulated process that must be handled by professionals.
-
Licensed Professional Disposal: It is imperative to contract with a licensed and reputable hazardous waste disposal company.[1] These companies are equipped to handle and transport chemical waste in accordance with all local, state, and federal regulations.
-
Incineration: For many organic compounds like this compound, high-temperature incineration is the preferred method of disposal. This process ensures the complete destruction of the chemical, minimizing its environmental impact.
-
Landfill Prohibition: Direct disposal of this compound in a landfill is not an acceptable practice. Its potential for environmental contamination necessitates a more robust disposal method.
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of. This includes the waste manifest provided by the disposal company, which tracks the waste from your laboratory to its final destination.
By adhering to these guidelines, you can ensure that your laboratory's handling and disposal of this compound meet the highest standards of safety and environmental responsibility. This commitment to best practices not only protects you and your colleagues but also reinforces the integrity of your research.
References
Sources
Navigating the Safe Handling of Benzyl 2,2-dimethylpiperazine-1-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the meticulous handling of specialized chemical reagents is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of Benzyl 2,2-dimethylpiperazine-1-carboxylate, a key intermediate in many synthetic pathways. Our aim is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the validity of your research by maintaining a controlled and safe laboratory environment.
Understanding the Inherent Risks: A Proactive Approach to Safety
This compound is classified as a substance that causes severe skin burns and eye damage (Category 1B, H314)[1]. The toxicological properties of this specific compound have not been exhaustively investigated, which necessitates a cautious and proactive approach to its handling[1]. Exposure can lead to immediate and severe irritation, and all direct contact should be rigorously avoided.
Core Safety Directives: Your Personal Protective Equipment (PPE) Arsenal
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following is a detailed breakdown of the required PPE, grounded in established safety standards.
Eye and Face Protection: The First Line of Defense
Given the severe eye damage this chemical can inflict, robust eye and face protection is paramount.
-
Primary Protection: At a minimum, chemical splash goggles that meet the ANSI/ISEA Z87.1 standard for impact and splash protection are required.[1][2] These should provide a complete seal around the eyes to prevent any liquid or vapor from entering.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in conjunction with chemical splash goggles. The face shield provides an additional layer of protection for the entire face.
Skin and Body Protection: A Barrier Against Corrosive Contact
To prevent severe skin burns, comprehensive skin and body protection is mandatory.
-
Gloves: The selection of appropriate chemical-resistant gloves is critical. This compound is a piperazine derivative and a carboxylate. For handling this and similar corrosive chemicals, the following glove materials are recommended:
-
Butyl Rubber: Offers excellent resistance to a wide range of corrosive chemicals, including many organic acids and bases.[3]
-
Nitrile: Provides good resistance to a variety of chemicals and is a suitable alternative for those with latex allergies.[4][5] It is important to select nitrile gloves of sufficient thickness (at least 8 mil) for handling corrosive substances. Always inspect gloves for any signs of degradation or punctures before use. Double-gloving can provide an additional layer of safety, especially during prolonged handling.
-
-
Laboratory Coat and Apron: A flame-resistant lab coat should be worn at all times. For tasks with a significant splash risk, a chemical-resistant apron made of materials like neoprene or PVC should be worn over the lab coat to provide an additional barrier.
-
Protective Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Given that the toxicological properties are not fully known, and to mitigate any potential respiratory irritation, respiratory protection is a crucial component of your safety protocol.
-
Required Respirator: A NIOSH-approved air-purifying respirator equipped with an organic vapor/acid gas (OV/AG) cartridge is recommended when handling this chemical, especially in areas with inadequate ventilation or when there is a potential for aerosol generation[1]. The National Institute for Occupational Safety and Health (NIOSH) provides comprehensive guidance on the selection and use of respirators[3][4][6].
Operational Blueprint: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
PPE Selection Summary for Various Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical Splash Goggles & Face Shield | Double-gloved with Butyl Rubber or Nitrile (≥8 mil) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | NIOSH-approved respirator with OV/AG cartridge |
| Conducting Reactions | Chemical Splash Goggles & Face Shield | Double-gloved with Butyl Rubber or Nitrile (≥8 mil) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | NIOSH-approved respirator with OV/AG cartridge |
| Work-up and Purification | Chemical Splash Goggles & Face Shield | Double-gloved with Butyl Rubber or Nitrile (≥8 mil) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | NIOSH-approved respirator with OV/AG cartridge |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Butyl Rubber or Nitrile Gloves | Chemical-Resistant Suit or Coveralls | NIOSH-approved respirator with OV/AG cartridge |
| Waste Disposal | Chemical Splash Goggles | Butyl Rubber or Nitrile Gloves | Flame-Resistant Lab Coat | Recommended if handling open containers |
Decontamination and Disposal: A Commitment to Environmental Responsibility
Proper decontamination and disposal are critical final steps in the safe handling of this compound.
Decontamination Protocol
-
Surfaces: In the event of a spill, immediately alert personnel and evacuate the area if necessary. For small spills, use an absorbent material appropriate for corrosive liquids, such as a universal spill absorbent or sodium bicarbonate for acidic components. The contaminated area should then be thoroughly cleaned with a suitable decontamination solution and wiped down with water.
-
Equipment: All glassware and equipment that have come into contact with the chemical must be decontaminated. This can be achieved by rinsing with an appropriate solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water.
-
Personal Protective Equipment: Disposable gloves and other contaminated disposable PPE should be removed carefully, avoiding contact with the skin, and placed in a designated hazardous waste container. Reusable PPE, such as face shields and respirators, should be decontaminated according to the manufacturer's instructions.
Disposal Plan
All waste containing this compound, including the chemical itself, any reaction byproducts, and contaminated materials (e.g., absorbent pads, disposable gloves), must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a clearly labeled, sealed, and chemically compatible container. The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive).
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your team while advancing the frontiers of science.
References
-
National Institute for Occupational Safety and Health (NIOSH). (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Guide to the Selection and Use of Particulate Respirators Certified under 42 CFR 84. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]
-
Association for Professionals in Infection Control and Epidemiology (APIC). New NIOSH Guide on Respirator Selection. Retrieved from [Link]
-
University of California, Berkeley. Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
-
Shannon Optical. American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. Retrieved from [Link]
-
The Vision Council. (2015). ANSI Z87.1-2015 OVERVIEW. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). eTool: Respiratory Protection - Respirator Selection. Retrieved from [Link]
-
HANVO Safety. Everything You Need to Know About Chemical Resistant Gloves. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
ICE Cleaning. (2023, May 5). How To Clean Up A Corrosive Chemical Spill. Retrieved from [Link]
-
Enviro Safety Products. Glove Chemical Compatibility Guide. Retrieved from [Link]
-
Chem Klean. Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
Unknown. CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
HANVO Safety. Chemical-Resistant Gloves: Choosing the Right Material for Every Hazard. Retrieved from [Link]
-
Nationwide Commercial Cleaning. (2024, July 24). How to Clean Up a Chemical Spill: Quick and Easy Methods. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Unknown. Strong-Corrosive-Chemicals.docx. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (2024, June 3). Dispose of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
